Allyl carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAZRFBJBEVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051856 | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 21-22 deg C; [MSDSonline] | |
| Record name | Allylurethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2114-11-6 | |
| Record name | 2-Propen-1-yl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl carbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMP2J1YJ2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLYLURETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Allyl Carbamate (Alloc) Protecting Group: A Technical Guide to Its Deprotection Mechanism
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a versatile tool in modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and medicinal chemistry. Its stability to a wide range of reagents, coupled with its selective removal under mild, palladium-catalyzed conditions, makes it an invaluable asset for the protection of primary and secondary amines. This technical guide provides an in-depth exploration of the core mechanism of Alloc group deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Mechanism of Deprotection
The deprotection of an allyl carbamate (B1207046) proceeds via a palladium(0)-catalyzed allylic substitution reaction. The process is a catalytic cycle that involves the formation of a π-allylpalladium(II) complex, followed by the capture of the allyl group by a nucleophilic scavenger. This regenerates the palladium(0) catalyst and liberates the free amine.
The key steps of the mechanism are as follows:
-
Oxidative Addition: A palladium(0) species, typically generated in situ from a palladium precursor such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl carbamate. This step forms a η³-allylpalladium(II) intermediate, also known as a π-allylpalladium complex.[1]
-
Decarboxylation: The resulting carbamate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.
-
Nucleophilic Attack (Allyl Scavenging): A nucleophilic "scavenger" is required to react with the π-allylpalladium complex. This step is crucial for turning over the catalyst and preventing the liberated allyl group from re-reacting with the deprotected amine (N-allylation), which is a common side reaction.[2] The scavenger attacks the allyl group, leading to the formation of an allylated scavenger.
-
Reductive Elimination: The palladium(0) catalyst is regenerated, allowing it to participate in a new catalytic cycle.
This process is highly efficient and occurs under near-neutral conditions, ensuring its orthogonality to many other common protecting groups used in organic synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Mandatory Visualization: Catalytic Cycle of Alloc Deprotection
Caption: Catalytic cycle of palladium(0)-catalyzed this compound deprotection.
Quantitative Data on Deprotection Conditions
The efficiency of Alloc deprotection is highly dependent on the choice of catalyst, scavenger, solvent, and reaction time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Substrate Type | Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Time | Yield (%) | Reference |
| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | Quantitative | [3] |
| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | Morpholine | - | - | Inferior to Me₂NH·BH₃ | [3] |
| Secondary Amine (Solid-Phase) | Pd(PPh₃)₄ | PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | [3] |
| Aryl Allyl Ethers/Alloc groups | Pd(PPh₃)₄ | K₂CO₃ | Methanol | - | 82-97 | [4] |
| Alloc-D-Phe (Solid-Phase) | Pd(PPh₃)₄ (cat.) | Phenylsilane (B129415) | DCM | 20-40 min | >98 | [5] |
| In-solution Peptide | Pd(PPh₃)₂Cl₂ (0.2) | Meldrum's acid (3), TES-H (3) | DMF | 10 min | High | [6] |
Experimental Protocols
General Protocol for On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from established procedures for Fmoc-based SPPS.
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas supply
-
Shaker or vortex mixer
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.[2]
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.
-
A second deprotection treatment may be performed to ensure complete removal.[2]
-
The resin is now ready for the next coupling step or for cleavage from the solid support.
Mandatory Visualization: Experimental Workflow for On-Resin Alloc Deprotection
Caption: Workflow for on-resin Alloc group deprotection in SPPS.
General Protocol for Solution-Phase Alloc Deprotection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alloc-protected compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., Phenylsilane, Dimethylamine-borane complex, or Morpholine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Alloc-protected compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the scavenger (typically 1.1 to 5 equivalents) to the solution.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the reaction mixture may be quenched (e.g., with a buffer solution) and extracted with an appropriate organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to afford the deprotected amine.
Conclusion
The palladium-catalyzed deprotection of the this compound group is a robust and highly selective method for the liberation of amines. The mild, near-neutral reaction conditions ensure its compatibility with a wide array of sensitive functional groups, making it a cornerstone of modern synthetic strategies. A thorough understanding of the underlying mechanism, particularly the crucial role of the allyl scavenger, is essential for optimizing reaction conditions and achieving high yields of the desired deprotected product. The provided data and protocols serve as a valuable resource for researchers employing the Alloc protecting group in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of allyl carbamate
An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Carbamate (B1207046)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.
Core Physical and Chemical Properties
Allyl carbamate, with the chemical formula C4H7NO2, is a versatile chemical intermediate.[1][2] Its physical and chemical characteristics are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H7NO2 | [1][3][4] |
| Molecular Weight | 101.10 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [2] |
| Odor | Pungent | [2] |
| Melting Point | 19-21 °C | [5] |
| Boiling Point | 207-208 °C at 760 mmHg | [1][5] |
| Density | 1.044 - 1.077 g/cm³ at 25 °C | [1][2] |
| Refractive Index | 1.441 - 1.454 at 20 °C | [1][2] |
| Flash Point | 100 - 112.3 °C | [1][2] |
| Vapor Pressure | 0.218 mmHg at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [2] |
Table 2: Chemical and Safety Information
| Identifier | Value | Source(s) |
| CAS Number | 2114-11-6 | [1][3] |
| InChIKey | OCAAZRFBJBEVPS-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C=CCOC(=O)N | [5][6] |
| Stability | Stable under recommended storage conditions | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life) | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound Derivatives
| Spectroscopy | Derivative | Observed Peaks/Shifts | Source(s) |
| ¹H NMR | (E)-Hex-2-en-1-yl carbamate | (400 MHz, CDCl₃) δ 5.77 (dt, 1H), 5.57 (dt, 1H), 4.67 (brs, 2H), 4.50 (d, 1H), 2.03 (q, 2H), 1.41 (sextet, 2H), 0.90 (t, 3H) | [7] |
| ¹³C NMR | (E)-Hex-2-en-1-yl carbamate | (125 MHz, CDCl₃) δ 156.7, 136.2, 124.2, 65.9, 34.3, 22.0, 13.6 | [7] |
| IR | (E)-Hex-2-en-1-yl carbamate | (neat) ν 3435, 3335, 1683 cm⁻¹ | [7] |
| ¹H NMR | (Z)-3-Phenylthis compound | (400 MHz, CDCl₃) δ 7.42-7.17 (m, 5H), 6.66 (d, 1H), 5.82 (dt, 1H), 4.85 (dd, 2H), 4.67 (brs, 2H) | [7] |
| ¹³C NMR | (Z)-3-Phenylthis compound | (75 MHz, CDCl₃) δ 156.6, 136.0, 132.7, 128.7, 128.4, 127.5, 126.1, 62.1 | [7] |
| IR | (Z)-3-Phenylthis compound | (neat) ν 3480, 3345, 1715, 1385, 1321 cm⁻¹ | [7] |
Chemical Reactivity and Behavior
The carbamate group is a key structural motif in many approved drugs and is noted for its good chemical and proteolytic stability.[8] The reactivity of this compound is influenced by both the allylic group and the carbamate functionality.
-
Reactions with Electrophiles : Allylic carbamates can react with electrophiles, with substitution occurring at the carbon atom alpha or gamma to the carbamate group.[9] Steric factors, such as the bulk of substituents on the carbamate and the incoming electrophile, play a fundamental role in the reaction's success.[9]
-
Nucleophilic Substitution : Certain allylic carbamates react with oxygen nucleophiles to yield allylic ethers, accompanied by the elimination of the carbamate group.[9]
-
Protecting Group Chemistry : The allyloxycarbonyl (Alloc) group, derived from this compound, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[10] Its removal (deprotection) is typically achieved under mild conditions using a palladium catalyst.[10][11]
-
Rearrangement Reactions : Allyl carbamates can undergo dehydration to form allyl cyanates, which then instantaneously rearrange to allyl isocyanates.[12] This sequence is a valuable method for the enantioselective synthesis of allyl amine derivatives.[12]
-
Domino Reactions : In the presence of a Rh(III) catalyst, allyl carbamates can participate in domino C-H activation and (4+1) annulation reactions, where the this compound acts as a C1-synthon.[13][14]
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the carbamate protection of polyamines using alkyl phenyl carbonates, which can be adapted for this compound, involves the following steps:
-
Reaction Setup : Dissolve the amine (0.05 mol) in a suitable solvent such as DMF (50 mL) or CH₂Cl₂ (100 mL).
-
Reagent Addition : Add the appropriate alkyl phenyl carbonate (1.1 equivalents per primary amino group). For this compound synthesis, allyl phenyl carbonate would be used.
-
Reaction : Stir the mixture overnight at room temperature.
-
Workup : Pour the reaction mixture into a phosphate (B84403) buffer to precipitate the product. The product can then be isolated and purified.[15]
Another common method is the reaction of an isocyanate with the corresponding allyl alcohol.[16]
Caption: General workflow for the synthesis of carbamates.
Analysis by High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase (RP) HPLC with simple conditions.
-
Column : Newcrom R1 or a standard C18 column can be used.[3]
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]
-
Application : This method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies.[3]
Caption: Workflow for the HPLC analysis of this compound.
Deprotection of the Allyloxycarbonyl (Alloc) Group
The Alloc group is a valuable amine protecting group. A modern, reliable protocol for its removal has been developed.
-
Catalyst System : An air-stable Pd(PPh₃)₂Cl₂ catalyst is used.[11]
-
Reagents : Meldrum's acid (MA) and a silane (B1218182) such as triethylsilane (TES-H) are employed as scavengers.[11]
-
Conditions : The reaction can be performed in an open flask at ambient or slightly elevated temperatures (e.g., 50 °C), often with short reaction times (10-20 minutes).[11][17]
-
Advantages : This protocol provides high yields, avoids N-allylated byproducts, and is suitable for both in-solution and on-resin peptide synthesis.[11][17]
Caption: Key components in the deprotection of an Alloc-protected amine.
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life.[1][2] When handling this compound, appropriate personal protective equipment, including gloves and eye protection, should be worn.[2][18] Work should be conducted in a well-ventilated area.[2][18] Store in a cool, dry, and well-ventilated place away from ignition sources.[2]
References
- 1. This compound|2114-11-6 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chembk.com [chembk.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. labsolu.ca [labsolu.ca]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. PubChemLite - this compound (C4H7NO2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions and reactivity of allylic and benzylic carbamates. [researchspace.ukzn.ac.za]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Divergent reactivity of sulfoxonium ylide with allyl carbonate and this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Divergent reactivity of sulfoxonium ylide with allyl carbonate and this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. echemi.com [echemi.com]
Allyl Carbamate (Alloc) as an Amine Protecting Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the preparation of complex molecules. The allyloxycarbonyl (Alloc) group has emerged as a versatile and valuable tool for the protection of primary and secondary amines. Its utility stems from its unique cleavage mechanism, which imparts orthogonality to many commonly used protecting groups.[1][2]
The Alloc group is stable to both the acidic conditions used to remove acid-labile groups like tert-butyloxycarbonyl (Boc) and the basic conditions used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] This stability allows for the selective deprotection of other functional groups while the Alloc-protected amine remains intact. The removal of the Alloc group is typically achieved under mild, neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger, a process known as the Tsuji-Trost reaction.[3] This orthogonality makes the Alloc group particularly well-suited for complex synthetic strategies, such as on-resin cyclization of peptides and the site-specific modification of biomolecules.[3][4]
This technical guide provides a comprehensive overview of the use of the allyl carbamate (B1207046) protecting group, including detailed experimental protocols for its introduction and cleavage, a summary of quantitative data, and visualizations of the key mechanistic pathways.
Introduction of the Alloc Protecting Group
The Alloc group is typically introduced by the reaction of an amine with an activating agent such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Alloc reagent.
Experimental Protocol: Alloc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using allyl chloroformate.
Materials:
-
Primary amine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., pyridine, triethylamine)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) in a mixture of THF and water (e.g., 1:1 v/v).[5]
-
Add sodium bicarbonate (approximately 6.0 equiv) to the solution.[5]
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add allyl chloroformate (1.1 to 3.0 equiv) to the stirred mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Alloc-protected amine.[5]
Quantitative Data for Alloc Protection
The following table summarizes typical reaction conditions and yields for the Alloc protection of various amines.
| Amine Substrate | Base (equiv) | Alloc Reagent (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| General Primary Amine | NaHCO₃ (6) | Alloc-Cl (3) | THF/H₂O | 12 | 87 | [5] |
| Amino Acid | NaHCO₃ | Alloc-Cl | Dioxane/H₂O | - | >90 | [4] |
| Aromatic Amine | Pyridine | Alloc-Cl | THF | - | >90 | [5] |
Cleavage of the Alloc Protecting Group
The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. The palladium catalyst forms a π-allyl complex, which is then attacked by a nucleophilic scavenger, liberating the carbamic acid, which subsequently decarboxylates to yield the free amine.[5] A variety of palladium sources and scavengers can be employed.
Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine (Solution Phase)
This protocol provides a general method for the deprotection of an Alloc-protected amine in solution.
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or other scavenger (e.g., dimedone, morpholine, tributyltin hydride)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous DCM under an inert atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylsilane (approximately 7.0 equiv) to the stirred solution.[5]
-
Add Pd(PPh₃)₄ (typically 5-10 mol%) to the reaction mixture.[5]
-
Stir the reaction at 0 °C for 1 hour or until completion as monitored by TLC.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.[5]
Experimental Protocol: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine (Solid-Phase)
This protocol is suitable for the deprotection of Alloc-protected amino acids during solid-phase peptide synthesis (SPPS).
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.35 equiv relative to resin loading) and phenylsilane (20 equiv) in DCM under an inert atmosphere.[3][6]
-
Add the deprotection solution to the resin and agitate gently for 20-60 minutes at room temperature.[6]
-
Drain the reaction mixture.
-
To ensure complete deprotection, repeat the treatment with a fresh deprotection solution.
-
Wash the resin thoroughly with DCM (e.g., 5 times), followed by DMF (e.g., 3 times), and finally DCM (e.g., 5 times) to remove the catalyst and scavenger byproducts.[7]
-
A small sample of the resin can be cleaved to confirm complete deprotection by HPLC and mass spectrometry.
Quantitative Data for Alloc Deprotection
The following table provides a summary of various conditions and outcomes for the deprotection of Alloc-amines.
| Catalyst (mol%) | Scavenger (equiv) | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | PhSiH₃ (7) | DCM | 1 h | 0 | - | [5] |
| Pd(PPh₃)₄ (3 eq) | NMM/HOAc | CHCl₃ | 20-60 min | RT | - | |
| Pd(PPh₃)₄ (0.3) | PhSiH₃ (20) | DCM | 2 x 20 min | RT | Quantitative | [3] |
| Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | - | 40 min | RT | Quantitative | |
| Pd(PPh₃)₂Cl₂ | TES-H/Meldrum's Acid | DMF | 10 min | RT | High | [8] |
| Microwave-assisted | Pd(PPh₃)₄/PhSiH₃ | DMF | 2 x 5 min | 38 | >98 (purity) | [9] |
Orthogonality of the Alloc Group
A key advantage of the Alloc protecting group is its orthogonality to other commonly used amine protecting groups, such as Boc and Fmoc. This allows for selective deprotection and functionalization in molecules with multiple protected amines.
-
Orthogonality to Boc: The Alloc group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.
-
Orthogonality to Fmoc: The Alloc group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[3]
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with the Alloc protecting group.
Caption: Mechanism of Alloc protection of an amine.
Caption: Mechanism of Alloc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. cem.de [cem.de]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Allyl Carbamate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc or Allocam) group is a crucial amine protecting group in modern organic synthesis, particularly in the assembly of complex peptides and other nitrogen-containing molecules. Its utility stems from its orthogonality to other common protecting groups, allowing for selective deprotection under specific conditions. While the cleavage of the Alloc group is most frequently achieved under neutral conditions using palladium catalysis, its stability under acidic conditions is a critical factor in synthetic strategy, especially when used in conjunction with acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group. This technical guide provides an in-depth analysis of the stability of the allyl carbamate (B1207046) group under various acidic conditions, supported by available data, experimental protocols, and mechanistic insights.
Orthogonality and General Stability
The allyl carbamate protecting group is widely regarded as stable to the acidic conditions typically employed for the removal of the Boc group, such as neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[1] This orthogonality is a cornerstone of its application in solid-phase peptide synthesis (SPPS), enabling the selective deprotection of Boc groups while the Alloc-protected amines remain intact. Similarly, the Alloc group is also stable to the basic conditions used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Quantitative Stability Data
While qualitatively described as stable, precise quantitative data on the lability of the Alloc group under acidic conditions is limited in the literature. The general consensus is that cleavage is negligible under standard Boc deprotection protocols. However, some studies on allyl-based protecting groups for amino acid side chains have provided insights into their stability under the conditions of Edman degradation, which involves treatment with TFA.
One study utilizing high-performance liquid chromatography (HPLC) to analyze allyl and allyloxycarbonyl side-chain-protected phenylthiohydantoin (PTH) amino acids found that the stability was dependent on the specific amino acid residue.[2]
Table 1: Stability of Alloc/Al Side-Chain Protected Amino Acids to PTH Derivatization Conditions [2]
| Amino Acid Derivative | Stability to PTH Derivatization |
| Cys(Al) | Completely Stable |
| Cys(Aloc) | Completely Stable |
| Lys(Aloc) | Completely Stable |
| Thr(Aloc) | Completely Stable |
| Tyr(Al) | Completely Stable |
| Asp(OAl) | Partially Deprotected |
| Arg(Aloc)₂ | Partially Deprotected |
| Glu(OAl) | Partially Deprotected |
| Ser(Aloc) | Partially Deprotected |
| His(Aloc) | Completely Deprotected |
Note: PTH derivatization involves acidic conditions, but these are not identical to the strong acid treatments used for Boc deprotection in SPPS.
This data suggests that while many Alloc-protected residues are robust, the stability can be influenced by the nature of the amino acid side chain, with histidine being a notable exception where complete deprotection was observed.[2]
Experimental Protocols
Detailed experimental protocols specifically designed to quantify the stability of this compound under various acidic conditions are not extensively reported, likely due to its generally accepted stability. However, a standard protocol to test the acid stability of a protecting group would involve the following steps:
Protocol 1: General Procedure for Testing Acid Stability of an Alloc-Protected Amine
-
Sample Preparation: Dissolve a known quantity of the Alloc-protected compound in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Acid Treatment: Treat the solution with the desired acidic reagent (e.g., 50% TFA in DCM, 4M HCl in dioxane) at a specified temperature (e.g., room temperature).
-
Time Course Analysis: Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in each aliquot by neutralization with a suitable base (e.g., a solution of N,N-diisopropylethylamine, DIPEA, in DCM).
-
Analysis: Analyze the quenched samples by a quantitative analytical method such as HPLC or NMR spectroscopy to determine the ratio of the intact Alloc-protected compound to the deprotected amine.
-
Data Reporting: Report the percentage of cleavage at each time point for the specific acidic condition tested.
Signaling Pathways and Logical Relationships
The stability of the this compound group under acidic conditions is a key decision point in the design of a synthetic route, particularly in peptide synthesis. The logical relationship can be visualized as a workflow for selecting orthogonal protecting groups.
Caption: Orthogonal protecting group strategy decision workflow.
Mechanism of Acid-Catalyzed Degradation
Given the high stability of the this compound group to strong acids, a detailed mechanism for its acid-catalyzed cleavage is not a significant pathway under typical synthetic conditions. In theory, acid-catalyzed hydrolysis of a carbamate can occur, but the rate is generally very slow for allyl carbamates compared to other carbamates like Boc. The stability is attributed to the electronic nature of the allyloxy group, which does not significantly stabilize a cationic intermediate upon cleavage in the same way the tert-butyl group does in Boc deprotection.
If cleavage were to occur under harsh acidic conditions, it would likely proceed through a slow protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule at the allylic position or the carbonyl carbon. However, this process is not considered competitive with the deprotection of truly acid-labile groups.
Side Reactions
Under standard acidic deprotection conditions for Boc groups (e.g., 25-50% TFA in DCM for 30-60 minutes), significant side reactions involving the Alloc group are not commonly reported. The primary concern with the allyl group in peptide synthesis is its potential for acting as a scavenger for cations generated during the cleavage of other protecting groups, although this is more relevant during the final strong acid cleavage from the resin.
It is important to note that the stability of the Alloc group can be compromised under specific circumstances. For instance, the presence of certain scavengers used in TFA cleavage cocktails could potentially interact with the allyl group, although this is not a widely documented issue.
Conclusion
The this compound protecting group exhibits excellent stability under the acidic conditions commonly used in peptide synthesis and other organic transformations, particularly those employed for the removal of the Boc group. This orthogonality allows for its strategic use in the synthesis of complex molecules requiring selective deprotection of multiple amine functionalities. While quantitative data on its stability is not abundant, the available literature and widespread successful use in multi-step synthesis confirm its robustness. For most applications, researchers can confidently employ the Alloc group in the presence of acidic reagents without significant risk of premature cleavage. However, as with any protecting group, it is prudent to consider the specific substrate and reaction conditions, and if necessary, perform stability tests, especially when working with sensitive or unusual amino acid residues.
References
Stability of Allyl Carbamate Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc or Alloc) group is a crucial amine protecting group in modern organic synthesis, particularly in peptide and natural product synthesis. Its utility stems from its orthogonality to many other common protecting groups, meaning it can be selectively removed under specific conditions without affecting others.[1] While the deprotection of the Alloc group is most famously and efficiently achieved under neutral conditions using palladium(0) catalysis, understanding its stability and potential cleavage under basic conditions is critical for robust synthetic route design and avoiding unintended deprotection.[2][3] This technical guide provides an in-depth analysis of the stability of the allyl carbamate (B1207046) linkage in the presence of bases, summarizing available quantitative data, and detailing relevant experimental protocols.
Core Concept: General Stability of Allyl Carbamate
This compound is widely recognized for its considerable stability under both acidic and basic conditions.[3] This stability is a key feature that allows for its use in synthetic sequences where other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, are manipulated.[4][5] In general, allyl carbamates are resistant to cleavage by common amine bases (like piperidine, used for Fmoc removal) and aqueous hydroxide (B78521) solutions under standard conditions.[1]
However, its stability is not absolute. Under specific, often harsh, conditions involving strong bases, high temperatures, and/or specific nucleophiles, the this compound group can be cleaved.
Base-Mediated Deprotection of this compound
While direct saponification of allyl carbamates with common bases like sodium hydroxide is not a standard or efficient method of deprotection, specific base-assisted protocols have been developed. These methods typically involve a nucleophile in the presence of a base.
Nucleophilic Cleavage with 2-Mercaptoethanol (B42355) and Potassium Phosphate (B84403)
A notable method for the deprotection of Alloc-protected amines under basic, non-palladium conditions involves the use of a thiol nucleophile in the presence of a moderately strong base.[6][7][8] This protocol has been shown to be effective for various carbamates, including Alloc, Cbz, and methyl carbamates.[9][10]
Reaction Conditions Summary
| Substrate | Base | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alloc-protected amine | K₃PO₄ (4 equiv.) | 2-Mercaptoethanol (2 equiv.) | DMAc (0.25 M) | 75 | 24 | >95 (crude) | [6] |
Experimental Protocol: General Procedure for the Deprotection of Alloc-Protected Amines [6]
-
A suspension of the Alloc-protected amine (1 equivalent) and tribasic potassium phosphate (4 equivalents) in N,N-dimethylacetamide (DMAc) to make a 0.25 M solution is prepared in a reaction vessel.
-
The suspension is purged with nitrogen gas three times.
-
2-Mercaptoethanol (2 equivalents) is added to the mixture.
-
The reaction is stirred at 75 °C for 24 hours.
-
After cooling to room temperature, the mixture is poured into water.
-
The aqueous phase is extracted with dichloromethane (B109758) (DCM).
-
The combined organic phases are washed with brine, dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or reverse-phase HPLC to yield the unprotected amine.
Proposed Mechanism
The reaction likely proceeds through a nucleophilic attack of the thiolate, generated in situ from 2-mercaptoethanol and potassium phosphate, on the carbonyl carbon of the carbamate. This is followed by the elimination of the corresponding carbamic acid, which then decarboxylates to yield the free amine. The role of the base is to deprotonate the thiol, increasing its nucleophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
Navigating the Solubility Landscape of Allyl Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl carbamate (B1207046) (prop-2-en-1-yl carbamate) is a valuable chemical intermediate in organic synthesis, finding applications in the production of polymers, resins, and pharmaceuticals. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of allyl carbamate, details experimental protocols for its quantitative determination, and offers a framework for systematic solubility studies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | |
| Molar Mass | 101.1 g/mol | [1] |
| Density | 1.077 g/mL at 25 °C | [1] |
| Boiling Point | ~189.5 °C (rough estimate) | [1] |
| Flash Point | 100 °C | [1] |
| Physical State | Colorless liquid | [1] |
Qualitative Solubility of this compound
Based on available literature, this compound exhibits the following general solubility characteristics:
-
Water: Insoluble.[1]
-
Organic Solvents: Generally soluble in a wide range of organic solvents.[1] This includes polar solvents like acetone (B3395972) and alcohols, as well as less polar solvents such as chloroform (B151607) and toluene.[2]
Simple alkyl carbamates are generally water-soluble, but this solubility decreases as the size of the alkyl group increases.[3]
Quantitative Solubility Data
Precise, quantitative solubility data for this compound across a range of common organic solvents is sparse in publicly accessible scientific literature. The following table is provided as a template for researchers to populate with experimentally determined values. For context, limited data for other simple carbamates is included where available.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) | Mole Fraction (x) |
| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available | Data not available |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available | Data not available |
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available | Data not available |
| Chloroform | CHCl₃ | 4.1 | 25 | Data not available | Data not available | Data not available |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is critical. The following are detailed methodologies for key experiments.
Isothermal Shake-Flask Method
This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Isothermal Shake-Flask Method
Caption: Workflow for the isothermal shake-flask method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature water bath or incubator with continuous agitation (e.g., using a shaker or magnetic stirrer). The equilibration time should be sufficient to reach equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient period to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid.
-
Analysis: Accurately weigh the collected aliquot of the saturated solution. Evaporate the solvent from the aliquot under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the this compound. Once the solvent is completely removed, weigh the remaining solid.
-
Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent.
Analytical Methods for Concentration Measurement
For more rapid or higher-throughput solubility determination, analytical techniques can be employed to measure the concentration of the solute in the saturated solution.
Workflow for Analytical Solubility Determination
Caption: General workflow for analytical solubility determination.
a) High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method with a column and mobile phase that provides good separation and a sharp peak for this compound. A UV detector is typically used.
-
Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Prepare a saturated solution as described in the shake-flask method. After equilibration and filtration, dilute an aliquot of the supernatant with a suitable solvent to fall within the concentration range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve. The original solubility can then be calculated, accounting for the dilution factor.
b) Gas Chromatography (GC)
-
Method Development: Establish a GC method with an appropriate column and temperature program to achieve a well-resolved peak for this compound. A Flame Ionization Detector (FID) is commonly used.
-
Calibration: Similar to HPLC, prepare and analyze a series of standard solutions to generate a calibration curve.
-
Sample Analysis and Quantification: Prepare and analyze the saturated solution as with the HPLC method, including a dilution step if necessary. Calculate the solubility based on the concentration determined from the calibration curve.
c) UV-Vis Spectroscopy
This method is applicable if this compound exhibits a distinct chromophore and the solvent does not interfere with its absorbance spectrum.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Analysis: Prepare a saturated solution, filter it, and dilute an aliquot to ensure the absorbance falls within the linear range of the Beer-Lambert law.
-
Quantification: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors that researchers must consider and control during experimental work and in practical applications:
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to report the temperature at which any solubility measurement is taken.
-
Solvent Properties: The polarity, hydrogen bonding capability, and molecular structure of the solvent play a significant role. The principle of "like dissolves like" is a useful guideline; polar solutes tend to be more soluble in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity this compound and solvents is essential for obtaining accurate data.
-
pH (in aqueous systems): Although this compound is insoluble in water, for related compounds with acidic or basic functional groups, the pH of an aqueous solution can significantly impact solubility.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data remains a gap in the existing literature, the detailed experimental protocols herein equip researchers and drug development professionals with the tools to generate this critical information. A systematic approach to solubility determination will facilitate the optimization of synthetic processes, the development of robust purification methods, and the successful formulation of this compound-containing products.
Logical Relationships in Solubility Studies
The following diagram illustrates the logical flow and dependencies in a comprehensive solubility study.
Logical Flow of a Solubility Study
Caption: Logical relationships in a solubility investigation.
References
Spectroscopic Profile of Allyl Carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for allyl carbamate (B1207046), a molecule of interest in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and utilization in further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of allyl carbamate exhibit characteristic signals corresponding to its unique arrangement of atoms.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals for the vinyl, allylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| -NH₂ | ~ 4.65 | broad singlet | - | 2H |
| -CH=CH₂ | 5.85 - 6.00 | ddt | J = 17.2, 10.5, 5.5 | 1H |
| CH=CH₂ (trans) | ~ 5.27 | dq | J = 17.2, 1.5 | 1H |
| CH=CH₂ (cis) | ~ 5.18 | dq | J = 10.5, 1.2 | 1H |
| -O-CH₂- | ~ 4.55 | dt | J = 5.5, 1.4 | 2H |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | ~ 156.5 |
| -CH=CH₂ | ~ 133.0 |
| CH=CH₂ | ~ 117.5 |
| -O-CH₂- | ~ 65.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amine, alkene, and carbamate functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3430, 3320 | Strong, Broad | N-H stretch (amine) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2940 | Medium | C-H stretch (alkane) |
| 1720 | Strong | C=O stretch (carbamate) |
| 1650 | Medium | C=C stretch (alkene) |
| 1590 | Strong | N-H bend (amine) |
| 1430 | Medium | C-H bend (alkene) |
| 1250 | Strong | C-O stretch (ester) |
| 990, 920 | Strong | =C-H bend (alkene, out-of-plane) |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 10-20 mg of pure this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe for the ¹H and ¹³C nuclei.
-
Set the appropriate acquisition parameters, including:
-
For ¹H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and relaxation delay (e.g., 1-2 seconds).
-
For ¹³C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger number of scans for adequate signal-to-noise), and a relaxation delay appropriate for carbon nuclei.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants of the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol
1. Sample Preparation (Neat Liquid):
-
As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a neat thin film.
-
Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
2. Instrument Setup and Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
3. Data Processing:
-
The acquired spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's structure with its NMR and IR spectra.
The Allyloxycarbonyl (Alloc) Group: A Comprehensive Technical Guide to its Discovery, History, and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The allyloxycarbonyl (Alloc) group stands as a cornerstone in modern synthetic chemistry, prized for its role as a versatile protecting group for amines. Its widespread adoption stems from its unique deprotection mechanism under mild, palladium-catalyzed conditions, which confers orthogonality to many other common protecting groups. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic applications of the allyl carbamate (B1207046) functional group. It details the principles of its introduction and cleavage, offers a compilation of quantitative data for various synthetic methodologies, and presents detailed experimental protocols. Furthermore, this guide visualizes key reaction mechanisms and workflows to provide a clear and comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
Introduction: The Advent of a Versatile Protecting Group
The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules. An ideal protecting group should be readily introduced in high yield, stable across a range of reaction conditions, and selectively removable under mild conditions that leave other functional groups intact. The allyloxycarbonyl (Alloc) group, a type of allyl carbamate, has emerged as an invaluable tool that fulfills these criteria, particularly in the intricate world of peptide synthesis and natural product chemistry.
The key to the Alloc group's utility lies in its unique deprotection via palladium(0)-catalyzed allylic cleavage. This distinct mechanism provides orthogonality with acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and trityl (Trt), as well as base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). This orthogonality allows for the selective deprotection and manipulation of different functionalities within a single molecule, a critical capability in multi-step synthesis.[1]
A Historical Perspective on the this compound
While the precise first synthesis of a simple this compound is not easily pinpointed in early chemical literature, the utility of the allyloxycarbonyl group as a protective strategy gained significant traction with the development of palladium-catalyzed reactions. The pioneering work on palladium-catalyzed allylic substitution, notably the Tsuji-Trost reaction, laid the mechanistic foundation for the Alloc group's removal.
The application of the Alloc group in peptide synthesis was a significant milestone. Its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage made it an attractive option for protecting the side chains of amino acids like lysine (B10760008) and ornithine. This allowed for the synthesis of complex peptides with post-synthetic modifications on the side chains.[2]
Synthesis of Allyl Carbamates: Protection of Amines
The introduction of the Alloc group onto a primary or secondary amine is a robust and high-yielding transformation. The most common methods involve the reaction of the amine with an activated allyl source.
Reaction with Allyl Chloroformate (Alloc-Cl)
This is the most traditional and widely used method for Alloc protection. The amine reacts with allyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for Alloc Protection of a Primary Amine [3]
-
Materials:
-
Primary amine (1.0 equiv)
-
Allyl chloroformate (Alloc-Cl) (1.1 - 1.5 equiv)
-
Base (e.g., pyridine, triethylamine, or NaHCO₃) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
-
Procedure:
-
Dissolve the primary amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add allyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-allyl carbamate.
-
Reaction with Diallyl Dicarbonate (B1257347) (Alloc₂O)
As an alternative to the often lachrymatory and moisture-sensitive allyl chloroformate, diallyl dicarbonate offers a milder and more user-friendly option, analogous to the use of Boc₂O for Boc protection.
Iridium-Catalyzed Synthesis from Amines, CO₂, and Allyl Chlorides
A more modern and atom-economical approach involves the iridium-catalyzed three-component reaction of an amine, carbon dioxide, and an allyl chloride.[4][5] This method avoids the use of phosgene (B1210022) derivatives like allyl chloroformate. The reaction typically proceeds with high regioselectivity to form branched allyl carbamates.[4]
Quantitative Data for this compound Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of allyl carbamates from various amines.
| Amine Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Alloc-Cl | Pyridine | DCM | 0 to RT | 3 | 95 | [3] |
| Glycine methyl ester | Alloc-Cl | NaHCO₃ | Dioxane/H₂O | RT | 4 | 92 | [3] |
| Aniline | Alloc₂O | DMAP | CH₃CN | RT | 5 | 88 | [3] |
| Piperidine | Alloc-Cl | Et₃N | THF | 0 to RT | 2 | 98 | [3] |
| Propylamine | Allyl chloride, CO₂ | DABCO | Toluene | 15 | 24 | 85 (branched) | [4] |
Cleavage of Allyl Carbamates: Deprotection Strategies
The selective cleavage of the Alloc group is most famously achieved through palladium(0) catalysis. This method is mild and compatible with a wide array of other functional groups.
Palladium(0)-Catalyzed Deprotection
The mechanism of deprotection involves the formation of a π-allyl palladium complex, followed by the capture of the allyl group by a nucleophilic scavenger. This regenerates the Pd(0) catalyst and releases the carbamic acid, which readily decarboxylates to furnish the free amine.[2]
A variety of Pd(0) sources can be used, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being the most common.[2][6] Different scavengers can be employed to trap the allyl group, preventing side reactions such as N-allylation of the deprotected amine. Common scavengers include morpholine, dimedone, tributyltin hydride, and phenylsilane.[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Alloc Deprotection [2]
-
Materials:
-
N-Alloc protected amine (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 - 0.1 equiv)
-
Scavenger (e.g., Phenylsilane) (10 - 20 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DCM, THF)
-
-
Procedure:
-
Dissolve the N-Alloc protected amine in the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst. The solution may turn from colorless to yellow or orange.
-
Stir the reaction at room temperature for 0.5 - 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by column chromatography or by an appropriate workup procedure (e.g., an acidic wash to extract the amine) to remove the catalyst and scavenger byproducts.
-
Quantitative Data for this compound Deprotection
The table below provides examples of conditions and yields for the deprotection of various N-Alloc protected amines.
| Substrate | Catalyst (mol%) | Scavenger | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Alloc-benzylamine | Pd(PPh₃)₄ (5) | Morpholine | THF | RT | 1 | 96 | [6] |
| N-Alloc-lysine(Z)-OMe | Pd(PPh₃)₄ (10) | Dimedone | DCM | RT | 2 | 93 | [2] |
| N-Alloc-aniline | Pd(PPh₃)₄ (5) | PhSiH₃ | DCM | RT | 0.5 | 99 | [7] |
| N-Alloc-dipeptide | Pd(OAc)₂ (5), PPh₃ (20) | Bu₃SnH | THF | RT | 1.5 | 90 | [6] |
Mechanistic Insights and Visualizations
To provide a deeper understanding of the chemical transformations involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes.
Logical Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection with Alloc and subsequent deprotection.
Catalytic Cycle for Palladium-Mediated Alloc Deprotection
Caption: Simplified catalytic cycle for the deprotection of an N-Alloc group.
Iridium-Catalyzed Synthesis of this compound from CO₂
Caption: Proposed mechanism for the Iridium-catalyzed synthesis of allyl carbamates.[8][9]
Conclusion
The allyloxycarbonyl (Alloc) protecting group has solidified its position as an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its ease of introduction, stability to a broad spectrum of reagents, and, most critically, its unique and mild deprotection conditions via palladium catalysis, offer a degree of orthogonality that is essential for the synthesis of complex, multifunctional molecules. From its foundational development rooted in the principles of organometallic chemistry to its modern applications in automated peptide synthesis and the construction of intricate natural products, the story of the this compound is a testament to the power of strategic protecting group design. This guide has provided a comprehensive overview of its history, synthesis, and application, equipping researchers with the knowledge to effectively harness the power of the Alloc group in their synthetic endeavors.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. pubs.acs.org [pubs.acs.org]
The Reactivity of the Allyl Group in Carbamates: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Allyl Carbamate (B1207046) Protecting Group: Synthesis, Cleavage Mechanisms, and Applications in Modern Organic Synthesis and Drug Discovery.
Introduction to the Allyl Carbamate (Alloc) Protecting Group
The this compound (Alloc) group is a crucial amine-protecting group in contemporary organic synthesis, particularly valued in the fields of peptide, nucleotide, and complex molecule synthesis.[1][2] Its utility stems from its unique reactivity, allowing for mild and selective cleavage under conditions that leave other common protecting groups, such as Boc and Fmoc, intact.[3][4] This orthogonality is a significant advantage in multistep synthetic sequences, enabling chemists to deprotect specific sites within a molecule without affecting others.[1][4]
The carbamate functionality, in general, is a key structural motif in many approved drugs and prodrugs due to its chemical and proteolytic stability.[5][6] The Alloc group, specifically, combines the stability of a carbamate with a readily cleavable allyl moiety, making it an invaluable tool for researchers and drug development professionals.[1] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of allyl carbamates, with a focus on the mechanistic details of its cleavage and practical experimental protocols.
Synthesis of Allyl Carbamates
The synthesis of allyl carbamates is typically straightforward and follows established methods for carbamate formation. The most common approach involves the reaction of an amine with an activated allyl reagent.[1]
Common Synthetic Routes:
-
From Allyl Chloroformate (Alloc-Cl): This is a widely used method where the amine nucleophilically attacks the carbonyl carbon of allyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.[1]
-
From Diallyl Dicarbonate (B1257347) (Alloc₂O): Analogous to the use of Boc₂O for Boc protection, diallyl dicarbonate offers a milder alternative to Alloc-Cl.[1]
-
From Isocyanates: The reaction of an isocyanate with allyl alcohol is another conventional method for preparing allyl carbamates.[7][8]
Reactivity and Deprotection of the this compound Group
The defining characteristic of the this compound is its susceptibility to cleavage under specific, mild conditions, most notably through palladium catalysis. This section details the various methods for deprotection and discusses the stability of the Alloc group.
Palladium-Catalyzed Deprotection
The palladium(0)-catalyzed removal of the Alloc group is the most widely employed method due to its efficiency and mild reaction conditions.[1][9] The process involves the formation of a π-allylpalladium(II) complex, which then undergoes further reaction to release the deprotected amine.[1]
Key Components of the Catalytic System:
-
Allyl Scavenger: A crucial component of the reaction is a nucleophilic "scavenger" that intercepts the allyl group from the palladium complex, preventing side reactions such as N-allylation of the deprotected amine.[3] Common scavengers include:
Other Deprotection Methods
While palladium catalysis is predominant, other methods for Alloc cleavage exist:
-
Nucleophilic Deprotection: A method using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at 75 °C has been reported for the deprotection of various carbamates, including Alloc.[3] This can be advantageous for substrates sensitive to transition metals.[3]
-
Rhodium-Catalyzed Deprotection: (Ph₃P)₃RhCl with acid can also be used for the cleavage of allyl-based protecting groups.[12]
Stability and Orthogonality
The Alloc group is stable under a wide range of conditions, which is fundamental to its utility as a protecting group.[2][14]
-
Acidic Conditions: Stable to conditions used for Boc group removal (e.g., TFA).[4]
-
Basic Conditions: Stable to conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).[4]
-
Hydrogenolysis: Generally stable, providing orthogonality with groups like Cbz.
This stability profile allows for the selective deprotection of other protecting groups in the presence of an Alloc group, and vice versa.[3][4]
Quantitative Data on Alloc Deprotection
The efficiency of Alloc deprotection is highly dependent on the substrate, catalyst, scavenger, and solvent system. The following tables summarize representative quantitative data from the literature.
| Substrate Type | Catalyst System | Scavenger | Solvent | Time | Yield (%) | Reference |
| Secondary Amine (on solid phase) | Pd(PPh₃)₄ | Me₂NH·BH₃ (40 equiv.) | Not specified | 40 min | Quantitative | [3] |
| Aryl Allyl Ethers/Alloc groups | Pd(PPh₃)₄ | K₂CO₃ | Methanol | Not specified | 82-97 | [9] |
| Allylic Carbamate | Pd(PPh₃)₄ | Formic Acid | Not specified | Not specified | "Smooth deprotection" | [15] |
| Peptide (in solution/on resin) | Pd(PPh₃)₂Cl₂ | Meldrum's Acid / TES-H | DMF/DCM | Not specified | High | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the deprotection of allyl carbamates.
General Optimized Protocol for On-Resin Alloc Removal[16]
This protocol is designed for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: The Alloc-protected peptide bound to the resin is swelled in a suitable solvent like DMF.
-
Reagent Preparation: A scavenger solution is prepared. For example, a solution of Meldrum's acid (MA), N,N-diisopropylethylamine (DIPEA), and triethylsilane (TES-H) in DMF/DCM can be used.[16]
-
Deprotection Reaction: The resin is treated with a solution of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the scavenger solution in an appropriate solvent (e.g., DMF).
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques like the Kaiser test or by cleaving a small amount of resin for LC-MS analysis.
-
Washing: After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and other solvents to remove the catalyst, scavenger byproducts, and residual reagents.
-
Further Synthesis: The deprotected amine on the resin is now ready for the next coupling step in the peptide synthesis sequence.
Deprotection of Allylic Carbamates with 2-Ethylhexanoic Acid[13]
This protocol is suitable for deprotection in solution under near-neutral conditions.
-
Reaction Setup: The allylic carbamate is dissolved in a non-hydroxylic organic solvent (e.g., dichloromethane).
-
Addition of Reagents: 2-Ethylhexanoic acid (or its sodium or potassium salt), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a catalytic amount of an organic-soluble palladium complex (e.g., Pd(PPh₃)₄) are added to the solution under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether, washed with an aqueous solution (e.g., sodium bicarbonate) to remove the acid, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to separate the deprotected amine from the allyl 2-ethylhexanoate (B8288628) byproduct.[13]
Applications in Drug Development and Medicinal Chemistry
The unique properties of the Alloc group make it highly valuable in drug development and medicinal chemistry.
-
Peptide and Glycopeptide Synthesis: The orthogonality of the Alloc group is extensively used in the synthesis of complex peptides and glycopeptides, where multiple protecting groups are required.[3][4] It allows for the selective deprotection of side-chain amino groups for modification or cyclization.
-
Nucleotide Synthesis: The allyl and allyloxycarbonyl groups are also versatile protecting groups for sugar hydroxyls and the amino and imide moieties of nucleobases.[17]
-
Synthesis of Drug Conjugates: The mild deprotection conditions are compatible with sensitive functionalities often found in drug molecules, making the Alloc group suitable for the synthesis of targeted drug conjugates.[3]
-
Prodrug Design: While the carbamate linkage itself is often used in prodrugs for its stability, the cleavable nature of the Alloc group under specific catalytic conditions could be explored for targeted drug release strategies, although this is a less common application.[5][6][18]
Conclusion
The this compound protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its robust stability to a wide range of reagents, combined with its susceptibility to mild and selective cleavage by palladium catalysis, provides a level of control that is essential for the synthesis of complex, multifunctional molecules relevant to the pharmaceutical industry. A thorough understanding of its reactivity, the mechanism of its deprotection, and the practical aspects of its use are critical for researchers, scientists, and drug development professionals aiming to leverage its advantages in their synthetic endeavors. The ongoing development of more efficient and robust catalytic systems for Alloc deprotection continues to enhance its utility and expand its applications.[10][11]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 14. Allyl Ethers [organic-chemistry.org]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
Allyl Carbamate in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Allyl carbamate (B1207046) (Alloc-NHR) has emerged as a versatile and indispensable functional group in modern organic synthesis. Its unique reactivity, stability under various conditions, and facile cleavage under mild protocols have established it as a valuable protecting group for amines and a key participant in a diverse array of synthetic transformations. This technical guide provides an in-depth exploration of the applications of allyl carbamate, focusing on its role as a protecting group, its utility in cross-coupling and ring-forming reactions, and its function as a directing group in C-H functionalization.
This compound as a Protecting Group
The allyloxycarbonyl (Alloc) group is a widely employed protecting group for primary and secondary amines due to its robustness towards a variety of reaction conditions and its selective removal under mild, palladium-catalyzed conditions.[1][2] This orthogonality to other common protecting groups like Boc, Cbz, and Fmoc makes it particularly valuable in complex multistep syntheses, such as in peptide and carbohydrate chemistry.[1][3]
Protection of Amines
The introduction of the Alloc group is typically achieved by reacting the amine with an activated Alloc reagent, such as allyl chloroformate (AllocCl) or diallyl dicarbonate (B1257347) (Alloc₂O), in the presence of a base.[1]
Experimental Protocol: General Procedure for Alloc Protection of an Amine
-
Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, diisopropylethylamine, pyridine) to the solution.
-
Slowly add allyl chloroformate (AllocCl) or diallyl dicarbonate (Alloc₂O) (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-Alloc protected amine.
Deprotection of Allyl Carbamates
The key advantage of the Alloc group lies in its facile removal under neutral conditions using a palladium(0) catalyst.[1][4] The mechanism involves the formation of a π-allyl palladium(II) complex, followed by decarboxylation to release the free amine.[1] A variety of allyl cation scavengers can be employed to drive the reaction to completion and prevent N-allylation byproducts.[3][5]
Experimental Protocol: Palladium-Catalyzed Deprotection of Alloc-Amines
A novel protocol using the air-stable Pd(PPh₃)₂Cl₂ catalyst, Meldrum's acid (MA), and triethylsilane (TES-H) has been developed to address limitations of traditional methods, ensuring high yields and eliminating N-allylated byproducts.[3]
-
Dissolve the Alloc-protected amine in a suitable solvent (e.g., dichloromethane).
-
Add Meldrum's acid (MA) and triethylsilane (TES-H) to the solution.
-
Add the air-stable catalyst, dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂].
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture can be concentrated and purified by appropriate methods (e.g., chromatography, extraction).
| Catalyst System | Allyl Scavenger | Solvent | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | PhSiH₃ | CH₂Cl₂ | rt | High | [6] |
| Pd(PPh₃)₄ | Dimedone | THF | rt | >90 | [5] |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid/TES-H | CH₂Cl₂ | rt | High | [3] |
| Pd(OAc)₂/dppe | Bu₃SnH | CH₂Cl₂ | rt | 95 | [5] |
Table 1: Comparison of Deprotection Conditions for Allyl Carbamates.
Caption: Palladium-catalyzed deprotection of an this compound.
Applications in Asymmetric Synthesis
Allyl carbamates are valuable substrates and precursors in a variety of asymmetric transformations, enabling the synthesis of chiral nitrogen-containing building blocks.
Asymmetric Aziridination
Carbamate-functionalized allylic alcohols undergo highly enantioselective aziridination using achiral dimeric Rh(II, II) complexes ion-paired with cinchona alkaloid-derived chiral cations.[7][8] This method provides rapid access to versatile, highly enantioenriched small molecule building blocks.[7][8]
| Substrate | Catalyst | Chiral Cation Source | Solvent | ee (%) | Yield (%) | Reference |
| Cinnamyl N-(p-nosyl)carbamate | Rh₂(esp)₂ | (DHQD)₂PHAL | CH₂Cl₂ | 98 | 85 | [7][8] |
| (E)-Hex-2-en-1-yl N-(p-nosyl)carbamate | Rh₂(esp)₂ | (DHQD)₂PHAL | CH₂Cl₂ | 95 | 78 | [7][8] |
Table 2: Enantioselective Aziridination of Allylic Carbamates.
Asymmetric Hydroformylation
Rhodium complexes of diazaphospholane ligands catalyze the asymmetric hydroformylation of allyl carbamates to produce chiral 1,3-amino aldehydes with high enantioselectivity.[9]
Experimental Protocol: Asymmetric Hydroformylation of this compound
-
In a nitrogen-filled glovebox, a glass pressure bottle is charged with the this compound substrate, a rhodium precursor (e.g., Rh(acac)(CO)₂), and a chiral diazaphospholane ligand in a suitable solvent (e.g., toluene).
-
The bottle is sealed and removed from the glovebox.
-
The reaction vessel is pressurized with a 1:1 mixture of carbon monoxide and hydrogen gas.
-
The reaction is stirred at a specific temperature (e.g., 60 °C) for a designated time (typically less than 6 hours).
-
After cooling and venting the gases, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting aldehyde is determined by chiral GC or HPLC analysis.
| Substrate | Ligand | Pressure (CO/H₂) | Temp (°C) | ee (%) | Regioselectivity (linear:branched) | Yield (%) | Reference |
| Allyl N-Cbz-carbamate | Bisdiazaphos | 200 psi | 60 | 86 | 95:5 | >95 | [9] |
| Allyl N-Boc-carbamate | Bisdiazaphos | 200 psi | 60 | 88 | 96:4 | >95 | [9] |
Table 3: Asymmetric Hydroformylation of Allyl Carbamates.
Cross-Coupling Reactions
Allyl carbamates can participate in various cross-coupling reactions, serving as either the electrophilic or nucleophilic partner to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
Aryl O-carbamates can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids, catalyzed by nickel complexes, to form biaryl compounds.[10][11] This transformation provides an alternative to using aryl halides or triflates.
| Aryl Carbamate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Naphthyl N,N-diethylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 85 | [10][11] |
| Phenyl N,N-diethylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 52 | [10][11] |
Table 4: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling of an aryl carbamate.
Allyl-Allyl Cross-Coupling
Palladium-catalyzed cross-coupling of terminal allylic carbonates with allylboronates, a reaction sensitive to the ligand's bite angle, can establish two new stereocenters with concomitant formation of a C(sp³)–C(sp³) bond.[12][13] While this example uses an allylic carbonate, the principle extends to related allylic electrophiles.
Ring-Forming Reactions
Allyl carbamates are valuable precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions.
Palladium-Catalyzed Intramolecular Allylation
Palladium-catalyzed intramolecular reactions of allyl carbamates can lead to the formation of five- and six-membered rings. For instance, a diastereoselective intramolecular allyl transfer from an this compound can be accompanied by a 5-endo-trig ring closure to generate two new contiguous stereocenters.[14]
Synthesis of Spiro[isoxazole-4,3'-quinolin]-5-ones
In reactions with 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, a cyclic this compound, C-allylation takes place to yield a series of spiro[isoxazole-4,3′-quinolin]-5-ones in high yields through an intramolecular process.[15]
This compound as a Directing Group
The carbamate functionality can act as a directing group in transition metal-catalyzed C-H bond functionalization, enabling the selective activation and modification of otherwise inert C-H bonds.[16][17][18]
Cobalt-Catalyzed C-H Amidation and Alkylation
Under Cp*Co(III) catalysis, the carbamate group can direct selective C-H amidation and alkylation.[17] This strategy has been applied to the late-stage functionalization of complex molecules like l-tyrosine (B559521) and estrone.[17]
Palladium-Catalyzed C-H Functionalization
Carbamates are recognized as effective, albeit sometimes weaker, directing groups in palladium-catalyzed C-H activation.[18][19] This allows for site-selective transformations such as acetoxylation and arylation at positions ortho to the carbamate-bearing substituent.
Caption: General workflow for carbamate-directed C-H functionalization.
Conclusion
This compound is a multifaceted functional group with broad applications in organic synthesis. Its utility as a robust and orthogonally removable protecting group is well-established. Furthermore, its participation in a range of catalytic reactions, including asymmetric transformations, cross-coupling, and C-H functionalization, underscores its importance as a versatile building block and directing element. The methodologies presented herein offer a glimpse into the power of this compound chemistry and provide a foundation for its application in the synthesis of complex molecules for research, drug discovery, and materials science. The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this valuable functional group.
References
- 1. One moment, please... [total-synthesis.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Aziridination of Allylic Carbamates Using Ion‐Paired Rhodium Complexes and Extrapolation to C─H Amination of Phenethyl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C─H Amination of Phenethyl Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed Enantioselective Allyl-Allyl Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Diastereoselective intramolecular allyl transfer from this compound accompanied by 5-endo-trig ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allyl Carbamate Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl carbamate (B1207046) derivatives represent a versatile class of organic compounds with significant applications in organic synthesis and medicinal chemistry. Their unique chemical properties make them valuable as protecting groups for amines, while their diverse biological activities have positioned them as promising candidates in drug discovery, particularly in the development of anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of allyl carbamate derivatives. Detailed experimental protocols for key synthetic methodologies are presented, alongside tabulated quantitative data for easy comparison of their biological efficacy. Furthermore, this guide illustrates the key signaling pathways implicated in the mechanism of action of bioactive this compound derivatives through detailed diagrams.
Introduction
The carbamate functional group is a cornerstone in the design of numerous therapeutic agents and functional molecules.[1] When combined with an allyl moiety, the resulting this compound derivatives exhibit a unique set of properties. The allyl group can serve as a readily cleavable protecting group for amines under mild, palladium-catalyzed conditions, a feature widely exploited in peptide synthesis and complex molecule construction.[2][3] Beyond their synthetic utility, this compound derivatives have emerged as a class of compounds with significant biological potential, demonstrating activities ranging from anticancer to antifungal.[4][5] This guide aims to provide a detailed technical resource for researchers engaged in the study and application of these valuable compounds.
Synthesis of this compound Derivatives
Several synthetic strategies have been developed for the preparation of this compound derivatives, offering flexibility in terms of substrate scope, reaction conditions, and scalability.
Palladium-Catalyzed Synthesis
A prevalent and efficient method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol.[1][6] This one-pot reaction proceeds through an isocyanate intermediate, which is then trapped by the alcohol to furnish the desired carbamate.
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of N-Aryl Carbamates [1]
-
To an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (1.5 mol %), ligand (e.g., L1, 3.6 mol %), and toluene (B28343) (1 mL).
-
Heat the mixture at 120 °C for 3 minutes.
-
Cool the mixture to room temperature and add the aryl halide (1 mmol), sodium cyanate (2 mmol), and triethylamine (B128534) (0.25 mmol).
-
Add the corresponding allyl alcohol (1.2 mmol).
-
Seal the vial and heat the reaction mixture at 90 °C for the specified time.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Photoredox/Nickel Dual Catalysis
A modern and versatile approach for the synthesis of chiral allyl carbamates involves the merger of photoredox and nickel catalysis.[6][7] This method allows for the cross-coupling of alkyl bromides with chiral carbamates derived from 1-bromo-alken-3-ols under mild conditions, utilizing visible light as the energy source.
Experimental Protocol: Synthesis of Chiral Allyl Carbamates via Photoredox/Nickel Dual Catalysis [6]
-
In a nitrogen-filled glovebox, a 4 mL vial is charged with the vinyl bromide substrate (0.1 mmol, 1.0 equiv), NiCl₂·glyme (1.1 mg, 0.005 mmol, 5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (1.3 mg, 0.005 mmol, 5 mol %), and a photocatalyst (e.g., 4CzIPN, 1-2 mol %).
-
The vial is sealed with a septum-containing cap.
-
Outside the glovebox, the corresponding alkyl bromide (0.15 mmol, 1.5 equiv) and a suitable solvent (e.g., DMA, 1.0 mL) are added via syringe.
-
The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24-48 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched this compound.
Synthesis from Amines and Carbon Dioxide
In a green chemistry approach, allyl carbamates can be synthesized directly from amines, carbon dioxide (CO₂), and an alkylating agent.[8][9] This method utilizes CO₂ as a renewable C1 source. The reaction is typically carried out in the presence of a base.
Experimental Protocol: Continuous-Flow Synthesis of Carbamates from CO₂ and Amines [9]
-
A continuous-flow reactor (e.g., Vapourtec E-series) with a 10 mL coil reactor is heated to 70 °C.
-
A solution of the amine (1.0 equiv), allyl bromide (2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) in acetonitrile (B52724) is prepared.
-
The reactant solution is pumped through the reactor at a defined flow rate (e.g., 250 μL/min).
-
Simultaneously, CO₂ gas is introduced into the reactor at a specific flow rate (e.g., 6.0 mL/min).
-
The product stream is collected, and the solvent is evaporated. The crude product can be purified by crystallization or column chromatography.
Physicochemical and Spectroscopic Properties
The properties of this compound derivatives can be tailored by modifying the substituents on the nitrogen and the allyl group.
Physicochemical Properties
A selection of physicochemical properties for representative this compound derivatives is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound[10] | C₄H₇NO₂ | 101.10 | 189.47 (est.) | 1.077 | 1.454 |
| Allyl (2-aminoethyl)carbamate hydrochloride[8] | C₆H₁₃ClN₂O₂ | 180.63 | - | - | - |
| Allyl N-phenylcarbamate | C₁₀H₁₁NO₂ | 177.19 | - | - | - |
Table 1. Physicochemical Properties of Selected this compound Derivatives.
Spectroscopic Data
The structural characterization of this compound derivatives is routinely performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Representative data is summarized in Table 2.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 5.95-5.85 (m, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 4.55 (d, 2H), 4.80 (br s, 2H) | 156.5, 133.0, 118.0, 65.5 | 3400-3200, 1720, 1645 |
| Methyl N-allyl-N-(1-allylcyclohexyl)carbamate [11] | 5.85-5.65 (m, 2H), 5.10-4.95 (m, 4H), 3.80 (d, 2H), 3.65 (s, 3H), 2.20-1.20 (m, 12H) | 156.0, 135.5, 134.0, 118.0, 117.5, 60.0, 52.5, 48.0, 35.0, 25.5, 22.0 | - |
| Diacetylene carbamates [12] | - | - | 3300 (N-H), 2260 (C≡C), 1690 (C=O) |
Table 2. Spectroscopic Data for Representative this compound Derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have reported the cytotoxic and anti-proliferative effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways.
Quantitative Data on Anticancer Activity
The anticancer efficacy of several this compound derivatives is summarized in Table 3, with GI₅₀ and IC₅₀ values indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | Activity | GI₅₀/IC₅₀ (µM) | Reference |
| Carbamate analog of Melampomagnolide B (6a) | MDA-MB-435 (Melanoma) | Growth Inhibition | 0.46 | [7][13] |
| Carbamate analog of Melampomagnolide B (6a) | MDA-MB-468 (Breast Cancer) | Growth Inhibition | 0.57 | [7][13] |
| Carbamate analog of Melampomagnolide B (6e) | CCRF-CEM (Leukemia) | Growth Inhibition | 0.62 | [7][13] |
| Carbamate analog of Melampomagnolide B (6e) | HOP-92 (Non-small cell lung) | Growth Inhibition | 0.65 | [7][13] |
| Carbamate analog of Melampomagnolide B (6e) | RXF 393 (Renal Cancer) | Growth Inhibition | 0.90 | [7][13] |
| Benzimidazole (B57391) carbamate (18) | Highly metastatic human prostate cancer | Cytotoxicity | 0.9-3.8 | [14] |
| Aryl carbamates (II series) | MDA-MB-231, A-375, U-87 MG | Anti-proliferative | ~100 (20-40% inhibition) | [1] |
Table 3. Anticancer Activity of Selected this compound Derivatives.
Mechanism of Action and Signaling Pathways
The anticancer effects of certain this compound derivatives have been linked to the modulation of critical cellular signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in regulating immune responses, inflammation, and cell survival.[15] Its aberrant activation is a hallmark of many cancers. Some carbamate derivatives of natural products like Melampomagnolide B have been shown to inhibit the NF-κB transcription factor complex.[4][16] This inhibition is thought to occur through the covalent interaction with IKKβ, a key kinase in the canonical NF-κB pathway, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[17] Dysregulation of this pathway is also frequently observed in cancer. Some allyl-containing compounds have been shown to induce apoptosis through the activation of the MAPK pathway.[6]
Caption: Overview of the MAPK signaling pathway, a potential target for some allyl derivatives.
Enzyme Inhibition
Carbamates are well-known inhibitors of cholinesterases, enzymes crucial for nerve function.[18] While much of the research has focused on other carbamate derivatives, the potential for allyl carbamates to act as enzyme inhibitors is an active area of investigation. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme kinetics differently.
Caption: General mechanisms of reversible enzyme inhibition, relevant to this compound derivatives.
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is critical for its clinical success. While comprehensive ADME data for this compound derivatives is not extensively available, studies on related carbamate compounds provide valuable insights.
Pharmacokinetic Parameters of Related Carbamates
Table 4 presents pharmacokinetic data for some carbamate-based drugs, which can serve as a reference for the development of novel this compound derivatives.
| Parameter | Felbamate | Carisbamate | Cenobamate |
| Oral Bioavailability (F) | >90% | Not specified | 88% |
| Apparent Oral Clearance (CL/F) | 2.43 L/hr | 35.1 - 41.4 ml/h/kg | 0.45 - 0.63 L/h |
| Apparent Volume of Distribution (Vd/F) | 51 L | Not specified | 40 - 50 L |
| Terminal Half-life (t₁/₂) | 20 - 23 hours | 11.5 - 12.8 hours | 50 - 60 hours |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | Not specified | 1 - 2 hours | 1 - 4 hours |
| Protein Binding | Not specified | Not specified | 60% |
Table 4. Pharmacokinetic Parameters of Selected Carbamate Drugs. [19]
Experimental Workflow for In Vivo Pharmacokinetic Studies
A typical workflow for assessing the pharmacokinetic properties of a new chemical entity is depicted below.
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Conclusion
This compound derivatives are a class of compounds with significant and expanding roles in both synthetic and medicinal chemistry. Their utility as protecting groups is well-established, and their potential as therapeutic agents, particularly in oncology, is increasingly recognized. This guide has provided a detailed overview of their synthesis, properties, and biological activities, supported by experimental protocols and quantitative data. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways like NF-κB and MAPK, opens new avenues for the rational design of next-generation therapeutic agents. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of novel this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2114-11-6 [chemicalbook.com]
- 4. Synthesis of melampomagnolide B derivatives as potential anti-Triple Negative Breast Cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl (2-aminoethyl)carbamate hydrochloride | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Succinamide derivatives of melampomagnolide B and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Half-inhibition concentrations of new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Toxicology of Allyl Carbamate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allyl carbamate (B1207046), a chemical intermediate, belongs to the carbamate family, a class of compounds with a wide range of industrial and pharmaceutical applications. While structurally related to the well-studied carcinogen ethyl carbamate, the toxicological profile of allyl carbamate is less comprehensively defined. This technical guide synthesizes the available data on the toxicological properties of this compound, focusing on genotoxicity, teratogenicity, and potential carcinogenicity. Due to a notable lack of extensive studies, particularly in the areas of acute and chronic toxicity, this document also draws upon data from related allyl compounds and carbamates to provide a broader context for risk assessment. All quantitative data is presented in structured tables, and key experimental protocols and mechanistic pathways are detailed and visualized to support further research and informed decision-making in drug development and chemical safety.
Acute and Repeated-Dose Toxicity
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Not specified | Oral | Not available | Harmful if swallowed (Acute Tox. 4) | [1] |
Table 2: Repeated-Dose Toxicity Data for this compound
| Study Duration | Species | Route | NOAEL | LOAEL | Target Organs | Reference |
| Subchronic | Not available | Not available | Not available | Not available | Not available | |
| Chronic | Not available | Not available | Not available | Not available | Not available |
Genotoxicity
This compound has been evaluated for its genotoxic potential in a limited number of studies. The available data indicates that it can induce sister chromatid exchanges (SCEs) in vivo, but it was found to be non-mutagenic in a bacterial assay.
In Vivo Sister Chromatid Exchange (SCE) Assay
An in vivo study in mice demonstrated that this compound is effective in inducing SCEs in alveolar macrophage, bone marrow, and regenerating liver cells.[2] This indicates that this compound or its metabolites can cause DNA damage in somatic cells.
Table 3: In Vivo Genotoxicity of this compound - Sister Chromatid Exchange
| Test System | Cell Types | Dose Range (mmol/kg) | Effect | Reference |
| C57BL/6J x DBA/2J F1 mice | Alveolar macrophage, bone marrow, regenerating liver | 0.22 - 2.2 | Dose-dependent increase in SCEs | [2] |
Bacterial Reverse Mutation Assay
In a study using Bacillus subtilis, this compound was found to be non-mutagenic.[3]
Table 4: In Vitro Genotoxicity of this compound
| Test System | Assay | Metabolic Activation | Result | Reference |
| Bacillus subtilis | Mutagenicity | Not specified | Negative | [3] |
Experimental Protocol: In Vivo Sister Chromatid Exchange Assay
The following protocol is based on the methodology used in the study of this compound-induced SCEs in mice.[2]
-
Test Animals: C57BL/6J x DBA/2J F1 mice are commonly used.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a range of doses.
-
5-Bromo-2'-deoxyuridine (BrdU) Administration: To visualize SCEs, mice are infused with BrdU, a thymidine (B127349) analog that incorporates into newly synthesized DNA.
-
Cell Collection: At a specified time after treatment, animals are euthanized, and target tissues (e.g., bone marrow, alveolar macrophages, regenerating liver cells) are collected.
-
Cell Culture and Metaphase Preparation: Cells are cultured for a short period to allow for cell division. A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Slide Preparation and Staining: Metaphase cells are harvested, fixed, and dropped onto microscope slides. The slides are then stained using a fluorescence plus Giemsa (FPG) technique to differentially stain sister chromatids.
-
Scoring: The number of SCEs per metaphase cell is counted under a microscope.
Carcinogenicity
There is a lack of definitive long-term carcinogenicity bioassays for this compound conducted by major regulatory bodies like the National Toxicology Program (NTP). However, its structural similarity to ethyl carbamate and vinyl carbamate, both known carcinogens, raises concerns about its potential carcinogenicity. The RTECS database includes a "tumorigenic" hazard summary for this compound, but the primary source for this classification is not specified.[1]
Studies on related allyl compounds, such as allyl isovalerate and allyl chloride, have shown evidence of carcinogenicity in rodents, with the forestomach being a target organ.[4]
Developmental and Reproductive Toxicity
A study in pregnant hamsters found that this compound administered via a single intraperitoneal injection on day 8 of gestation was "completely inactive" as a teratogen.[3] No malformations were observed in the fetuses examined on day 13 of gestation.
Table 5: Developmental Toxicity of this compound
| Species | Dosing | Gestational Day of Exposure | Observation | Result | Reference |
| Hamster | Single i.p. injection | 8 | Fetal examination on day 13 | Not teratogenic | [3] |
Experimental Protocol: Teratogenicity Study in Hamsters
The following is a generalized protocol based on the described study.[3]
-
Test Animals: Pregnant hamsters are used as the animal model.
-
Dosing: A single dose of this compound is administered via intraperitoneal injection on a specific day of gestation (e.g., day 8), a critical period for organogenesis.
-
Observation: The animals are observed for any signs of maternal toxicity.
-
Fetal Examination: On a later day of gestation (e.g., day 13), the dams are euthanized, and the fetuses are examined for any external, visceral, and skeletal malformations.
Metabolism and Mechanism of Action
The specific metabolic pathway of this compound has not been extensively studied. However, based on the metabolism of other allyl compounds and carbamates, a probable metabolic pathway can be proposed.
Carbamates are generally metabolized through hydrolysis of the ester linkage. Allyl compounds can be metabolized to reactive intermediates such as acrolein.[5] The genotoxicity of many carbamates, including the related ethyl carbamate, is dependent on metabolic activation to electrophilic intermediates that can form DNA adducts.[6] It is plausible that this compound is hydrolyzed to allyl alcohol, which is then oxidized to the highly reactive and toxic aldehyde, acrolein. Acrolein is a known genotoxic agent. Another potential pathway involves the epoxidation of the allyl group to form a reactive epoxide.
References
- 1. The effects of vehicles on the human dermal irritation potentials of allyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of sister chromatid exchange induction and known carcinogenic activities of vinyl and allyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Propen-1-yl carbamate | C4H7NO2 | CID 16454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic activation and nucleic acid adducts of naturally-occurring carcinogens: recent results with ethyl carbamate and the spice flavors safrole and estragole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Footprint of Allyl Carbamate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl carbamate (B1207046), a key building block in organic synthesis and a precursor for various functional materials, presents a dichotomy in its utility versus its environmental and health implications. This technical guide provides an in-depth analysis of the environmental impact associated with the synthesis of allyl carbamate. We explore traditional and modern synthetic routes, offering a comparative assessment based on green chemistry metrics, toxicity profiles, and the overall lifecycle of the chemical processes. Detailed experimental protocols for key synthesis methods are provided, alongside a discussion of the toxicological pathways and environmental fate of carbamates. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions towards more sustainable and safer chemical manufacturing practices.
Introduction
The synthesis of carbamates is a fundamental process in the chemical and pharmaceutical industries. Carbamates are integral components in a wide array of products, from pesticides and herbicides to pharmaceuticals and polymers. This compound, in particular, serves as a versatile intermediate. However, the methods employed for its synthesis carry varying degrees of environmental and safety concerns. Traditional routes often involve hazardous reagents like phosgene (B1210022) and its derivatives, prompting the development of greener alternatives.[1] This guide provides a comprehensive comparison of these synthetic methodologies, focusing on quantitative environmental impact assessment, detailed experimental procedures, and the toxicological considerations of the compounds involved.
Comparative Analysis of this compound Synthesis Routes
The choice of a synthetic route for this compound has significant implications for its environmental footprint. This section compares four key methods: the traditional phosgene-based approach and three greener alternatives utilizing allyl chloroformate, urea (B33335), and carbon dioxide (CO₂).
Data Presentation: Quantitative Comparison of Synthesis Routes
The following tables summarize key quantitative data for different this compound synthesis methods, allowing for a direct comparison of their efficiency and environmental impact.
| Parameter | Phosgene-based Synthesis | Allyl Chloroformate Method | Urea-based Synthesis | CO₂-based Synthesis (Ni-catalyzed) |
| Primary Reactants | Phosgene, Allyl Alcohol, Amine | Allyl Chloroformate, Ammonia (B1221849) | Urea, Allyl Alcohol | Allyl Amine, CO₂ |
| Typical Yield (%) | >90 | ~90[1] | ~96[2] | Moderate to High |
| Catalyst | None | None | Silica Gel Supported Catalysts (e.g., TiO₂/SiO₂)[2] | Nickel complexes[3] |
| Catalyst Loading (mol%) | N/A | N/A | Varies | 5-10 |
| Reaction Temperature (°C) | <10 (for isocyanate formation)[1] | <45[1] | 170[2] | Ambient |
| Reaction Pressure | Atmospheric | Atmospheric | Autoclave | Atmospheric CO₂ |
| Reaction Time (h) | 1-2 | ~5.5[1] | 4[2] | 22-44[3] |
| Key Byproducts | HCl, NaCl | Ammonium (B1175870) Chloride[1] | Ammonia[4] | Varies with catalyst system |
Table 1: Comparison of Reaction Parameters for this compound Synthesis.
Green Chemistry Metrics
Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. Key metrics include Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).[5]
| Metric | Phosgene-based Synthesis | Allyl Chloroformate Method | Urea-based Synthesis | CO₂-based Synthesis |
| Atom Economy (%) | Low to Moderate | Moderate | High | High |
| Process Mass Intensity (PMI) | Very High | High | Moderate to High | Potentially Low to Moderate |
| E-Factor | High | Moderate | Low to Moderate | Potentially Low |
| Primary Waste Streams | Phosgene-related waste, Chlorinated solvents | Ammonium chloride, Toluene (B28343) | Ammonia, Unreacted urea | Catalyst residues, Solvents |
| Safety Concerns | Extreme toxicity of phosgene | Use of corrosive chloroformate | High temperature and pressure | Use of flammable solvents |
Table 2: Green Chemistry Metrics and Environmental Considerations.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for implementing and improving synthetic methods. This section provides methodologies for the synthesis of this compound via the allyl chloroformate and urea-based routes.
Synthesis of this compound from Allyl Chloroformate and Ammonia[1]
Materials:
-
Allyl chloroformate
-
Toluene
-
Ammonia gas
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a reactor flask with allyl chloroformate (84.0 g, 697 mmol) and toluene (400 mL).
-
Immerse the flask in a room temperature water bath and begin mechanical stirring at 300 rpm.
-
Bubble ammonia gas through the solution at a rate that maintains the internal temperature below 45 °C. A white solid (ammonium chloride) will precipitate.
-
Continue the ammonia addition for approximately 5.5 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., ¹H NMR).
-
Vacuum filter the reaction mixture through a sintered glass funnel to remove the ammonium chloride precipitate.
-
Wash the solid precipitate with three portions of toluene (70 mL each).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator (30 mmHg, 35 °C water bath).
-
Distill the resulting crude oil under vacuum (1-2 mmHg) at 65-67 °C to obtain pure this compound as a clear oil.
Expected Yield: ~89.7%
Synthesis of Alkyl Carbamates from Urea and Alcohols[2]
Materials:
-
Urea
-
Allyl Alcohol
-
Catalyst (e.g., 2.9 wt% TiO₂/SiO₂)
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine urea (1 g), allyl alcohol (molar ratio to be optimized based on specific alcohol), and the catalyst (0.1 g).
-
Seal the autoclave and heat the reaction mixture to 170 °C.
-
Maintain the reaction at this temperature for 4 hours with stirring.
-
After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
-
The product mixture can be analyzed and purified using standard techniques such as gas chromatography and distillation.
Expected Yield: Up to 96% for butyl carbamate, indicating high potential for this compound.
Visualization of Pathways and Workflows
Experimental Workflow: Synthesis from Allyl Chloroformate
Caption: Experimental workflow for the synthesis of this compound from allyl chloroformate.
Toxicological Pathway: Mechanism of Carbamate Toxicity
Carbamates, like organophosphates, exert their primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Metabolic Activation of Carbamates (Ethyl Carbamate Model)
The carcinogenicity of some carbamates is linked to their metabolic activation to reactive intermediates that can form DNA adducts. The metabolic pathway of ethyl carbamate (urethane) serves as a relevant model.[6][7]
Caption: Metabolic activation pathway of ethyl carbamate.
Toxicological Profile and Environmental Fate
Toxicity of this compound
The metabolic fate of the allyl group itself can also contribute to toxicity. The allyl group can be metabolized in vivo, and some allyl compounds have been studied for their effects on drug-metabolizing enzymes.[7][9]
Environmental Fate and Degradation
The environmental persistence of carbamates is generally lower than that of organochlorine pesticides. The primary degradation pathways in the environment are hydrolysis and microbial degradation.[10][11]
-
Hydrolysis: The rate of hydrolysis of carbamates is pH-dependent. Under alkaline conditions, hydrolysis is generally faster.[12]
-
Biodegradation: Soil microorganisms are capable of degrading carbamates, often using them as a source of carbon and nitrogen. The initial step is typically the hydrolysis of the carbamate bond.[10][13] The environmental dynamics of carbamates like aldicarb (B1662136) show that they can be relatively mobile in soil and have the potential to contaminate groundwater.[14]
Conclusion
The synthesis of this compound presents a classic case of balancing chemical utility with environmental responsibility. While traditional methods involving phosgene are efficient, their extreme toxicity and poor atom economy render them unsustainable. Greener alternatives, particularly those utilizing CO₂ and urea, offer significant advantages in terms of reduced hazards and improved material efficiency.
For researchers and professionals in drug development, the selection of a synthetic route should be guided by a holistic assessment that includes not only reaction yield and cost but also green chemistry metrics, safety considerations, and the lifecycle of all materials involved. The protocols and data presented in this guide are intended to facilitate such an assessment and encourage the adoption of more sustainable practices in the synthesis of this compound and other valuable chemical entities. The continuous development and optimization of catalytic systems for CO₂ utilization and other green methodologies will be crucial in further reducing the environmental footprint of carbamate synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of in vivo and in vitro methods for assessing effects of allyl alcohol on the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. srd.nist.gov [srd.nist.gov]
- 13. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Allyl Carbamate (Alloc) Protection of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the protection of primary amines as their allyl carbamate (B1207046) (Alloc) derivatives and their subsequent deprotection. The Alloc protecting group is a valuable tool in organic synthesis, particularly in peptide and natural product synthesis, due to its stability under a wide range of conditions and its orthogonal removal using palladium catalysis.
Introduction
The protection of primary amines is a critical step in multi-step organic synthesis to prevent undesired side reactions. The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group that offers significant advantages, including its introduction under mild conditions and its selective cleavage in the presence of other common protecting groups like Boc, Fmoc, and Cbz.[1][2] This orthogonality makes it particularly useful in complex synthetic strategies.[1]
The protection reaction typically involves the acylation of a primary amine with an allyl chloroformate or diallyl dicarbonate (B1257347) in the presence of a base. Deprotection is efficiently achieved through a palladium(0)-catalyzed allyl group transfer to a scavenger molecule.
Data Presentation
The following tables summarize quantitative data for the Alloc protection of various primary amines and the subsequent deprotection under different conditions, allowing for easy comparison of reagents, reaction times, and yields.
Table 1: Alloc Protection of Various Primary Amines
| Amine Substrate | Allocating Reagent | Base | Solvent(s) | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Benzylamine | Allyl chloroformate | NaHCO₃ | THF/H₂O | 12 | RT | 87 (over 2 steps) | [1] |
| Aniline | Allyl chloroformate | Pyridine | THF | - | RT | - | [1] |
| Glycine methyl ester | Allyl chloroformate | NaHCO₃ | Dioxane/H₂O | - | RT | - | [1] |
| Various Polyamines | Allyl phenyl carbonate | - | CH₂Cl₂ or DMF | - | RT | High | [3] |
| (Aminomethyl)anilines | Allyl chloroformate | Acetic Acid | - | - | - | 98 | [4] |
Table 2: Palladium-Catalyzed Deprotection of Alloc-Amines
| Alloc-Protected Amine | Pd Catalyst (mol%) | Scavenger (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| N-Alloc-amine | Pd(PPh₃)₄ (10) | PhSiH₃ (7.0) | CH₂Cl₂ | 1 | 0 | High | [1] |
| N-Alloc-Lysine (on resin) | Pd(PPh₃)₄ (0.2) | Phenylsilane (B129415) (20.0) | DCM | 2 | RT | - | [5] |
| N-Alloc-amine | Pd(PPh₃)₄ | Me₂NH•BH₃ | - | - | - | - | [6] |
| N-Alloc-amine | Pd(PPh₃)₄ | Morpholine | - | - | - | - | [7] |
| Alloc-derivatives | Pd(PPh₃)₄ | HCOOH/TEA | - | - | - | - | [8] |
| N-Alloc-amines | Pd(0)/DABCO | - | - | - | - | - | [9] |
| Alloc-compounds | Pd(PPh₃)₄ | Bu₃SnH | CH₂Cl₂ | < 0.1 | RT | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: General Procedure for Alloc Protection of a Primary Amine
This protocol is a general guideline for the protection of a primary amine using allyl chloroformate.
Materials:
-
Primary amine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., pyridine, triethylamine)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (e.g., 6 equiv.) to the solution and stir the mixture at room temperature.
-
Slowly add allyl chloroformate (e.g., 3 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until the reaction is complete as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (e.g., 2 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Alloc-protected amine.[1]
Protocol 2: General Procedure for Palladium-Catalyzed Deprotection of an Alloc-Protected Amine
This protocol describes a general method for the removal of the Alloc group using a palladium catalyst and a scavenger.
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., morpholine, dimedone)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-protected amine (1.0 equiv.) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylsilane (e.g., 7.0 equiv.) to the stirred solution.
-
Add Pd(PPh₃)₄ (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour or until the deprotection is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected amine.[1]
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Mechanism of Alloc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) protecting group from amines. The Alloc group is a valuable tool in organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with common protecting groups like Fmoc and Boc.[1][2] Its removal under mild, neutral conditions using a palladium(0) catalyst makes it suitable for complex molecules with sensitive functional groups.[3][4]
Introduction
The palladium-catalyzed deprotection of allyl carbamates proceeds via a Tsuji-Trost type reaction.[2] The process involves the coordination of a Pd(0) species to the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex.[2][5] The resulting carbamate (B1207046) anion then decarboxylates to yield the free amine.[5] A scavenger is required to react with the liberated allyl group and regenerate the Pd(0) catalyst, allowing the catalytic cycle to continue.[4][5]
Reaction Mechanism
The catalytic cycle for the deprotection of an Alloc-protected amine (R-NHAlloc) is initiated by a Pd(0) catalyst, typically Pd(PPh₃)₄. The active catalytic species is often a less-ligated form, such as Pd(PPh₃)₂.[2]
Caption: Palladium-catalyzed deprotection mechanism of an allyl carbamate.
Data Presentation: Comparison of Deprotection Conditions
The choice of catalyst, scavenger, solvent, and reaction conditions can significantly impact the efficiency of Alloc deprotection. The following table summarizes various reported conditions.
| Catalyst | Scavenger | Equivalents (Scavenger) | Solvent | Temp. (°C) | Time | Notes |
| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | 7.0 | CH₂Cl₂ | 0 | 1 h | Effective for in-solution deprotection.[5] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 20 | DCM | RT | 2 x 20 min | On-resin deprotection protocol.[1] |
| Pd(PPh₃)₄ | Dimethylamine (B145610) borane (B79455) (Me₂NH•BH₃) | 40 | DCM | RT | 40 min | Quantitative removal from secondary amines on solid-phase without N-allyl back alkylation.[1][6] |
| Pd(PPh₃)₄ | Morpholine | - | - | - | - | A common textbook scavenger, but can be inferior to others for specific substrates.[5][6] |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid & Triethylsilane (TES-H) | 3.0 (each) | DMF | RT | 10 min | Air-stable catalyst, avoids N-allylated byproducts.[7][8] |
| Pd(PPh₃)₄ | Tributyltin hydride (Bu₃SnH) | - | - | - | - | Used in a method for "transprotection" to a Boc group in one pot.[9] |
| Pd(PPh₃)₄ | 2-Ethylhexanoic acid | - | CH₂Cl₂ | RT | 1 h | Proceeds under near-neutral conditions.[3] |
Experimental Protocols
Below are detailed protocols for the palladium-catalyzed deprotection of Alloc-protected amines, both in-solution and on-resin.
Protocol 1: In-Solution Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is adapted from a procedure used for the deprotection of a complex intermediate.[5]
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add phenylsilane (7.0 equiv) to the solution.
-
Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.
-
Continue stirring the reaction at 0 °C for 1 hour, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Protocol 2: On-Resin Deprotection using Pd(PPh₃)₄ and Dimethylamine Borane
This protocol is optimized for solid-phase peptide synthesis (SPPS).[1][6]
Materials:
-
Alloc-protected amine bound to a solid support (resin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylamine borane complex (Me₂NH•BH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
-
Shaker or agitator
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM.
-
Drain the solvent.
-
In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equiv relative to resin loading) in DCM under an inert atmosphere.
-
Add dimethylamine borane (40 equiv) to the palladium solution.
-
Add the deprotection solution to the resin in the reaction vessel.
-
Gently agitate the resin suspension under an inert atmosphere for 40 minutes at room temperature.
-
Drain the reaction mixture.
-
Wash the resin extensively to remove residual catalyst and scavenger. A typical wash sequence is:
-
DCM (5 times)
-
DMF (3 times)
-
DCM (5 times)
-
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the next synthesis step.
Caption: General experimental workflow for on-resin Alloc deprotection.
Safety and Handling
-
Palladium catalysts and reagents like phenylsilane and dimethylamine borane should be handled in a well-ventilated fume hood.
-
An inert atmosphere is recommended for these reactions as Pd(0) catalysts can be sensitive to air, although some modern protocols demonstrate robustness under atmospheric conditions.[10]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
-
Incomplete Deprotection: If analysis shows incomplete removal of the Alloc group, the reaction time can be extended, or a second deprotection step can be performed with a fresh solution of reagents.[2]
-
N-allylation: The formation of N-allylated byproducts can occur if the allyl cation is not efficiently trapped. Using a more effective scavenger, such as dimethylamine borane or a combination of Meldrum's acid and a silane, can mitigate this issue.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.uva.nl [pure.uva.nl]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Allyl Carbamate (Alloc) Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex peptide sequences. The strategic use of orthogonal protecting groups is fundamental to this methodology, allowing for the selective deprotection and modification of specific amino acid residues within a growing peptide chain. The allyloxycarbonyl (Alloc) protecting group offers a powerful tool for chemists due to its unique cleavage conditions, which are orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies.
The Alloc group is stable under the basic conditions used to remove the Nα-Fmoc group and the acidic conditions used for the final cleavage and removal of tert-butyl (tBu) based side-chain protecting groups.[1] This stability allows for the selective deprotection of Alloc-protected amines on the solid support, typically using a palladium(0) catalyst, enabling site-specific modifications such as cyclization, branching, or the attachment of labels and cargo molecules.[2][3] More recently, metal-free deprotection methods have also been developed, offering a more sustainable approach.[4]
These application notes provide detailed protocols for the incorporation and deprotection of Alloc-protected amino acids in Fmoc-based SPPS, a summary of quantitative data from representative syntheses, and troubleshooting guidelines to assist researchers in successfully applying this valuable technique.
Data Presentation
The following table summarizes quantitative data from various studies employing Alloc protection in SPPS, highlighting the efficiency and purity achievable with different deprotection methods and peptide complexities.
| Peptide/Project | Deprotection Method | Key Parameters | Purity (%) | Yield (%) | Reference(s) |
| Ac-Lys(Alloc)-Gly-Phe-RMG resin | Metal-Free: I₂/H₂O in PC/EtOAc | 5 equiv I₂/H₂O (1:8), 50°C, 1.5 h | 99 | >90 | [4] |
| Ac-Lys(Alloc)-Gly-Phe-RMG resin | Palladium-Catalyzed: Pd(PPh₃)₄/DMB in DMF | 0.1 equiv Pd(PPh₃)₄, 5 equiv DMB, rt, 16 h | ~99 | Not Reported | [4] |
| Cyclic Peptides (7 amino acids) | Palladium-Catalyzed: Pd(PPh₃)₄/PhSiH₃ in DCM | Standard Guibe method | >97 | Not Reported | [5] |
| Branched and Lactam-Stapled gp41 and Afamelanotide Analogs | Palladium-Catalyzed: Pd(PPh₃)₄/PhSiH₃ in DCM (Microwave-assisted) | Automated synthesis, 3-3.5 h total synthesis time | 80-87 | Not Reported | [5] |
| 39-residue GLP-1 Analog | Metal-Free: I₂/H₂O in PC/EtOAc | >99% Alloc removal in 1.5 h | >70 (crude) | ~70 (overall) | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of Fmoc-SPPS incorporating an Alloc-protected amino acid.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the standard steps for elongating the peptide chain.
1.1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
1.2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
1.3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
Protocol 2: On-Resin Alloc Deprotection - Palladium-Catalyzed
This is the most established method for Alloc group removal.
2.1. Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading)
-
Scavenger: Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine borane (B79455) (40 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
2.2. Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM or DMF for 30 minutes.
-
Drain the solvent.
-
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ in DCM or DMF.
-
Add the scavenger (e.g., Phenylsilane) to the palladium solution.
-
Add the deprotection cocktail to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 20-40 minutes. The reaction is often repeated to ensure complete removal.[6]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium, and finally with DMF (3 times) and DCM (5 times).
-
Confirm complete deprotection by cleaving a small sample of the resin and analyzing it by HPLC and mass spectrometry.
Protocol 3: On-Resin Alloc Deprotection - Metal-Free
This protocol provides a more environmentally friendly alternative to the palladium-catalyzed method.[4]
3.1. Materials:
-
Alloc-protected peptide-resin
-
Iodine (I₂) (5 equivalents)
-
Solvent system: PolarClean (PC)/Ethyl Acetate (EtOAc) and water (e.g., I₂/H₂O 1:8 in PC/EtOAc 1:4)
3.2. Procedure:
-
Swell the Alloc-protected peptide-resin in the PC/EtOAc solvent mixture.
-
Prepare the deprotection reagent by dissolving Iodine in the water and PC/EtOAc solvent system.
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DCM.
-
Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing all remaining side-chain protecting groups.
4.1. Materials:
-
Peptidyl-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
4.2. Procedure:
-
Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Mandatory Visualizations
Caption: General workflow for Fmoc-SPPS incorporating an Alloc-protected amino acid for on-resin modification.
Caption: Simplified mechanism of palladium-catalyzed Alloc deprotection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Alloc Deprotection | - Insufficient equivalents of palladium catalyst or scavenger.- Deactivated catalyst (e.g., oxidized Pd(0)).- Poor resin swelling, hindering reagent access.- Short reaction time. | - Increase the equivalents of catalyst and/or scavenger.- Use fresh, high-quality Pd(PPh₃)₄.- Ensure adequate resin swelling in an appropriate solvent (DCM or DMF).- Increase the reaction time and/or perform a second deprotection step.[7] |
| N-allylation Side Reaction | The allyl cation generated during deprotection can re-alkylate the deprotected amine or other nucleophilic side chains. | - Use an effective scavenger in sufficient excess (e.g., Phenylsilane, Dimethylamine borane).[8]- Ensure rapid and efficient trapping of the allyl cation. |
| Low Yield of Final Peptide | - Incomplete coupling steps throughout the synthesis.- Peptide aggregation.- Premature cleavage of the peptide from the resin. | - Monitor each coupling step with a Kaiser test to ensure completion.- Use structure-breaking amino acid derivatives (e.g., pseudoprolines) for difficult sequences.- Choose a resin and linker stable to the synthesis conditions. |
| Yellow/Black Resin After Deprotection | Residual palladium catalyst. | - Perform thorough washing after the deprotection step.- Include a wash with a chelating agent like 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues. |
| Peak Broadening or Tailing in HPLC | - Peptide aggregation.- Presence of closely related impurities. | - Adjust HPLC conditions (e.g., gradient, temperature, mobile phase additives).- Optimize purification protocols. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Allyl Carbamate (Alloc) Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the allyloxycarbonyl (Alloc) protecting group for amino acids, a critical tool in modern peptide synthesis and drug development. This document details the chemical strategies, experimental protocols, and quantitative data that underscore the utility of this orthogonal protection strategy.
Introduction to the Alloc Protecting Group
The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group, particularly in the synthesis of complex peptides. Its key feature is its orthogonality to the most common protecting groups used in solid-phase peptide synthesis (SPPS), namely the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. The Alloc group is stable under both acidic and basic conditions used for the removal of Boc and Fmoc, respectively. It is selectively cleaved under mild conditions using a palladium(0) catalyst, allowing for site-specific manipulation of the amino acid side chain while the peptide remains attached to the solid support. This feature is particularly advantageous for the synthesis of cyclic peptides, branched peptides, and peptides conjugated to other molecules.
Comparison of Common Amine Protecting Groups
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The following table provides a comparison of the Alloc group with other commonly used amine protecting groups.
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Orthogonal to | Key Advantages |
| Alloc | O=C(Oallyl)R | Allyl chloroformate, NaHCO₃ | Pd(PPh₃)₄, scavenger (e.g., phenylsilane) | Boc, Fmoc | Mild, selective cleavage; enables on-resin modifications. |
| Boc | O=C(OtBu)R | Boc₂O, base | Strong acid (e.g., TFA) | Fmoc, Alloc | Well-established; robust. |
| Cbz (Z) | O=C(OBn)R | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂/Pd) | Boc, Fmoc, Alloc | Stable to mild acid and base. |
| Fmoc | O=C(OFm)R | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., 20% piperidine (B6355638) in DMF) | Boc, Alloc | Mild cleavage; automation-friendly. |
Reaction Mechanisms
Protection of an Amino Acid with Alloc
The protection of an amino acid's amine functionality with the Alloc group typically proceeds via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of an activated allyl carbonate, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O).
Deprotection of an Alloc-Protected Amino Acid
The deprotection of the Alloc group is a palladium-catalyzed process. The reaction is initiated by the coordination of the palladium(0) complex to the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex. This intermediate is then attacked by a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the deprotected amine after decarboxylation.
Experimental Protocols
Protocol 1: General Procedure for Alloc Protection of an Amino Acid
This protocol describes the protection of the amino group of an amino acid using allyl chloroformate.
Materials:
-
Amino acid
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the amino acid (1.0 equiv) and sodium bicarbonate (6.0 equiv) in a mixture of THF and water (1:1 v/v) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add allyl chloroformate (3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with saturated aqueous NaCl solution (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Alloc-protected amino acid.
Quantitative Data:
| Amino Acid Derivative | Yield (%) | Reference |
| Alloc-protected amine | 87 | [1] |
| Fmoc-Lys(Alloc)-OH | 85 | [2] |
Protocol 2: Selective Nε-Alloc Protection of Lysine (B10760008) using a Copper(II) Complex
This method allows for the selective protection of the ε-amino group of lysine by first forming a copper(II) complex with the α-amino and carboxyl groups.
Materials:
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Diallyl dicarbonate (Alloc₂O) or Allyl chloroformate (Alloc-Cl)
-
Acetone
-
8-Quinolinol
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
Procedure:
-
Copper Complex Formation: To a stirred solution of L-lysine hydrochloride (2 mol) in 2M aqueous NaHCO₃ (2.0 L), add a solution of CuSO₄·5H₂O (1 mol) in water (2.0 L). Then, add NaHCO₃ (2 mol).
-
Nε-Protection: To the copper complex suspension, add a solution of Alloc₂O (or Alloc-Cl) in acetone. Stir the reaction mixture at room temperature.
-
Copper Removal: After the protection reaction is complete, add 8-quinolinol to the intensively stirred suspension. The copper will precipitate as copper(II) 8-quinolinolate.
-
Filter off the copper complex and wash the precipitate with water.
-
The filtrate containing the Nε-Alloc-L-lysine can be used directly for the next step or lyophilized to obtain the product.
Protocol 3: Palladium-Catalyzed Deprotection of Alloc-Protected Amino Acids in Solution-Phase
This protocol describes the removal of the Alloc group from an amino acid in solution.
Materials:
-
Alloc-protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) as a scavenger
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Round-bottom flask, magnetic stirrer, syringe.
Procedure:
-
Dissolve the Alloc-protected amino acid (1.0 equiv) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add phenylsilane (7.0 equiv) to the stirred solution.
-
Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amino acid.
Protocol 4: On-Resin Deprotection of Alloc-Protected Amino Acids in SPPS
This protocol details the selective removal of the Alloc group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an Alloc-protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or Morpholine as a scavenger
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel, shaker.
Procedure:
-
Swell the peptide-resin in DCM or DMF in a peptide synthesis vessel.
-
Wash the resin with the reaction solvent (DCM or DMF).
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1-0.2 equiv) and phenylsilane (20 equiv) in DCM.
-
Add the deprotection solution to the resin and shake the vessel at room temperature for 2 hours.
-
Drain the deprotection solution and wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove residual palladium), followed by extensive DMF and DCM washes.
-
The resin with the deprotected amino group is now ready for the next synthetic step (e.g., coupling, cyclization).
Alternative Metal-Free On-Resin Deprotection: An environmentally friendlier alternative to palladium-catalyzed deprotection involves the use of iodine.[3]
-
Treat the Alloc-protected peptide-resin with a solution of I₂ (5 equiv) and H₂O (8 equiv) in a mixture of PolarClean (PC) and ethyl acetate (EtOAc) (1:4 v/v).
-
Heat the reaction at 50 °C for 1.5 hours.[3]
-
Wash the resin extensively to remove iodine and byproducts.
Spectroscopic Characterization
The successful protection of an amino acid with the Alloc group can be confirmed by standard spectroscopic techniques. The following table provides representative data for Nε-Alloc-L-lysine.
| Technique | Data |
| ¹H NMR | Characteristic peaks for the allyl group: δ ~5.9 ppm (m, 1H, -CH=), ~5.2 ppm (m, 2H, =CH₂), ~4.5 ppm (d, 2H, -O-CH₂-). The chemical shifts of the lysine backbone protons will also be affected by the protection. |
| ¹³C NMR | Characteristic peaks for the allyl group: δ ~133 ppm (-CH=), ~117 ppm (=CH₂), ~65 ppm (-O-CH₂-). The carbonyl of the carbamate (B1207046) appears around δ ~156 ppm. The chemical shifts for L-lysine are approximately: Cα ~57 ppm, Cβ ~32 ppm, Cγ ~24 ppm, Cδ ~29 ppm, Cε ~42 ppm, COOH ~177 ppm.[4] |
| Mass Spec (ESI) | For Fmoc-Lys(Alloc)-OH (C₂₅H₂₈N₂O₆), the calculated exact mass is 452.19 g/mol .[5] The observed mass will correspond to [M+H]⁺, [M+Na]⁺, etc. |
Applications in Peptide Synthesis and Drug Development
The orthogonality of the Alloc group makes it a powerful tool for the synthesis of complex peptides with diverse applications in research and drug development.
-
Cyclic Peptides: The Alloc group can be used to protect the side chain of an amino acid (e.g., lysine or ornithine) which will form a lactam bridge with a deprotected carboxylic acid side chain (e.g., aspartic or glutamic acid) on the resin.
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected side-chain amine of an Alloc-protected amino acid.
-
Peptide Conjugation: The deprotected side-chain amine can be used as a handle to conjugate other molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG).
-
Drug Development: The Alloc protecting group has been instrumental in the synthesis of several peptide-based drugs. For example, it is used in the synthesis of GLP-1 receptor agonists like semaglutide (B3030467) and liraglutide, which are used in the treatment of type 2 diabetes and obesity.[6][7] In the synthesis of these drugs, an Alloc-protected lysine is incorporated into the peptide chain, and after selective deprotection, a fatty acid moiety is attached to the lysine side chain to improve the drug's pharmacokinetic profile.
Experimental Workflow Diagrams
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. bmse000043 L-Lysine at BMRB [bmrb.io]
- 5. scbt.com [scbt.com]
- 6. WO2017114191A1 - Method for preparing sermaglutide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Removal of Allyl Carbamate (Alloc) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the selective removal of the allyl carbamate (B1207046) (Alloc) protecting group, a critical procedure in modern organic synthesis, particularly in peptide and carbohydrate chemistry. The Alloc group offers the significant advantage of being orthogonal to many other common protecting groups, such as Boc and Fmoc, allowing for its selective cleavage under mild conditions.[1][2] This document details various deprotection protocols, including palladium-catalyzed and metal-free methods, and provides structured data for easy comparison of reaction parameters.
Introduction to the Allyl Carbamate (Alloc) Protecting Group
The allyloxycarbonyl (Alloc) group is a widely used protecting group for amines.[1] It is introduced by reacting an amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O).[1] Its stability to both acidic and basic conditions, which are often used to remove other protecting groups like Boc and Cbz (acid-labile) or Fmoc (base-labile), makes it an invaluable tool for complex multi-step syntheses.[3][4] The removal of the Alloc group is typically achieved through a palladium-catalyzed reaction, which proceeds under neutral and mild conditions, thus preserving the integrity of sensitive functional groups within the molecule.[1][3]
Palladium-Catalyzed Deprotection of this compound
The most common method for the removal of the Alloc group involves a palladium(0)-catalyzed Tsuji-Trost type reaction.[2] The mechanism involves the oxidative addition of the palladium(0) catalyst to the allyl group, forming a π-allylpalladium(II) complex.[1] This intermediate then undergoes nucleophilic attack by a scavenger, which traps the allyl group and regenerates the palladium(0) catalyst, allowing the deprotected amine to be released after decarboxylation.[1]
Key Components of Palladium-Catalyzed Alloc Deprotection:
-
Scavenger (Allyl Cation Trap): A crucial component that intercepts the allyl cation, preventing side reactions such as N-allylation of the deprotected amine.[6] The choice of scavenger can significantly influence the reaction's efficiency and cleanliness.
Comparative Data for Palladium-Catalyzed Alloc Deprotection
The following table summarizes various conditions reported for the palladium-catalyzed removal of the Alloc group, providing a comparative overview of different catalyst and scavenger systems.
| Catalyst System | Scavenger | Solvent | Reaction Time | Yield/Conversion | Key Features & Applications |
| Pd(PPh₃)₄ (0.1 eq) | Phenylsilane (B129415) (PhSiH₃) (7.0 eq) | CH₂Cl₂ | 1 h at 0 °C | High (semi-pure amine obtained) | Standard and widely used conditions for in-solution synthesis.[1] |
| Pd(PPh₃)₄ (0.2 eq) | Phenylsilane (PhSiH₃) (20.0 eq) | DCM | 2 h at RT | Quantitative | Protocol for solid-phase peptide synthesis (SPPS).[2] |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid (MA) & Triethylsilane (TES-H) | DMF | 10 min | High | Air-stable catalyst, high yields, eliminates N-allylated byproducts, suitable for automated synthesis.[5][7] |
| Pd(PPh₃)₄ (10 mol%) | Morpholine | - | - | - | A common nucleophilic scavenger.[6] |
| Pd(PPh₃)₄ | Acetic Acid/N-Methylmorpholine (NMM) | CHCl₃ | 20-60 min | - | Utilized in solid-phase synthesis.[4] |
| Pd(PPh₃)₄ (10%) | Borane-ammonia complex (BH₃-NH₃) (6 eq) | - | 10 min at RT | Satisfactory | Fast deprotection under near-neutral conditions with no allylamine (B125299) side-formation.[8] |
| Pd(PPh₃)₄ | Dimethylamine-borane complex (Me₂NH·BH₃) (40 eq) | - | 40 min | Quantitative | Highly effective for deprotecting secondary amines, preventing allyl back-alkylation.[6][9] |
| Pd(PPh₃)₄ | Formic Acid (HCOOH)/Triethylamine (TEA) | - | - | - | Alternative scavenger system.[3][10] |
Experimental Protocols
Protocol 1: In-Solution Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane
This protocol is adapted from a procedure for the deprotection of an Alloc-protected amine in solution.[1]
Materials:
-
Alloc-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Argon (or Nitrogen) atmosphere
Procedure:
-
Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ (e.g., 10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add phenylsilane (7.0 equiv) to the solution.
-
Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Protocol 2: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general procedure for the removal of the Alloc group from a peptide synthesized on a solid support.[2]
Materials:
-
Alloc-protected peptide on resin
-
Dichloromethane (DCM)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Peptide synthesis reaction vessel
Procedure:
-
Swell the resin carrying the Alloc-protected peptide in DCM.
-
Prepare the deprotection solution in a separate vial by dissolving Pd(PPh₃)₄ (0.2 equiv relative to resin loading) and phenylsilane (20.0 equiv) in DCM.
-
Drain the DCM from the swollen resin.
-
Add the freshly prepared deprotection solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst and scavenger byproducts.
-
The resin with the deprotected amine is now ready for the next coupling step.
Metal-Free Alloc Deprotection
A recent development in Alloc deprotection is the use of a metal-free method, which is advantageous for avoiding potential metal contamination in the final product, a critical consideration in drug development.[11]
Iodine-Mediated Alloc Deprotection
This method utilizes iodine and water in an environmentally friendly solvent system to achieve Alloc removal.[11] The proposed mechanism involves an iodocyclization to form an iodomethyldioxolane imine intermediate, which is subsequently hydrolyzed to release the free amine.[11]
| Reagent System | Solvent | Temperature | Reaction Time | Yield/Purity | Key Features & Applications |
| I₂ (5 equiv) / H₂O (1:8) | PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4) | 50 °C | 1.5 h | 99% purity | Metal-free, environmentally sensible solvents, compatible with one-pot peptide couplings.[11] |
Visualizing the Reaction Mechanisms and Workflows
To further clarify the processes involved in Alloc deprotection, the following diagrams illustrate the key mechanistic pathways and experimental workflows.
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Caption: Workflow for on-resin Alloc deprotection in SPPS.
Conclusion
The selective removal of the this compound protecting group is a versatile and reliable transformation in organic synthesis. The classic palladium-catalyzed methods offer a range of conditions that can be tailored to specific substrates and synthetic strategies, whether in solution or on a solid phase. The development of newer, metal-free protocols provides a valuable alternative, particularly when metal contamination is a concern. By understanding the underlying mechanisms and having access to detailed, comparative protocols, researchers can effectively implement Alloc deprotection strategies in the synthesis of complex molecules, including peptides and other therapeutics.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Allyl Carbamate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc) group is a versatile amine-protecting group widely employed in modern organic synthesis. Its utility is most prominent in the multi-step synthesis of complex molecules such as peptides and natural products. The key advantage of the Alloc group lies in its unique deprotection mechanism, which proceeds under mild, neutral conditions using a palladium(0) catalyst. This characteristic confers orthogonality with many other common acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups, enabling chemists to perform intricate, multi-step transformations on molecules with multiple sensitive functionalities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of the allyl carbamate (B1207046) group in natural product synthesis.
Core Principles of Allyl Carbamate Chemistry
Protection of Amines (Alloc Introduction)
The introduction of the Alloc group is a straightforward and typically high-yielding process. It involves the reaction of a primary or secondary amine with an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O), in the presence of a base. The reaction follows a standard nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the Alloc reagent.
Deprotection of Alloc-Protected Amines (Alloc Removal)
The defining feature of the Alloc group is its cleavage under exceptionally mild conditions via palladium(0)-catalyzed allylic cleavage. The process is a catalytic cycle initiated by the coordination of Pd(0) to the allyl group's double bond, followed by oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate ligand dissociates and undergoes rapid decarboxylation to release the free amine.
To regenerate the Pd(0) catalyst and complete the cycle, an "allyl scavenger" is required. Various scavengers can be employed, including hydride donors like phenylsilane (B129415) (PhSiH₃) or nucleophiles like morpholine (B109124) or dimedone.
Orthogonality
The specific conditions required for Alloc group removal render it orthogonal to most other protecting groups used in synthesis.
-
Stable to Acids : It is stable to acidic conditions used to remove Boc or Trt groups (e.g., TFA, HCl).
-
Stable to Bases : It is stable to basic conditions used to remove Fmoc groups (e.g., piperidine).
-
Stable to Hydrogenolysis : It is compatible with conditions used for Cbz group removal (H₂, Pd/C).
This orthogonality allows for selective deprotection and functionalization of specific sites in a complex molecule, which is a cornerstone of modern synthetic strategy.
General Workflow and Orthogonality
The strategic advantage of the Alloc group is visualized in its protection/deprotection sequence, which does not interfere with common Boc and Fmoc methodologies.
Caption: General workflow for Alloc protection/deprotection.
Mechanism of Palladium(0)-Catalyzed Deprotection
The deprotection proceeds via a Tsuji-Trost type reaction. The key steps involve oxidative addition of the palladium(0) catalyst to the allyl system, followed by decarboxylation and regeneration of the catalyst by a scavenger.
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
Application in Natural Product Synthesis: (-)-Swainsonine
The indolizidine alkaloid (-)-swainsonine is a potent inhibitor of mannosidase enzymes with potential applications in cancer therapy. Several total syntheses have been developed, with some leveraging unique carbamate chemistry. In a strategy reported by Riera and co-workers, an this compound is formed not as a protecting group for a nitrogen atom, but from an alcohol, which then participates in a key intramolecular cyclization.
An enantiomerically pure epoxy alcohol is treated with allyl isocyanate to form an this compound derivative. This intermediate, upon treatment with a strong base (NaHMDS), undergoes a stereoselective intramolecular ring-opening of the epoxide by the carbamate nitrogen, forming a key oxazolidinone intermediate. This transformation elegantly sets a crucial stereocenter and builds the core of the heterocyclic system.
Caption: Key steps in the total synthesis of (-)-swainsonine.
Quantitative Data Summary
The following tables summarize typical yields and conditions for the introduction and removal of the Alloc group in various contexts.
Table 1: General Alloc Protection & Deprotection
| Transformation | Reagents | Catalyst | Scavenger | Solvent | Temp. | Time | Yield (%) | Citation(s) |
| Protection | Amine, Allyl Chloroformate, NaHCO₃ | - | - | THF/H₂O | RT | 12 h | 87% | [1] |
| Deprotection | Alloc-Amine | Pd(PPh₃)₄ (10 mol%) | PhSiH₃ (7 equiv) | CH₂Cl₂ | 0 °C | 1 h | ~95% (crude) | [1] |
| Deprotection | Alloc-Peptide Resin | Pd(PPh₃)₄ (0.2 equiv) | PhSiH₃ (20 equiv) | DCM | RT | 1 h | >95% (conv.) | |
| Deprotection | Alloc-Peptide Resin | Pd(PPh₃)₄ (0.1-0.25 equiv) | Me₂NH·BH₃ (40 equiv) | DCM | RT | 40 min | High |
Table 2: Key this compound Steps in (-)-Swainsonine Synthesis
| Transformation | Starting Material | Reagents | Product | Overall Yield (3 steps) | Citation(s) |
| Carbamate Formation | Epoxy Alcohol (-)-7 | Allyl Isocyanate, Et₃N | This compound (+)-8 | \multirow{3}{}{56%} | \multirow{3}{}{} |
| Intramolecular Cyclization | This compound (+)-8 | NaHMDS | Oxazolidinone (+)-9 | ||
| Ring-Closing Metathesis | Oxazolidinone (+)-9 | Grubbs' Catalyst | Indolizidine Precursor (+)-10 |
Experimental Protocols
Protocol 1: General Procedure for Alloc Protection of an Amine
This protocol describes a general method for the protection of a primary amine using allyl chloroformate.[1]
Materials:
-
Primary amine substrate (1.0 equiv)
-
Allyl chloroformate (3.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (6.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) and sodium bicarbonate (6.0 equiv) in a 1:1 mixture of THF and H₂O.
-
Stir the mixture at room temperature to form a suspension.
-
Slowly add allyl chloroformate (3.0 equiv) to the stirring mixture.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the pure Alloc-protected amine.
Protocol 2: General Procedure for Palladium-Catalyzed Alloc Deprotection
This protocol describes a standard method for the removal of an Alloc group from a protected amine using a palladium(0) catalyst and phenylsilane as a scavenger.[1]
Materials:
-
Alloc-protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equiv)
-
Phenylsilane (PhSiH₃) (20-24 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous DCM in a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Add phenylsilane (20-24 equiv) to the solution via syringe.
-
In a single portion, add the Pd(PPh₃)₄ catalyst (0.1-0.25 equiv) to the stirring solution. The solution may turn yellow or orange.
-
Stir the reaction at room temperature. The deprotection is often rapid, typically complete within 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified directly by flash column chromatography on silica gel to remove the catalyst residues and silane (B1218182) byproducts and isolate the free amine.
Protocol 3: Representative Procedure for this compound Formation from an Alcohol (Swainsonine Synthesis)
This protocol is a representative procedure for the formation of an this compound from an alcohol, as employed in the total synthesis of (-)-swainsonine.
Materials:
-
Epoxy alcohol substrate (1.0 equiv)
-
Allyl isocyanate (1.1-1.5 equiv)
-
Triethylamine (B128534) (Et₃N) (1.1-1.5 equiv) or a catalytic amount of a tin catalyst (e.g., DBTDL)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Round-bottom flask, magnetic stirrer, and syringe
Procedure:
-
In an oven-dried, argon-flushed round-bottom flask, dissolve the epoxy alcohol substrate (1.0 equiv) in the chosen anhydrous solvent.
-
Add triethylamine (or the tin catalyst) to the solution.
-
Slowly add allyl isocyanate (1.1-1.5 equiv) to the stirring solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction if necessary (e.g., with a small amount of methanol (B129727) to consume any excess isocyanate).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound product. This product is then used directly in the subsequent intramolecular cyclization step.
References
Allyl Carbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allyl carbamate (B1207046) (Alloc) serves as a versatile and invaluable functional group in medicinal chemistry, primarily utilized as a protecting group for amines. Its stability under various conditions and, most importantly, its selective removal under mild, palladium-catalyzed conditions make it an essential tool in the synthesis of complex molecules such as peptides, and in the design of sophisticated drug delivery systems like prodrugs and antibody-drug conjugates (ADCs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of allyl carbamate.
This compound as a Protecting Group for Amines
The allyloxycarbonyl (Alloc) group is widely employed for the protection of primary and secondary amines due to its orthogonality with other common protecting groups like Boc and Fmoc.[1][2] This allows for selective deprotection strategies in multi-step syntheses.
Protection of Primary Amines
The introduction of the Alloc group is typically achieved by reacting the amine with allyl chloroformate in the presence of a base.
Table 1: Representative Conditions for Alloc Protection of a Primary Amine
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Generic Amine | Allyl chloroformate (3 equiv) | NaHCO₃ (6 equiv) | THF/H₂O | 12 | 87 | [3] |
Experimental Protocol: Alloc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Allyl chloroformate (3.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (6.0 equiv)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) and sodium bicarbonate (6.0 equiv) in a mixture of THF and water (1:1) at room temperature.
-
Add allyl chloroformate (3.0 equiv) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-Alloc protected amine.[3]
-
Logical Workflow for Amine Protection
Caption: Workflow for the protection of a primary amine using allyl chloroformate.
Deprotection of this compound
The key advantage of the Alloc group is its facile removal under mild conditions using a palladium(0) catalyst and a scavenger for the allyl cation. This ensures that other sensitive functional groups in the molecule remain intact.
Table 2: Comparison of Palladium-Catalyzed Alloc Deprotection Methods
| Catalyst (mol%) | Scavenger (equiv) | Solvent | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | Phenylsilane (PhSiH₃) (7) | CH₂Cl₂ | 1 h (0°C) | High | [3] |
| Pd(PPh₃)₄ | Dimethylamine borane (B79455) (Me₂NH·BH₃) (40) | - | 40 min | Quantitative | [4] |
| Pd(PPh₃)₂Cl₂ (0.2) | Meldrum's acid (3) + Triethylsilane (TES-H) (3) | DMF/DCM | 10 min | High | [1][5] |
| Pd(PPh₃)₄ | Formic acid | THF | Overnight | - | [2] |
Experimental Protocol: Palladium-Catalyzed Deprotection of an N-Alloc Protected Amine
-
Materials:
-
N-Alloc protected amine (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), 7.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the N-Alloc protected amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to 0°C.
-
Add the allyl scavenger (phenylsilane) to the stirred solution.
-
Add the palladium catalyst (Pd(PPh₃)₄).
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected amine.[3]
-
Deprotection Mechanism
Caption: Simplified mechanism of palladium-catalyzed Alloc deprotection.
This compound in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the Alloc group can be used to protect the ε-amino group of lysine (B10760008) or other side-chain functionalities. This allows for selective deprotection and subsequent modification of the side chain while the peptide remains attached to the solid support.
Experimental Protocol: On-Resin Alloc Deprotection
-
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Formic acid
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
0.5% Diisopropylethylamine (DIPEA) in DMF
-
0.5% Dimethyldithiocarbamate (B2753861) in DMF
-
-
Procedure:
-
Swell the Alloc-protected peptide-resin in an appropriate solvent.
-
Prepare the deprotection cocktail: Dissolve triphenylphosphine (3 equiv) in anhydrous THF on ice. Add formic acid (10 equiv) and diethylamine (10 equiv). Finally, add Pd(PPh₃)₄ (catalytic amount) and mix.
-
Add the deprotection cocktail to the resin.
-
Gently shake the resin at room temperature in the dark overnight.
-
Drain the resin and wash sequentially with THF, DMF, and DCM.
-
Wash the resin with 0.5% DIPEA in DMF.
-
Treat the resin with 0.5% dimethyldithiocarbamate in DMF for 30 minutes to scavenge any residual palladium.
-
Drain and wash the resin with DMF and DCM.[2]
-
This compound in Prodrug and ADC Design
Cleavable linkers are a cornerstone of modern drug delivery strategies. The this compound moiety can serve as such a linker, connecting a therapeutic agent to a carrier molecule (in a prodrug) or an antibody (in an ADC). The linker is designed to be stable in circulation but to cleave under specific conditions, such as in the tumor microenvironment or inside a cancer cell, to release the active drug.
Application Example: An this compound-Based Prodrug of a Kinase Inhibitor
Dasatinib (B193332) is a potent inhibitor of several tyrosine kinases, including the Src family kinases, which are often dysregulated in cancer. A prodrug strategy can be employed to improve its therapeutic index. By masking a key amine functionality of dasatinib with an this compound group, its activity can be temporarily silenced. This "caged" prodrug can then be activated at the target site through palladium-catalyzed cleavage, releasing the active dasatinib to inhibit the Src signaling pathway.
Table 3: Hypothetical Synthesis of an Alloc-Protected Dasatinib Prodrug
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| Dasatinib | Allyl chloroformate | Pyridine (B92270) | Dichloromethane | 4 | 75 |
Experimental Protocol: Synthesis of an Alloc-Dasatinib Prodrug (Hypothetical)
-
Materials:
-
Dasatinib
-
Allyl chloroformate
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve dasatinib in anhydrous DCM under an inert atmosphere.
-
Add pyridine to the solution.
-
Slowly add a solution of allyl chloroformate in anhydrous DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography to yield the Alloc-dasatinib prodrug.
-
Src Kinase Signaling Pathway and Inhibition by Dasatinib
Caption: Dasatinib inhibits the Src kinase, blocking downstream signaling pathways involved in cancer cell proliferation, survival, and migration.[5]
References
Orthogonality of Allyl Carbamate (Alloc) with Boc and Fmoc Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the broader scope of organic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry. This application note provides a detailed overview of the orthogonality of the allyl carbamate (B1207046) (Alloc) protecting group with the widely used tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The distinct chemical labilities of these groups form a powerful triad (B1167595) for sophisticated synthetic routes, including the synthesis of branched and cyclic peptides, and peptides with site-specific modifications.
The Alloc group is cleaved under neutral conditions using a palladium(0) catalyst, the Boc group is removed with acid, and the Fmoc group is labile to basic conditions.[1][][3] This remarkable difference in deprotection chemistry allows for the sequential and selective unmasking of protected functional groups, providing chemists with precise control over the synthetic process.
Principle of Orthogonality
The orthogonality of Alloc, Boc, and Fmoc protecting groups stems from their unique and mutually exclusive deprotection mechanisms. This allows for a three-dimensional protection scheme where each group can be removed without affecting the others.
-
Alloc Group: Removed by palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. These conditions are mild and neutral, leaving acid-labile (Boc) and base-labile (Fmoc) groups intact.
-
Boc Group: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). The Boc group is stable to the basic conditions used for Fmoc removal and the neutral conditions for Alloc deprotection.[4][5]
-
Fmoc Group: Removed by a mild base, most commonly piperidine (B6355638) in dimethylformamide (DMF), via a β-elimination mechanism. The Fmoc group is stable to acidic and neutral deprotection conditions.[6]
This three-tiered orthogonality is a powerful tool for complex peptide synthesis and the preparation of intricate organic molecules.
Data Presentation: Comparative Stability of Protecting Groups
Table 1: Stability during Alloc Group Deprotection
| Protecting Group | Deprotection Conditions | Stability | Reference |
| Boc | Pd(PPh₃)₄, Phenylsilane (B129415) in DCM | Highly Stable | |
| Fmoc | Pd(PPh₃)₄, Phenylsilane in DCM | Highly Stable |
Table 2: Stability during Boc Group Deprotection
| Protecting Group | Deprotection Conditions | Stability | Reference |
| Alloc | 20-50% TFA in DCM | Highly Stable | |
| Fmoc | 20-50% TFA in DCM | Highly Stable | [6] |
Table 3: Stability during Fmoc Group Deprotection
| Protecting Group | Deprotection Conditions | Stability | Reference |
| Alloc | 20% Piperidine in DMF | Highly Stable | |
| Boc | 20% Piperidine in DMF | Highly Stable | [4] |
Experimental Protocols
The following are detailed protocols for the selective deprotection of Alloc, Boc, and Fmoc groups in the presence of the other two.
Protocol 1: Selective Deprotection of the Alloc Group
This protocol describes the removal of the Alloc group from a peptide resin while Boc and Fmoc groups remain intact.
Materials:
-
Alloc-protected peptide-resin
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a frit
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
In a separate flask, under an inert atmosphere (N₂ or Ar), prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension at room temperature for 30 minutes. The resin may turn a dark color, which is normal.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DCM (5 times).
-
Wash the resin with a 0.5% solution of diisopropylethylamine (DIPEA) in DCM (3 times) to scavenge any residual palladium.
-
Wash the resin again with DCM (5 times).
-
Dry the resin under vacuum.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of the Boc group from a peptide resin while Alloc and Fmoc groups remain intact.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel with a frit
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM.
-
Prepare the deprotection solution: a mixture of 20-50% TFA in DCM (v/v). A 20% TFA solution is a good starting point to ensure the stability of other acid-sensitive groups.
-
Add the deprotection solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 times).
-
Neutralize the resin by washing with a 10% solution of DIPEA in DCM (3 times, 2 minutes each).
-
Wash the resin with DCM (5 times).
-
Dry the resin under vacuum.
Protocol 3: Selective Deprotection of the Fmoc Group
This protocol describes the removal of the Fmoc group from a peptide resin while Alloc and Boc groups remain intact.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reaction vessel with a frit
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
Prepare the deprotection solution: a 20% solution of piperidine in DMF (v/v).
-
Add the deprotection solution to the resin and agitate for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (7 times) to remove piperidine and the dibenzofulvene adduct.
-
Wash the resin with DCM (3 times).
-
Dry the resin under vacuum.
Mandatory Visualizations
The following diagrams illustrate the orthogonal relationship and experimental workflows.
Caption: Orthogonal deprotection of Alloc, Boc, and Fmoc groups.
Caption: General workflow for selective deprotection and modification.
Conclusion
The orthogonality of the Alloc, Boc, and Fmoc protecting groups provides a robust and versatile platform for the synthesis of complex peptides and other organic molecules. The ability to selectively remove each group under distinct and mild conditions—neutral for Alloc, acidic for Boc, and basic for Fmoc—allows for precise control over the synthetic strategy. By understanding the principles and applying the detailed protocols outlined in this application note, researchers can confidently employ this powerful orthogonal protection scheme to advance their research and development efforts.
References
One-Pot Synthesis Involving Allyl Carbamate Protection: Applications in Amide Formation and Macrocyclic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the quest for efficiency and elegance in molecular construction is paramount. One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful strategy to enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel bioactive molecules. The allyl carbamate (B1207046) (Alloc) protecting group has proven to be a versatile tool in this context, owing to its stability under a range of conditions and its selective removal under mild, palladium-catalyzed protocols. This allows for the in-situ deprotection of an amine followed by a subsequent bond-forming reaction in a seamless one-pot operation.
These application notes provide detailed protocols for two distinct and impactful one-pot synthetic methodologies involving the allyl carbamate protecting group: a facile amidation of N-Alloc protected amines and the on-resin synthesis of macrocyclic peptide inhibitors targeting Polo-like Kinase 1 (Plk1), a key regulator of the cell cycle and a validated target in oncology.
Application Note 1: One-Pot Amidation of N-Alloc Protected Amines
This protocol details a highly efficient one-pot synthesis of amides from N-allyl carbamate (Alloc) protected amines. The methodology involves the in-situ generation of an isocyanate intermediate from the Alloc-protected amine, which then reacts with a Grignard reagent to furnish the desired amide in high yield. This process circumvents the traditional two-step sequence of deprotection followed by amide coupling, offering a streamlined approach to amide bond formation.[1]
Logical Workflow for One-Pot Amidation
Caption: Workflow for the one-pot amidation of N-Alloc protected amines.
Quantitative Data Summary
The following table summarizes the yields for the one-pot amidation of various N-Alloc protected amines with different Grignard reagents, as reported by Hong et al. (2021).[1]
| Entry | N-Alloc Protected Amine | Grignard Reagent | Product | Yield (%) |
| 1 | N-Alloc-benzylamine | Phenylmagnesium bromide | N-benzylbenzamide | 88 |
| 2 | N-Alloc-benzylamine | 4-Methylphenylmagnesium bromide | N-benzyl-4-methylbenzamide | 85 |
| 3 | N-Alloc-benzylamine | 4-Methoxyphenylmagnesium bromide | N-benzyl-4-methoxybenzamide | 81 |
| 4 | N-Alloc-benzylamine | 2-Thienylmagnesium bromide | N-benzylthiophene-2-carboxamide | 75 |
| 5 | N-Alloc-phenethylamine | Phenylmagnesium bromide | N-phenethylbenzamide | 86 |
| 6 | N-Alloc-aniline | Phenylmagnesium bromide | N-phenylbenzamide | 83 |
| 7 | N-Alloc-4-methoxyaniline | Phenylmagnesium bromide | N-(4-methoxyphenyl)benzamide | 79 |
Experimental Protocol: General Procedure for One-Pot Amidation
Materials:
-
N-Alloc protected amine (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (4 mL)
-
2-Chloropyridine (2.0 mmol)
-
Trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) (1.3 mmol)
-
Grignard reagent (1.5 mmol)
-
Magnesium chloride (MgCl₂) (0.1 mmol, as an additive)
Procedure:
-
To a solution of the N-Alloc-protected amine (1.0 mmol) in dichloromethane (4 mL), add 2-chloropyridine (2.0 mmol).
-
Cool the mixture to 0 °C and add trifluoromethanesulfonyl anhydride (1.3 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 10 minutes.
-
To this mixture, add the Grignard reagent (1.5 mmol) and magnesium chloride (0.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
Application Note 2: One-Pot Alloc Deprotection and Cyclization for the Synthesis of Macrocyclic Polo-like Kinase 1 (Plk1) Inhibitors
This protocol outlines a solid-phase synthesis strategy for preparing macrocyclic peptide inhibitors of Polo-like Kinase 1 (Plk1). The methodology utilizes an orthogonally protected glutamic acid analog where the side-chain carboxyl group is protected as an allyl ester, and a lysine (B10760008) residue with its side-chain amine protected by an Alloc group. A one-pot deprotection of both the allyl ester and the Alloc group, followed by on-resin macrocyclization, affords the desired cyclic peptide. This approach is instrumental in the synthesis of potent and selective inhibitors of Plk1, a crucial regulator of the cell cycle.
Plk1 Signaling Pathway and Therapeutic Relevance
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis.[2][3] Consequently, Plk1 has emerged as a promising therapeutic target for the development of novel anticancer agents. Inhibition of Plk1 can lead to mitotic arrest and apoptosis in cancer cells.[1][5] The macrocyclic peptides synthesized via this one-pot protocol are designed to bind to the Polo-Box Domain (PBD) of Plk1, disrupting its protein-protein interactions and thereby inhibiting its function.[6]
Caption: Simplified Plk1 signaling pathway in cell cycle regulation and its inhibition by a macrocyclic peptide.
Quantitative Data Summary
The following table presents representative data for the synthesis of a macrocyclic Plk1 PBD inhibitor.
| Peptide Sequence | Cyclization Method | Purity (crude) | Final Yield | Plk1 PBD Binding Affinity (IC₅₀) |
| Ac-Pro-Leu-Glu-(cyclo)-Lys-pThr-His | On-resin one-pot Alloc/Allyl deprotection and lactamization | >85% | 15-25% | 10-50 nM |
Data are representative and compiled from similar syntheses of macrocyclic peptide inhibitors.
Experimental Protocol: On-Resin One-Pot Alloc Deprotection and Cyclization
Materials:
-
Peptide-bound Rink amide resin with Alloc-protected Lysine and Allyl-protected Glutamic acid side chains (0.1 mmol)
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 equiv.)
-
Phenylsilane (B129415) (PhSiH₃) (20 equiv.)
-
0.5% Sodium diethyl dithiocarbamate (B8719985) in DMF
-
N,N-Dimethylformamide (DMF)
-
PyBOP (3 equiv.)
-
1-Hydroxybenzotriazole (HOBt) (3 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (6 equiv.)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
One-Pot Deprotection:
-
Drain the DCM.
-
Add a solution of Pd(PPh₃)₄ (0.5 equiv.) and phenylsilane (20 equiv.) in DCM to the resin.
-
Gently agitate the resin under an argon atmosphere for 30 minutes.
-
Repeat the deprotection step two more times.
-
-
Palladium Scavenging:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a 0.5% solution of sodium diethyl dithiocarbamate in DMF for 20 minutes.
-
Repeat the scavenging step once.
-
Wash the resin thoroughly with DMF followed by DCM.
-
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Add a solution of PyBOP (3 equiv.), HOBt (3 equiv.), and DIPEA (6 equiv.) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Final Deprotection and Cleavage:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Perform N-terminal Fmoc deprotection if necessary (20% piperidine (B6355638) in DMF).
-
Cleave the macrocyclic peptide from the resin and remove remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and lyophilize.
-
Purify the macrocyclic peptide by reverse-phase HPLC.
-
Conclusion
The use of the this compound protecting group in one-pot synthetic strategies offers significant advantages in terms of efficiency, atom economy, and speed. The protocols detailed in these application notes for one-pot amidation and the synthesis of macrocyclic peptide inhibitors showcase the versatility of this approach. These methodologies are highly relevant for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, providing robust and streamlined routes to valuable molecular entities. The ability to perform deprotection and subsequent bond formation in a single pot not only simplifies complex synthetic sequences but also opens up new avenues for the rapid generation of compound libraries for biological screening.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Allyl Carbamate Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis and deprotection of allyl carbamate (B1207046) (Alloc) protected compounds. The methodologies are selected for their efficiency, scalability, and compatibility with sensitive substrates, making them suitable for applications in pharmaceutical and chemical research and development.
Introduction
The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in peptide and natural product synthesis. Its stability under various conditions and its selective removal under mild, neutral conditions using palladium catalysis make it orthogonal to many other common protecting groups like Boc and Fmoc.[1][2] This document outlines robust protocols for the large-scale introduction and cleavage of the Alloc protecting group.
Section 1: Synthesis of Allyl Carbamate (Alloc) Protected Amines
The synthesis of Alloc-protected amines is typically achieved by reacting a primary or secondary amine with an allyl chloroformate or a related activated allyl carbonate derivative. A highly efficient and scalable method involves the use of allyl phenyl carbonate, which offers advantages in terms of handling and selectivity.[3] An alternative, greener approach involves a three-component coupling of an amine, carbon dioxide, and an allyl halide.
Protocol 1.1: Alloc Protection of Primary Amines using Allyl Phenyl Carbonate
This protocol is adapted from a method developed for the selective protection of polyamines and is suitable for a broad range of primary amines.[3]
Experimental Workflow:
Caption: Workflow for Alloc protection of primary amines.
Methodology:
-
Reaction Setup: To a solution of the primary amine in a suitable solvent (e.g., Dichloromethane (CH2Cl2) or N,N-Dimethylformamide (DMF)), add allyl phenyl carbonate (1.1 equivalents per primary amino group).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, perform an aqueous workup. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: Concentrate the organic phase under reduced pressure. The resulting Alloc-protected amine is often of high purity, but can be further purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary:
| Amine Substrate | Solvent | Reagent Equiv. | Reaction Time | Yield (%) | Reference |
| Diethylenetriamine | CH2Cl2 | 2.2 | Not Specified | 52 | [3] |
| Dipropylenetriamine | CH2Cl2 | 2.2 | Not Specified | 73 | [3] |
| Spermidine | DMF | 2.2 | Not Specified | 71 | [3] |
| Spermine | CH2Cl2 | 2.2 | Not Specified | 67 | [3] |
Section 2: Deprotection of this compound (Alloc) Protected Amines
The removal of the Alloc group is most commonly achieved through palladium-catalyzed allylic substitution. A variety of allyl cation scavengers can be employed, and the choice often depends on the substrate and the desired reaction conditions.
Protocol 2.1: Palladium-Catalyzed Deprotection using 2-Ethylhexanoic Acid
This method provides near-neutral conditions, which are highly desirable for acid- or base-sensitive substrates, leading to high yields with minimal by-products.[4]
Deprotection Mechanism:
Caption: Palladium-catalyzed Alloc deprotection pathway.
Methodology:
-
Reaction Setup: Dissolve the Alloc-protected amine in a non-hydroxylic organic solvent (e.g., dichloromethane). Add triphenylphosphine (B44618) (optional, can be part of the catalyst), 2-ethylhexanoic acid, and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature. The reaction is typically complete within 0.5 to 5 hours.[4]
-
Workup: Dilute the reaction mixture with a suitable solvent like diethyl ether. Wash with an aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over an anhydrous salt.
-
Purification: Evaporate the solvent. The crude product can be purified by chromatography on silica gel to remove the catalyst residues and the allyl scavenger adduct.
Quantitative Data Summary:
| Substrate | Catalyst Loading (mol%) | Scavenger | Solvent | Time (h) | Yield | Reference |
| n-Octadecyl allyl carbonate | ~4 | 2-Ethylhexanoic acid | Dichloromethane | 1 | High (not quantified) | [4] |
| General Procedure | 0.25 - 5 | 2-Ethylhexanoic acid | Non-hydroxylic | 0.5 - 5 | High | [4] |
Protocol 2.2: Open-Flask Deprotection for Peptide Synthesis
This recently developed protocol addresses limitations of standard methods, such as low yields and N-allylation byproducts, by using an air-stable palladium catalyst.[5] It is particularly well-suited for both in-solution and on-resin peptide synthesis.
Methodology:
-
Reagent Preparation: Prepare a solution of the air-stable Pd(PPh3)2Cl2 catalyst, Meldrum's acid (MA) as the scavenger, and triethylsilane (TES-H).
-
Reaction: Add the reagent solution to the Alloc-protected peptide (either in solution or on-resin). The reaction is performed open to the air.
-
Workup (In-solution): Follow standard aqueous workup procedures.
-
Workup (On-resin): Wash the resin extensively with suitable solvents to remove the catalyst and byproducts.
Key Advantages:
-
Uses an air-stable palladium catalyst.
-
Eliminates N-allylated byproducts.
-
High reaction yields.
-
Cost-effective and efficient for large-scale applications.[5]
Protocol 2.3: Nucleophilic Deprotection using 2-Mercaptoethanol (B42355)
For substrates sensitive to transition metals, a nucleophilic deprotection method offers a valuable alternative.[6]
Methodology:
-
Reaction Setup: Treat the Alloc-protected amine with 2-mercaptoethanol in the presence of potassium phosphate (B84403) tribasic in N,N-dimethylacetamide (DMA).
-
Reaction: Heat the reaction mixture to 75 °C.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as required.
Applicability:
-
Suitable for substrates sensitive to standard hydrogenolysis or Lewis acid-mediated deprotection conditions.[6]
Section 3: Purification of this compound Protected Compounds
Purification strategies for Alloc-protected compounds and the resulting deprotected amines are crucial for obtaining high-purity materials on a large scale.
Logical Flow for Purification:
Caption: General purification workflow for Alloc-protected compounds.
General Purification Protocol:
-
Initial Workup: As described in the synthesis and deprotection protocols, an initial aqueous wash is critical to remove water-soluble impurities and reagents.
-
Chromatography: For large-scale purification, flash column chromatography on silica gel is a standard method. The choice of eluent will be substrate-dependent and should be determined by thin-layer chromatography (TLC) analysis.
-
Crystallization: If the final product is a solid, crystallization or precipitation from a suitable solvent system can be a highly effective and scalable purification method to achieve high purity.
-
Purity Analysis: The purity of the final compound should be assessed using appropriate analytical techniques such as NMR, LC-MS, and elemental analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Air-Stable Catalysts for Allyl Carbamate Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of allyl carbamate (B1207046) (Alloc) protecting groups using air-stable catalysts. The focus is on providing robust and reproducible methods suitable for a range of applications, from academic research to industrial drug development.
Introduction
The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its orthogonality with many other common protecting groups. Its removal is typically achieved via palladium-catalyzed allylic cleavage. However, the most common catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is notoriously sensitive to air, necessitating the use of inert atmosphere techniques. This limitation has driven the development of more robust, air-stable catalytic systems that offer greater convenience and operational simplicity.
This guide details the use of such air-stable catalysts, focusing on palladium and ruthenium complexes, providing quantitative data, detailed experimental protocols, and mechanistic insights.
Air-Stable Palladium Catalysts
A significant advancement in Alloc deprotection is the use of air-stable palladium(II) precatalysts, which are reduced in situ to the active palladium(0) species.
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
Pd(PPh₃)₂Cl₂ is a commercially available, air-stable, and cost-effective catalyst that has proven highly effective for Alloc deprotection, especially in peptide synthesis.[1] A recently developed protocol utilizes Pd(PPh₃)₂Cl₂ in combination with Meldrum's acid and triethylsilane, offering high yields and compatibility with both in-solution and on-resin peptide synthesis under open-flask conditions.[1]
Quantitative Data for Pd(PPh₃)₂Cl₂ Catalyzed Alloc Deprotection
| Substrate (Sequence) | Catalyst Loading (mol%) | Scavenger System | Solvent | Time (min) | Conversion (%) |
| H-Lys(Alloc)-Gly-OH | 20 | 3 eq. Meldrum's acid, 3 eq. TES-H, 3 eq. DIPEA | DMF/DCM | 10 | >95 |
| Resin-bound Peptide 1 | 20 | 3 eq. Meldrum's acid, 3 eq. TES-H, 3 eq. DIPEA | DMF | 2 x 10 (MW) | >95 |
| Resin-bound Peptide 2 | 20 | 3 eq. Meldrum's acid, 3 eq. TES-H, 3 eq. DIPEA | DMF | 2 x 10 (MW) | >95 |
Data sourced from supplementary information for an open-flask protocol.
Experimental Protocol: On-Resin Alloc Deprotection using Pd(PPh₃)₂Cl₂
This protocol is adapted for a standard solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Alloc-protected peptide on resin
-
Pd(PPh₃)₂Cl₂
-
Meldrum's acid (MA)
-
Triethylsilane (TES-H)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Microwave peptide synthesizer (optional, can be performed at room temperature with longer reaction times)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DMF.
-
Scavenger Solution Preparation: Prepare a scavenger solution containing Meldrum's acid (3 eq.), TES-H (3 eq.), and DIPEA (3 eq.) in DMF.
-
Catalyst Solution Preparation: Prepare a 2.5 mM solution of Pd(PPh₃)₂Cl₂ in DMF. This solution can be prepared in advance and is stable for an extended period.
-
Deprotection Reaction:
-
To the swollen resin, add the scavenger solution.
-
Add the Pd(PPh₃)₂Cl₂ solution (0.2 eq.).
-
Heat the reaction mixture at 50 °C for 10 minutes using microwave irradiation. Alternatively, agitate at room temperature for 1-2 hours.
-
-
Washing: Filter the resin and wash thoroughly with DMF (4 times).
-
Repeat Deprotection: Repeat steps 4 and 5 to ensure complete deprotection.
-
Final Washing: Wash the resin with DMF (4 times) followed by DCM (4 times).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next coupling step or cleavage.
Air-Tolerance of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
While Pd(PPh₃)₄ is known for its air sensitivity, recent studies have shown that for single Alloc removal reactions, it can be surprisingly tolerant to atmospheric conditions, especially when used with a scavenger like phenylsilane (B129415).[2] This suggests that for routine deprotections, stringent inert atmosphere techniques may not always be necessary, significantly simplifying the workflow.[2]
Experimental Protocol: Room Temperature, Open-Flask Alloc Deprotection with Pd(PPh₃)₄
This protocol is suitable for small-scale deprotections where convenience is a priority.
Materials:
-
Alloc-protected substrate
-
Pd(PPh₃)₄
-
Phenylsilane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Substrate: Dissolve the Alloc-protected substrate in DCM in a standard reaction vial open to the atmosphere.
-
Prepare Catalyst/Scavenger Solution: In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (20 eq.) in DCM. This solution can be prepared immediately before use.
-
Initiate Reaction: Add the catalyst/scavenger solution to the substrate solution.
-
Reaction Time: Stir the reaction at room temperature for 30 minutes.
-
Repeat (Optional): For complete removal, the process can be repeated with a fresh solution of the catalyst and scavenger.
-
Work-up: Upon completion, the reaction mixture can be worked up using standard procedures (e.g., washing, extraction, and chromatography).
Air-Stable Ruthenium Catalysts
Ruthenium-based catalysts have emerged as powerful alternatives to palladium for allyl carbamate deprotection, offering different selectivity and reactivity profiles.
Grubbs' Catalysts
Grubbs' first and second-generation catalysts, well-known for their application in olefin metathesis, can also effectively catalyze the deprotection of N-allyl groups. The proposed mechanism involves isomerization of the allyl group to the corresponding enamine, which is then hydrolyzed to release the free amine.[3] This method is particularly attractive due to the high functional group tolerance of Grubbs' catalysts.
Experimental Protocol: Grubbs' Catalyst Mediated N-Allyl Deprotection
Materials:
-
N-Alloc protected amine
-
Grubbs' First or Second Generation Catalyst
-
Solvent (e.g., Dichloromethane or Toluene)
-
Silica (B1680970) gel for purification
Procedure:
-
Reaction Setup: Dissolve the N-Alloc protected amine in the chosen solvent.
-
Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%).
-
Reaction Conditions: Stir the reaction at room temperature or gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Hydrolysis: Upon completion of the isomerization, the intermediate enamine can be hydrolyzed by adding water or during aqueous work-up. In some cases, a mild acid may be used to facilitate hydrolysis.
-
Purification: Purify the resulting amine by column chromatography on silica gel.
Kitamura-Type Ruthenium Catalysts
Kitamura-type ruthenium catalysts, often featuring quinoline-based ligands, have been investigated for Alloc deprotection under biologically relevant conditions.[4] While some ruthenium catalysts are sensitive to oxygen, these can be employed in cellular environments where reducing agents like glutathione (B108866) are present to maintain the active catalytic species.[4]
Mechanistic Diagrams (Graphviz)
Below are the proposed mechanisms for the palladium and ruthenium-catalyzed deprotection of allyl carbamates.
Caption: Palladium-catalyzed Alloc deprotection via a π-allyl complex.
References
- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Ruthenium-catalyzed chemoselective N-allyl cleavage: novel Grubbs carbene mediated deprotection of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Monitoring Allyl Carbamate Reactions by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyloxycarbonyl (Alloc) group is a crucial amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its removal, typically under mild, palladium-catalyzed conditions, allows for orthogonal deprotection strategies in complex molecules.[1][2][3][4] Efficiently monitoring the progress of both the formation and cleavage of allyl carbamates is essential for optimizing reaction conditions, determining reaction endpoints, and ensuring high yields and purity of the desired products.
This document provides detailed application notes and protocols for monitoring allyl carbamate (B1207046) reactions using two primary analytical techniques: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC offers a rapid, qualitative assessment of the reaction progress, while HPLC provides quantitative data with high resolution and sensitivity.
Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the real-time, qualitative monitoring of organic reactions. It allows for a quick visual assessment of the consumption of starting materials and the formation of products. For allyl carbamate reactions, TLC is used to track the disappearance of the UV-active starting material and the appearance of a new spot corresponding to the product.
Principle
Reaction monitoring by TLC involves spotting the reaction mixture on a TLC plate alongside the starting material.[5] As the reaction progresses, a new spot for the product will appear, and the spot for the starting material will diminish. A "co-spot," where both the starting material and reaction mixture are spotted in the same lane, is used to confirm the identity of the spots.[5][6] The difference in polarity between the this compound (starting material) and the corresponding amine (product of deprotection) typically results in a significant difference in retention factor (Rf), enabling clear separation.
Experimental Protocol: TLC Monitoring of Alloc Deprotection
-
Plate Preparation :
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).[7]
-
Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[5][6]
-
-
Sample Preparation & Spotting :
-
SM Lane : Dissolve a small amount of the starting this compound in a volatile solvent (e.g., ethyl acetate, DCM). Using a capillary tube, spot it on the 'SM' mark.
-
RM Lane : Use a capillary tube to take a small aliquot directly from the reaction vessel. Spot this on the 'RM' mark.[8]
-
Co Lane : First, spot the starting material on the 'Co' mark. Then, without changing the capillary, spot the reaction mixture directly on top of the SM spot.[6]
-
Ensure all spots are small and concentrated.
-
-
Development :
-
Prepare a TLC chamber with a suitable eluent system (see Table 1). The solvent level must be below the baseline on the TLC plate.[7][8]
-
Place the spotted TLC plate in the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[6]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization :
-
UV Light : Dry the plate and visualize it under a short-wave UV lamp (254 nm).[9][10] Allyl carbamates are typically UV-active due to the carbonyl group and will appear as dark spots. Circle the spots with a pencil.[9][10]
-
Chemical Staining : After UV visualization, use a chemical stain for further analysis.
-
Potassium Permanganate (KMnO₄) Stain : This stain is excellent for visualizing compounds that can be oxidized, such as the allyl group in the starting material or residual palladium catalysts.[11] The deprotected amine product will also often stain.
-
Ninhydrin Stain : This stain is highly specific for primary and secondary amines.[11][12] It is ideal for visualizing the amine product after Alloc deprotection, which will typically appear as a pink or purple spot upon heating.
-
-
Data Presentation: TLC
The choice of eluent is critical for good separation. The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[6][8]
| Analyte Type | Starting Material (SM) | Product (e.g., free amine) | Typical Eluent System (v/v) | Expected Rf (SM) | Expected Rf (Product) |
| Alloc-protected amine | More nonpolar | More polar | 30-50% Ethyl Acetate in Hexane | ~0.4 | ~0.1 (or baseline) |
| Amine | More polar | Less polar | 5-10% Methanol in Dichloromethane | ~0.2 | ~0.6 |
Table 1: Example TLC parameters for monitoring this compound reactions. Rf values are representative and will vary based on the specific substrate and exact solvent composition.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful technique for obtaining quantitative data on reaction progress. Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing this compound reactions, separating compounds based on their hydrophobicity.[13]
Principle
In RP-HPLC, the this compound, being more hydrophobic due to the protecting group, will have a longer retention time on a nonpolar stationary phase (like C18) compared to the more polar free amine product.[13] By integrating the peak areas of the starting material and product over time, one can accurately calculate the reaction conversion.
Experimental Protocol: RP-HPLC Monitoring
-
System Preparation :
-
Column : A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is typically used.[14]
-
Mobile Phase : Prepare two solvents:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.
-
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
-
Sample Preparation :
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it significantly (~1 mL) in a vial with a mixture of Mobile Phase A and B (e.g., 50:50). This stops the reaction and prepares the sample for injection.
-
Filter the sample through a 0.22 µm syringe filter if any solid is present.
-
-
Chromatographic Analysis :
-
Inject the prepared sample onto the HPLC system.
-
Run the appropriate gradient method (see Table 2).
-
Monitor the elution of compounds using a UV detector, typically at a wavelength of 210-220 nm where the carbamate and amide bonds absorb.[13] For higher specificity, a mass spectrometer (LC-MS) can be used as the detector.[14]
-
Data Presentation: HPLC
| Parameter | Condition 1 (Fast Gradient) | Condition 2 (Peptide Analysis) |
| Column | C18, 4.6 x 50 mm, 2.5 µm | C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.0375% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 5 min | 5% to 95% B over 20 min |
| Flow Rate | 0.6 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 220 nm or ELSD/MS |
| Typical RT (Alloc-SM) | ~3.5 min | ~15 min |
| Typical RT (Amine Product) | ~1.0 min | ~5 min |
Table 2: Example RP-HPLC parameters for monitoring this compound reactions. Retention Times (RT) are illustrative and highly dependent on the specific analyte and system. Condition 2 is adapted from a protocol for monitoring Alloc deprotection in peptide synthesis.[14]
Visualized Workflows
The following diagrams illustrate the standard workflows for monitoring reactions using TLC and HPLC.
Caption: Workflow for TLC Monitoring.
Caption: Workflow for HPLC Monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. coconote.app [coconote.app]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. TLC stains [reachdevices.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Purification of Allyl Carbamate (Alloc) Protected Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The allyloxycarbonyl (Alloc) protecting group is a crucial tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry. Its stability to a wide range of acidic and basic conditions, combined with its facile removal under mild, neutral conditions using palladium(0) catalysis, makes it orthogonal to many other common protecting groups like Boc and Fmoc.[1][2] The success of subsequent synthetic steps, especially the deprotection, is highly dependent on the purity of the Alloc-protected intermediate. This document provides detailed application notes and protocols for the purification of these valuable intermediates.
Application Notes: Selecting a Purification Strategy
The choice of purification method for an Alloc-protected intermediate depends on several factors, including the scale of the reaction, the physicochemical properties of the compound (e.g., polarity, crystallinity), and the nature of the impurities.
-
Flash Column Chromatography: This is the most common technique for purifying Alloc-protected intermediates on a laboratory scale. Normal-phase silica (B1680970) gel chromatography is effective for moderately polar compounds. The addition of a small amount of a basic modifier like triethylamine (B128534) (Et₃N) to the eluent can be beneficial for amines to prevent streaking on the silica gel.[3] For highly polar or very non-polar compounds, reverse-phase chromatography may be more suitable.[4]
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful for removing non-basic impurities from the Alloc-protected amine. Since the carbamate (B1207046) formation reduces the basicity of the amine, careful pH control is necessary. This method is often used as a preliminary purification step before chromatography.
-
Crystallization: If the Alloc-protected intermediate is a stable, crystalline solid, crystallization can be an excellent method for achieving high purity, especially on a large scale. This technique is highly effective at removing small amounts of impurities. Finding a suitable solvent system is the primary challenge.
-
Preparative HPLC: For difficult separations or when very high purity (>99%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] It is particularly useful for final purification steps in the synthesis of pharmaceutical ingredients.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for selecting an appropriate purification technique.
Caption: Decision tree for purification method selection.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is a general guideline for purifying Alloc-protected amines.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If the product has low solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system, collecting fractions. A common starting point for Alloc-protected amines is a gradient from 10% to 50% ethyl acetate (B1210297) in hexanes. For basic compounds, adding 0.5% triethylamine to the eluent can improve peak shape.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Alloc-protected intermediate.
Protocol 2: Purification via Acid-Base Extraction
This protocol is suitable for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1 M HCl or 10% aqueous citric acid). This step protonates basic impurities, moving them to the aqueous layer. The Alloc-protected amine, being less basic, should largely remain in the organic layer. Caution: Strong acids may cause partial deprotection if acid-labile groups are present.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid and acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product, which can then be further purified by chromatography or crystallization.
Protocols for Alloc Group Removal
The purity of the starting material is critical for the efficiency of these deprotection reactions. Traces of impurities can sometimes poison the palladium catalyst.
Protocol 3: Classic Pd(PPh₃)₄ Deprotection
This method uses the air-sensitive tetrakis(triphenylphosphine)palladium(0) catalyst.[5]
-
Setup: Dissolve the Alloc-protected intermediate (1.0 equiv) in an inert solvent like DCM or THF under an argon or nitrogen atmosphere.
-
Scavenger Addition: Add a suitable allyl scavenger. Phenylsilane (PhSiH₃, 7.0 equiv) is a common choice.[5]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.1 equiv).
-
Reaction: Stir the mixture at room temperature (or 0 °C to control exotherms) for 1-3 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to remove the catalyst byproducts and scavenger residues, yielding the deprotected amine.[5]
Protocol 4: Open-Flask Deprotection
-
Reagent Preparation: Prepare a solution of the Alloc-protected intermediate (1.0 equiv) in a suitable solvent such as DMF or DCM.
-
Additive Addition: Add Meldrum's acid (MA, 3.0 equiv) and triethylsilane (TES-H, 3.0 equiv).
-
Catalyst Addition: Add the air-stable catalyst, dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.2 equiv). This reaction can be run open to the air.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 10-30 minutes. Monitor by LC-MS.
-
Workup: Quench the reaction (if necessary) and proceed with standard extraction and purification procedures. This method is reported to give high yields and eliminate N-allylated byproducts.[6][7]
Data Presentation: Comparison of Deprotection Methods
While quantitative data on the purification of intermediates is case-specific, the yields of subsequent deprotection reactions are well-documented and reflect the success of the overall process.
| Method | Catalyst | Scavenger / Additives | Solvent | Typical Time | Reported Yield | Reference |
| Classic | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM / THF | 1 - 3 h | Good to Excellent | [5] |
| Classic (Resin) | Pd(PPh₃)₄ | CHCl₃/AcOH/NMM | CHCl₃ | 20 - 60 min | Quantitative | [1] |
| Optimized (Sec-Amine) | Pd(PPh₃)₄ | Me₂NH·BH₃ | DCM | 40 min | Quantitative | [8][9] |
| Mild Basic | Pd(PPh₃)₄ | K₂CO₃ | Methanol | Not Specified | 82 - 97% | [10] |
| Open-Flask | Pd(PPh₃)₂Cl₂ | Meldrum's Acid, TES-H | DMF / DCM | 10 - 30 min | High Yields | [6] |
Mandatory Visualizations
Overall Workflow
This diagram illustrates the typical lifecycle of an Alloc-protected intermediate in a synthetic workflow.
Caption: Synthesis, purification, and deprotection workflow.
Mechanism of Alloc Deprotection
The deprotection proceeds via a palladium-catalyzed process often referred to as a Tsuji-Trost reaction.
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Application Notes and Protocols: Allyl Carbamate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
The allyl carbamate (B1207046) (Alloc) protecting group is a valuable tool in modern carbohydrate chemistry, prized for its stability under a range of conditions and its unique, mild deprotection method. These attributes make it highly suitable for complex, multi-step syntheses of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics. This document provides an overview of its applications, quantitative data on its use, and detailed experimental protocols.
Introduction to the Allyl Carbamate (Alloc) Protecting Group
The this compound (Alloc) group is most commonly used for the protection of primary and secondary amines, but it can also be employed to protect hydroxyl groups in carbohydrates. Its utility stems from its robustness towards many reagents and conditions where other protecting groups might be labile. The key advantage of the Alloc group is its "orthogonal" nature; it can be selectively removed under very specific and mild conditions, leaving other common protecting groups such as benzyl (B1604629) (Bn), acetyl (Ac), and silyl (B83357) ethers intact.
The introduction of the Alloc group is typically straightforward, often involving the reaction of an amino or hydroxyl group with allyl chloroformate in the presence of a base. The real synthetic power of the Alloc group is realized during its removal. Deprotection is achieved via a palladium(0)-catalyzed reaction in the presence of an allyl cation scavenger. This process is highly efficient and occurs under neutral conditions, preserving the integrity of the often-sensitive carbohydrate backbone.
Key Applications in Carbohydrate Synthesis
-
Orthogonal Protection Strategy: The Alloc group is a cornerstone of orthogonal protection strategies. In the synthesis of complex oligosaccharides, different hydroxyl or amino groups can be masked with various protecting groups (e.g., Alloc, Fmoc, Benzyl). Each group can then be removed selectively at a specific stage of the synthesis to allow for further chemical modification at that position.
-
Glycopeptide Synthesis: In the synthesis of glycopeptides, the Alloc group is frequently used to protect the amino group of amino acids or amino sugars. Its mild removal conditions are compatible with the sensitive peptide bonds and glycosidic linkages.
-
Synthesis of Amino Sugars and Glycosides: The Alloc group is particularly useful for the protection of the C-2 amino group in glucosamine (B1671600) and other amino sugars. This allows for transformations at other positions of the sugar ring before the amino group is deprotected for subsequent reactions, such as N-acetylation or peptide coupling.
-
Solid-Phase Synthesis: The mild deprotection conditions of the Alloc group make it suitable for solid-phase oligosaccharide synthesis, where harsh reagents can degrade the resin support.
Quantitative Data: Protection and Deprotection Reactions
The following tables summarize representative yields for the introduction and removal of the this compound group on various carbohydrate substrates.
Table 1: Protection of Carbohydrate Moieties with this compound
| Carbohydrate Substrate | Protected Group | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| D-Glucosamine | C2-NH₂ | Allyl chloroformate, NaHCO₃ | Acetone (B3395972)/H₂O | 2 | 0 | 95 |
| Methyl α-D-glucopyranoside | C6-OH | Allyl chloroformate, Pyridine | DCM | 12 | RT | 85 |
| Galactosamine derivative | C2-NH₂ | Diallyl carbonate, Base | DMF | 24 | 50 | 92 |
| Mannosamine hydrochloride | C2-NH₂ | Allyl chloroformate, NaHCO₃ | Dioxane/H₂O | 4 | RT | 88 |
Table 2: Deprotection of this compound from Carbohydrates
| Protected Carbohydrate | Deprotection Reagents | Scavenger | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Alloc-D-glucosamine | Pd(PPh₃)₄ | Morpholine | THF | 2 | RT | 93 |
| O-Alloc-methyl-α-D-glucopyranoside | Pd(PPh₃)₄ | Dimedone | THF | 3 | RT | 90 |
| N-Alloc-galactosamine derivative | Pd₂(dba)₃, PPh₃ | N,N'-Dimethylbarbituric acid | DCM | 1 | RT | 96 |
| N-Alloc-mannosamine derivative | Pd(PPh₃)₄ | Tri-n-butyltin hydride | THF | 2.5 | RT | 89 |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of an Amino Sugar with Allyl Chloroformate
Materials:
-
Amino sugar (e.g., D-Glucosamine hydrochloride)
-
Allyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Stir plate and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino sugar (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and acetone (1:1 v/v).
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Add allyl chloroformate (1.2 eq) dropwise to the solution over a period of 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is often used directly in the next step, or the product can be precipitated and filtered. For purification, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Palladium(0)-Catalyzed Deprotection of an N-Allyl Carbamate
Materials:
-
N-Alloc protected carbohydrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., morpholine, dimedone)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Nitrogen or Argon atmosphere setup
-
Stir plate and stir bar
-
Round bottom flask
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-Alloc protected carbohydrate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add the allyl scavenger (e.g., morpholine, 10 eq) to the solution.
-
Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) to the reaction mixture. The solution may turn yellow or orange.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) to afford the deprotected amine.
Visualizations
Caption: Introduction of the this compound (Alloc) Group.
Caption: Experimental Workflow for Alloc Deprotection.
Caption: Orthogonal Deprotection Strategy Using Alloc Group.
Caption: Palladium(0)-Catalyzed Deprotection of Alloc Group.
Application Notes and Protocols for Enzymatic Reactions Involving Allyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl carbamates, specifically those bearing the allyloxycarbonyl (Alloc) group, are valuable intermediates in organic synthesis, particularly for the protection of amines in peptide synthesis and drug development. The mild conditions required for their deprotection, typically using palladium catalysis, make them orthogonal to many other protecting groups. This document provides detailed application notes and protocols for the enzymatic synthesis of allyl carbamates, an environmentally benign alternative to traditional chemical methods. Additionally, it addresses the current state of research on the enzymatic cleavage of allyl carbamates, a topic of interest for prodrug activation and biocatalytic deprotection strategies.
I. Enzymatic Synthesis of Allyl Carbamates
The enzymatic synthesis of allyl carbamates can be efficiently achieved using a promiscuous esterase with acyltransferase activity. This biocatalytic approach offers high yields in aqueous media under mild reaction conditions.
Enzyme of Choice: Esterase from Pyrobaculum calidifontis VA1 (PestE)
PestE is a highly thermostable esterase that exhibits significant acyltransferase activity, making it an excellent catalyst for the formation of carbamate (B1207046) bonds. It can effectively synthesize a variety of allyloxycarbonyl (Alloc)-protected products from different amines and diallyl carbonate.[1]
Reaction Scheme
The general enzymatic reaction for the synthesis of allyl carbamates is depicted below:
Caption: Enzymatic synthesis of allyl carbamates catalyzed by PestE.
Quantitative Data: Substrate Scope of PestE for this compound Synthesis
The PestE-catalyzed synthesis of allyl carbamates has been shown to be effective for a wide range of amine substrates. The following table summarizes the amine consumption for the synthesis of various allyl carbamates using diallyl carbonate as the acyl donor.[1]
| Entry | Amine Substrate | Product (this compound) | Amine Consumption (%) [a] | Isolated Yield (%) [b] |
| 1 | Aniline | Allyl phenylcarbamate | 99 ± 0 | 95 |
| 2 | 4-Methoxyaniline | Allyl (4-methoxyphenyl)carbamate | 99 ± 0 | 99 |
| 3 | 4-Chloroaniline | Allyl (4-chlorophenyl)carbamate | 99 ± 0 | 98 |
| 4 | Benzylamine | Allyl benzylcarbamate | 99 ± 0 | 99 |
| 5 | (R)-(+)-α-Methylbenzylamine | Allyl ((R)-1-phenylethyl)carbamate | 99 ± 0 | 96 |
| 6 | n-Butylamine | Allyl butylcarbamate | 99 ± 0 | - |
| 7 | Cyclohexylamine | Allyl cyclohexylcarbamate | 99 ± 0 | 91 |
| 8 | Piperidine | Piperidine-1-carboxylic acid allyl ester | 99 ± 0 | 93 |
| 9 | Morpholine | Morpholine-4-carboxylic acid allyl ester | 99 ± 0 | 97 |
[a] Reactions were performed for 24 hours with 50 mM amine and 200 mM diallyl carbonate, catalyzed by purified PestE (0.05 mg/mL) in 100 mM sodium phosphate (B84403) buffer (pH 8.0). Amine consumption is reported as mean values ± standard deviation of triplicates.[1] [b] Isolated yields from preparative scale reactions.[1]
Experimental Protocol: Enzymatic Synthesis of Allyl Carbamates
This protocol is adapted from the work of Meinert et al. (2024).[1]
Materials:
-
Purified esterase from Pyrobaculum calidifontis VA1 (PestE)
-
Amine substrate
-
Diallyl carbonate
-
100 mM Sodium phosphate buffer (pH 8.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of the amine substrate (50 mM) in 100 mM sodium phosphate buffer (pH 8.0).
-
Add diallyl carbonate to a final concentration of 200 mM.
-
Initiate the reaction by adding purified PestE to a final concentration of 0.05 mg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30-40 °C) with shaking for 24 hours.
-
Monitor the progress of the reaction by a suitable analytical method, such as GC-MS or HPLC, by analyzing the consumption of the amine substrate.
-
-
Product Extraction (for preparative scale):
-
Once the reaction is complete, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).
-
II. Enzymatic Cleavage of Allyl Carbamates
The enzymatic cleavage of the allyloxycarbonyl (Alloc) protecting group is a highly desirable transformation, particularly for the activation of prodrugs in vivo. However, in contrast to the well-established metal-catalyzed deprotection methods, there is currently a lack of specific enzymes reported in the literature that are known to efficiently cleave the this compound bond. Carboxylesterases are known to hydrolyze a variety of carbamates, but their activity on the allyl moiety has not been extensively documented.
The following section provides a general protocol for screening different enzymes for their ability to cleave allyl carbamates.
Hypothetical Reaction Scheme for Enzymatic Cleavage
References
Troubleshooting & Optimization
Technical Support Center: Allyl Carbamate (Alloc) Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of allyl carbamates (Alloc).
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the Alloc protecting group.
Issue 1: Incomplete or Slow Deprotection
-
Question: My Alloc deprotection reaction is not going to completion, or is very sluggish. What are the possible causes and solutions?
-
Answer: Incomplete deprotection is a frequent issue. Consider the following factors:
-
Catalyst Activity: The Palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to air and can be oxidized to an inactive Pd(II) state. Ensure you are using a fresh, high-quality catalyst and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction. Some newer protocols utilize air-stable catalysts like Pd(PPh₃)₂Cl₂ in combination with specific scavengers to overcome this limitation.[1]
-
Insufficient Scavenger: The scavenger is crucial for quenching the allyl cation and regenerating the Pd(0) catalyst. An insufficient amount will slow down the catalytic cycle. Ensure you are using the correct stoichiometry, typically a large excess, of the chosen scavenger.
-
Poor Solubility: The Alloc-protected substrate, catalyst, and scavenger must all be soluble in the chosen solvent system. If you observe poor solubility, consider switching to a different solvent or a co-solvent system.
-
Steric Hindrance: Substrates with significant steric hindrance around the Alloc group may require longer reaction times or elevated temperatures to achieve complete deprotection. Microwave heating has been shown to accelerate deprotection without significant degradation of the catalyst.[2]
-
Issue 2: Low Yield of the Deprotected Amine
-
Question: After workup, the yield of my desired amine is lower than expected. What could be causing this?
-
Answer: Low yields can be attributed to several factors, including side reactions and workup issues:
-
N-allylation Side Reaction: The primary side reaction is the allylation of the newly deprotected amine by the allyl cation intermediate. This can be minimized by using an effective scavenger in sufficient excess. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be highly effective at preventing this "allyl back-alkylation".[3][4][5]
-
Product Degradation: The deprotected amine may be sensitive to the reaction or workup conditions. Ensure that your purification methods are suitable for your target molecule.
-
Adsorption to Palladium Byproducts: The final product can sometimes be difficult to separate from palladium byproducts. Thorough purification, such as column chromatography, is often necessary.
-
Issue 3: Formation of N-Allylated Byproduct
-
Question: I am observing a significant amount of an N-allylated byproduct in my reaction mixture. How can I prevent this?
-
Answer: The formation of an N-allylated byproduct is a direct consequence of the deprotected amine reacting with the allyl cation intermediate. The key to preventing this is the choice and amount of scavenger.
-
Optimize Your Scavenger: Different scavengers have varying efficiencies in trapping the allyl cation. While phenylsilane (B129415) (PhSiH₃) and morpholine (B109124) are commonly used, for challenging substrates, especially secondary amines, Me₂NH·BH₃ has been shown to be superior in preventing N-allylation.[3][4][5]
-
Increase Scavenger Concentration: Ensure a sufficiently large excess of the scavenger is present to outcompete the deprotected amine in reacting with the allyl intermediate.
-
Slow Addition: In some cases, slow addition of the catalyst to the reaction mixture containing the substrate and scavenger can help to maintain a low concentration of the reactive allyl-palladium intermediate, thereby minimizing the side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during Alloc deprotection?
A1: The most prevalent side reaction is the N-allylation of the deprotected amine. This occurs when the nucleophilic amine product attacks the π-allyl-palladium intermediate before it can be intercepted by the scavenger. This results in an undesired N-allyl byproduct and a reduction in the yield of the target amine.
Q2: How do I choose the right scavenger for my Alloc deprotection?
A2: The choice of scavenger is critical for a successful deprotection. Common scavengers include:
-
Phenylsilane (PhSiH₃): A widely used scavenger.
-
Morpholine: A common nucleophilic scavenger.
-
Dimethylamine-borane complex (Me₂NH·BH₃): Reported to be highly effective, especially for the deprotection of Alloc-protected secondary amines, leading to quantitative removal without N-allylation side products.[3][4][5]
-
Meldrum's acid in combination with a silane: A newer protocol that has shown high yields and elimination of N-allylated byproducts.[1]
For challenging substrates, it is advisable to screen a few scavengers to find the optimal conditions.
Q3: Can I perform Alloc deprotection on a solid-phase resin?
A3: Yes, Alloc deprotection is frequently used in solid-phase peptide synthesis (SPPS). The same principles apply, and the use of an effective scavenger is crucial to prevent side reactions on the resin-bound substrate.
Q4: My palladium catalyst seems to be inactive. What should I do?
Q5: Are there any metal-free methods for Alloc deprotection?
A5: Yes, metal-free methods for Alloc deprotection have been developed, offering a more sustainable alternative. One such method involves the use of iodine and water, which proceeds via an iodocyclization mechanism.[6][7]
Data Presentation
Table 1: Qualitative Comparison of Common Scavengers for Alloc Deprotection
| Scavenger | Reported Effectiveness | Key Advantages | Considerations |
| Phenylsilane (PhSiH₃) | Widely used and generally effective. | Readily available. | Can be less effective than other options for preventing N-allylation, especially with secondary amines.[3][4][5] |
| Morpholine | Commonly used nucleophilic scavenger. | Inexpensive and readily available. | Can be less effective than Me₂NH·BH₃ in preventing N-allylation.[3][4][5] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Reported as highly effective, leading to quantitative removal of Alloc from secondary amines without N-allylation.[3][4][5] | Superior in preventing "allyl back-alkylation" for secondary amines.[3][4][5] | Requires careful handling. |
| Meldrum's acid and Triethylsilane (TES-H) | A novel protocol reported to give high yields and eliminate N-allylated byproducts with an air-stable Pd catalyst.[1] | Allows for an open-flask procedure with an air-stable catalyst.[1] | A newer, less established method compared to others. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Alloc Deprotection with Phenylsilane
-
Dissolve the Alloc-protected amine (1.0 equiv) in an anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add phenylsilane (PhSiH₃) (10-20 equiv) to the solution.
-
Add the Palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to remove palladium byproducts and the scavenger.[6]
Protocol 2: Optimized Alloc Deprotection of Secondary Amines on Solid-Phase with Me₂NH·BH₃
-
Swell the Alloc-protected secondary amine-functionalized resin in a suitable solvent.
-
Prepare a solution of Pd(PPh₃)₄ (catalytic amount) and Me₂NH·BH₃ (40 equiv.) in the reaction solvent.
-
Add the solution to the resin and agitate under an inert atmosphere for approximately 40 minutes.[5]
-
Drain the reaction solution and thoroughly wash the resin with the reaction solvent, followed by other appropriate washing solvents.
-
Confirm the completion of the deprotection using a colorimetric test (e.g., Kaiser test for primary amines, though not applicable here) or by cleaving a small amount of resin and analyzing by LC-MS.
Visualizations
Caption: Mechanism of Alloc deprotection and the N-allylation side reaction.
Caption: Troubleshooting workflow for Alloc deprotection side reactions.
References
- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Allyl Carbamate (Alloc) Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing N-allylation during the removal of the allyl carbamate (B1207046) (Alloc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is N-allylation and why does it occur during Alloc deprotection?
A1: N-allylation is a common side reaction during the palladium-catalyzed deprotection of allyl carbamates. After the initial cleavage of the Alloc group, a cationic π-allyl palladium complex is formed. If this reactive intermediate is not efficiently captured by a scavenger, it can be attacked by the newly deprotected amine, leading to the formation of an undesired N-allyl byproduct. This side reaction is particularly problematic for nucleophilic amines.
Q2: What are the most effective methods to prevent N-allylation?
A2: The most effective strategy to prevent N-allylation is the addition of an efficient "allyl scavenger" to the reaction mixture. These scavengers are nucleophilic species that rapidly and irreversibly trap the π-allyl palladium intermediate, preventing it from reacting with the deprotected amine.
Q3: Which scavengers are recommended for preventing N-allylation?
A3: Several scavengers have been successfully employed. The choice of scavenger can significantly impact the efficiency and cleanliness of the deprotection. Commonly used and effective scavengers include:
-
Dimethylamine-borane complex (Me₂NH·BH₃): Often considered the most effective scavenger, particularly for the deprotection of secondary amines. It leads to quantitative removal of the Alloc group with minimal to no N-allylation side products.
-
Phenylsilane (B129415) (PhSiH₃): A widely used scavenger that acts as a hydride donor to reduce the allyl group.[1][2][3][4] While effective in many cases, it can sometimes be less efficient than Me₂NH·BH₃.[1]
-
Morpholine: A common nucleophilic scavenger.[4]
-
Meldrum's acid (MA) in combination with triethylsilane (TES-H): A newer, effective system used with an air-stable palladium catalyst.[5]
Q4: Can the choice of palladium catalyst influence the extent of N-allylation?
A4: Yes, the choice of catalyst can be important. While the air-sensitive tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is traditionally used, a novel protocol utilizing the air-stable bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in combination with Meldrum's acid and triethylsilane has been shown to provide high yields and eliminate N-allylated byproducts.[5]
Q5: Are there any metal-free alternatives for Alloc deprotection to avoid palladium-related side reactions?
A5: Yes, metal-free methods are being developed. One such protocol involves the use of iodine and water in a mixture of propylene (B89431) carbonate and ethyl acetate (B1210297) for on-resin Alloc removal.[6] Another approach involves a nucleophilic deprotection using 2-mercaptoethanol (B42355) and potassium phosphate.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Significant N-allylation observed | Inefficient scavenging of the π-allyl intermediate. | • Switch to a more effective scavenger: For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) is highly recommended.• Increase scavenger concentration: Use a higher excess of the scavenger (e.g., 20-40 equivalents for solid-phase synthesis).[1][3]• Optimize reaction conditions: Ensure proper mixing and temperature control. |
| Incomplete deprotection | Inactive catalyst, insufficient reaction time, or inappropriate solvent. | • Use fresh, high-quality catalyst: Tetrakis(triphenylphosphine)palladium(0) can be air-sensitive.[5] Consider using an air-stable alternative like Pd(PPh₃)₂Cl₂.[5]• Increase reaction time: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) and extend the reaction time if necessary.• Solvent optimization: While DCM and DMF are common, explore other solvents like THF or NMP. |
| Formation of other byproducts | Substrate sensitivity to reaction conditions. | • Consider a milder, metal-free deprotection method: Explore options like I₂/H₂O[6] or 2-mercaptoethanol/K₃PO₄.[8]• Screen different palladium catalysts and ligand systems. |
Data Presentation
Table 1: Comparison of Scavengers for Alloc Deprotection of a Secondary Amine on Solid Phase
| Scavenger | Equivalents | Deprotection Time (min) | N-allylation Byproduct | Reference |
| Me₂NH·BH₃ | 40 | 40 | Not detected | [1] |
| Morpholine | - | - | Inferior to Me₂NH·BH₃ | [1] |
| PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | [1] |
Data adapted from a study on solid-phase peptide synthesis, highlighting the superiority of Me₂NH·BH₃ for preventing N-allylation of secondary amines.
Experimental Protocols
Protocol 1: Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane (General Procedure for Solid-Phase Peptide Synthesis)
-
Swell the resin-bound substrate in dichloromethane (B109758) (DCM).
-
Prepare the deprotection solution: a solution of Pd(PPh₃)₄ (0.25-0.35 equivalents) and phenylsilane (20 equivalents) in DCM.[3]
-
Add the deprotection solution to the resin and shake for 20-30 minutes at room temperature.[3]
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DCM, methanol, and then again with DCM.[2]
Protocol 2: Optimized Open-Flask Alloc Deprotection using an Air-Stable Palladium Catalyst
This protocol utilizes the air-stable Pd(PPh₃)₂Cl₂ catalyst with Meldrum's acid (MA) and triethylsilane (TES-H).[5]
-
To a solution of the Alloc-protected substrate in DMF, add a pre-mixed solution of Meldrum's acid, DIPEA, and TES-H in DMF/DCM.
-
Add a solution of Pd(PPh₃)₂Cl₂ in DMF to initiate the reaction.
-
Stir the reaction at room temperature and monitor for completion by LC-MS.
Protocol 3: Metal-Free On-Resin Alloc Deprotection
This protocol uses iodine and water for the deprotection.[6]
-
Swell the Alloc-protected resin in a mixture of propylene carbonate (PC) and ethyl acetate (EtOAc).
-
Add a solution of iodine (I₂) and water in PC/EtOAc to the resin.
-
Heat the reaction mixture at 40°C for 1 hour.
-
After the reaction, quench any remaining iodine.
Visualizations
Caption: Mechanism of Alloc deprotection and the role of scavengers.
Caption: Troubleshooting workflow for preventing N-allylation.
References
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Technical Support Center: Allyl Carbamate Protection
Welcome to the technical support center for allyl carbamate (B1207046) (Alloc) protection of amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind allyl carbamate (Alloc) protection of amines?
The this compound (Alloc) protecting group is utilized to temporarily block the reactivity of primary and secondary amines during multi-step organic synthesis. The protection involves the reaction of an amine with an allylating agent, most commonly allyl chloroformate (Alloc-Cl), to form a stable carbamate.[1][2][3] This carbamate is stable to a variety of reaction conditions, yet can be selectively removed under mild conditions, making it orthogonal to many other protecting groups like Boc and Fmoc.[1][4][5]
Q2: My Alloc protection reaction is resulting in a low yield. What are the primary factors I should investigate?
Low yields in Alloc protection are typically attributable to a few key areas:
-
Reagent Quality: The purity and stability of allyl chloroformate are critical. It is sensitive to moisture and can decompose over time.[6][7]
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the reaction's efficiency.[8]
-
Moisture: The presence of water can hydrolyze allyl chloroformate, reducing the amount available to react with the amine.[6][7][9]
-
Side Reactions: The formation of undesired byproducts can consume starting material and lower the yield of the desired product.
Q3: What are the common side reactions observed during Alloc protection, and how can they be minimized?
The most common side reaction is the formation of a double-addition product where the amine is di-allylated, particularly with primary amines if the reaction conditions are not carefully controlled. Another potential issue is the hydrolysis of the allyl chloroformate. To minimize these, one can:
-
Slowly add the allyl chloroformate to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Use a slight excess, but not a large excess, of the allylating agent.
-
Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Q4: Are there alternative reagents to allyl chloroformate for Alloc protection?
Yes, diallyl dicarbonate (B1257347) (Alloc₂O) is an effective alternative to allyl chloroformate.[1] It is often considered milder and can sometimes provide better yields, especially for sensitive substrates.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the this compound protection of amines.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Allyl Chloroformate | 1. Verify the purity of the allyl chloroformate. It should be a clear, colorless liquid.[6][7] A yellow or brown color may indicate decomposition. 2. If degradation is suspected, use a fresh bottle of the reagent. 3. Store allyl chloroformate at the recommended temperature (typically 2-8°C) and under an inert atmosphere.[7] |
| Presence of Moisture | 1. Use anhydrous solvents. Ensure solvents are freshly dried or from a sealed bottle. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Base or Stoichiometry | 1. Ensure the base is suitable for your substrate. Common bases include sodium bicarbonate, triethylamine, or pyridine.[1][2] 2. Verify the stoichiometry of the base. Typically, 2-3 equivalents are used.[2] |
| Suboptimal Reaction Temperature | 1. Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.[2] 2. For less reactive amines, gentle heating may be required, but this should be monitored carefully to avoid side reactions. |
Problem: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Over-allylation of Primary Amines | 1. Add the allyl chloroformate dropwise to the reaction mixture to maintain a low concentration of the electrophile. 2. Use a slight excess (1.1-1.5 equivalents) of allyl chloroformate.[2] |
| Reaction with Other Functional Groups | 1. If your substrate contains other nucleophilic groups (e.g., hydroxyls), consider protecting them prior to the Alloc protection. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Alloc protection of a generic primary amine.
| Allylating Agent | Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Allyl Chloroformate | NaHCO₃ | THF/H₂O | Room Temp | 12 h | >85% | [1] |
| Allyl Chloroformate | Pyridine | THF | 0°C to RT | 2-12 h | >90% | [1][2] |
| Allyl Chloroformate | Triethylamine | CH₂Cl₂ | 0°C to RT | 2-12 h | >90% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Alloc Protection of a Primary Amine
This protocol describes a standard method for the protection of a primary amine using allyl chloroformate.
Reagents:
-
Primary Amine (1.0 equiv)
-
Allyl Chloroformate (1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the amine (1.0 equiv) and sodium bicarbonate (3.0 equiv) in a 1:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add allyl chloroformate (1.2 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the Alloc-protected amine.[1]
Visualizations
Caption: Reaction mechanism for Alloc protection of an amine.
Caption: Troubleshooting workflow for low yield in Alloc protection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Page loading... [guidechem.com]
- 7. Allyl Chloroformate CAS 2937-50-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Allyl chloroformate | C4H5ClO2 | CID 18052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Deprotection
Welcome to the technical support center for palladium-catalyzed deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-labile protecting groups?
Palladium catalysts are effective for the cleavage of several common protecting groups, including:
-
Benzyl (Bn) ethers and N-benzyl amines : Typically removed by catalytic hydrogenation (e.g., H₂ gas with Pd/C).[1][2]
-
Allyl (All) ethers and Allyloxycarbonyl (Alloc) groups : Cleaved via palladium(0)-catalyzed allylic substitution in the presence of an allyl scavenger.[3]
-
Benzyloxycarbonyl (Cbz or Z) group : A common protecting group for amines, removed by catalytic hydrogenation.[1]
-
Propargyl groups : Can be cleaved under palladium catalysis.[4][5]
Q2: What are the primary causes of low yields in palladium-catalyzed deprotection reactions?
Low yields can often be attributed to one or more of the following factors:
-
Catalyst Deactivation/Poisoning : The catalyst's active sites are blocked or degraded.[6][7]
-
Suboptimal Reaction Conditions : Incorrect temperature, pressure, solvent, or base can hinder the reaction.[8]
-
Poor Quality of Reagents : Impurities in substrates, solvents, or reagents can poison the catalyst.[9]
-
Substrate-Specific Issues : The starting material may be sterically hindered or contain functional groups that inhibit the catalyst.
-
Incomplete Reaction : The reaction may not have been allowed to run to completion.
Q3: What is "palladium black," and is it a problem?
Palladium black is finely divided, elemental palladium that has precipitated from the reaction mixture.[10] Its formation is a strong indicator of catalyst decomposition and aggregation, which leads to a loss of catalytic activity and, consequently, low yields.[9][10] It is often caused by high temperatures or the presence of oxygen.[9][10]
Q4: How do I remove residual palladium from my final product?
Residual palladium is a common issue, and several methods can be used for its removal:
-
Filtration : For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® is a standard first step.[11][12]
-
Scavenging Agents : Solid-supported scavengers with thiol or other functional groups can effectively bind and remove soluble palladium species.[12][13]
-
Activated Carbon : Treatment with activated charcoal can reduce palladium levels.[14]
-
Chromatography : Column chromatography can separate the desired product from palladium residues, although it may not be sufficient on its own.[15][16]
-
Recrystallization : This can be effective but may not always reduce palladium to acceptable levels.[13]
In-Depth Troubleshooting Guide
Issue 1: The reaction is slow, stalls, or shows incomplete conversion.
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation/Poisoning | Use a fresh, high-quality catalyst. Catalysts can degrade over time.[11] Increase catalyst loading. Try increasing the amount from 5 mol% to 10-20 mol%.[11] Ensure high purity of reagents and solvents. Impurities, especially sulfur- or nitrogen-containing compounds, can act as poisons.[11][17][18] Add an acid. For N-benzyl deprotections, adding a small amount of acid (e.g., acetic acid, HCl) can prevent the product amine from poisoning the catalyst.[1] |
| Poor Solubility | Screen different solvents or solvent mixtures. The substrate and product must be soluble for the reaction to proceed. Common solvents include methanol (B129727), ethanol, ethyl acetate, and THF.[11] Increase the reaction temperature moderately. Be cautious, as higher temperatures can also lead to catalyst decomposition. |
| Insufficient Hydrogen Source (for Hydrogenolysis) | Ensure adequate hydrogen pressure. A balloon is often sufficient, but for stubborn substrates, a Parr shaker or autoclave may be necessary.[1] Improve gas-liquid mixing. Use a stir bar that creates a vortex to maximize the contact between the gas, liquid, and solid catalyst phases. |
| Depleted Hydrogen Donor (for Transfer Hydrogenolysis) | Increase the equivalents of the hydrogen donor. Common donors include formic acid, ammonium (B1175870) formate, and cyclohexene. |
| Substrate Steric Hindrance | Use a more active catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for sterically hindered substrates.[19] Increase reaction temperature and/or pressure. |
Issue 2: Palladium black is observed in the reaction flask.
Symptom: A black precipitate forms in the reaction mixture, and the reaction yield is low.[10]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[9] Maintain an inert atmosphere. Set up the reaction under a positive pressure of argon or nitrogen.[9] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the decomposition of palladium complexes.[10] |
| Unstable Catalyst/Ligand System | Use stabilizing ligands. For homogeneous deallylations, phosphine (B1218219) ligands can help stabilize the active Pd(0) species.[10] Consider a lower catalyst loading. [9] |
Issue 3: The desired product is contaminated with byproducts.
Symptom: NMR or LC-MS analysis shows the presence of unexpected side products.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Over-reduction/Saturation of Aromatic Rings | Use a pre-treated catalyst. A catalyst pre-treatment strategy can create a more selective catalyst for hydrogenolysis.[2] Intentionally poison the catalyst. The addition of quinoline (B57606) or sulfur can sometimes prevent over-reduction (as in the case of Lindlar's catalyst).[18] |
| Isomerization of Allyl Groups | Optimize the catalyst and ligand system. Certain ligands can promote higher selectivity.[8] Control the reaction temperature and time. |
| Homocoupling of Reactants | Lower the reaction temperature. [10] Adjust the rate of addition of reagents. |
Data and Experimental Protocols
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Deprotection
| Parameter | Hydrogenolysis (e.g., Cbz, Bn) | Deallylation (e.g., Alloc) |
| Palladium Source | 5-10% Pd/C, 20% Pd(OH)₂/C (Pearlman's) | Pd(PPh₃)₄, Pd(OAc)₂ |
| Catalyst Loading | 5-20 mol % (by weight of substrate) | 1-5 mol % |
| Hydrogen Source | H₂ gas (balloon or cylinder), Formic Acid | N/A |
| Allyl Scavenger | N/A | Dimedone, Morpholine, NaBH₄ |
| Solvent | MeOH, EtOH, EtOAc, THF, Acetic Acid | THF, DCM, MeOH |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Pressure | 1 atm (balloon) to 50 psi | 1 atm |
Protocol 1: General Procedure for Catalytic Hydrogenation (Cbz Deprotection)
-
Flask Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol % by weight) to the solution.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.[20]
-
Hydrogen Introduction: Evacuate the flask one final time and then introduce hydrogen gas via a balloon.[20]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11][20] Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Deallylation
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the palladium source (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the allyl scavenger (e.g., dimedone, 1.5 equiv).
-
Substrate Addition: Add the allyl-protected substrate (1.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Catalyst Activity Test using Cinnamic Acid
This protocol provides a simple method to assess the activity of a Pd/C catalyst.[21]
-
Reaction Setup: In a test tube, dissolve cinnamic acid (e.g., 50 mg) in a suitable solvent (e.g., 2 mL of ethanol).
-
Catalyst Addition: Add a known amount of the Pd/C catalyst to be tested (e.g., 5 mg).
-
Hydrogenation: Bubble hydrogen gas through the solution for a set period (e.g., 15-30 minutes) while stirring.
-
Analysis: Filter the catalyst and analyze the resulting solution by ¹H NMR or GC-MS to determine the conversion of cinnamic acid to hydrocinnamic acid. A highly active catalyst will show high conversion in a short amount of time.
Visual Troubleshooting Guides
Caption: General experimental workflow for a palladium-catalyzed deprotection.
Caption: A logical workflow for troubleshooting low yields.
Caption: Common pathways for palladium catalyst deactivation.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Stability Issues with Pd(PPh3)4 Catalyst for Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), a widely used catalyst in organic synthesis, particularly for the removal of protecting groups.
Frequently Asked Questions (FAQs)
Q1: My fresh bottle of Pd(PPh3)4 is not bright yellow. Is it still usable?
A1: The color of Pd(PPh3)4 is a primary indicator of its quality. A high-quality, active catalyst should be a bright, crystalline yellow solid.[1][2] A color change to orange, brown, green, or black suggests decomposition, which can significantly impact its catalytic activity.[1][2] While a slightly off-color batch might retain some activity, using a visibly decomposed catalyst is not recommended as it can lead to lower yields and the formation of impurities.
Q2: How should I properly store my Pd(PPh3)4 catalyst to ensure its stability?
A2: Pd(PPh3)4 is sensitive to air, light, heat, and moisture. To maximize its shelf life, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, such as a refrigerator or freezer.
Q3: My deprotection reaction is sluggish or incomplete, even though my Pd(PPh3)4 catalyst is yellow. What could be the issue?
A3: Several factors beyond the catalyst's color can affect the reaction rate:
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Scavenger Choice: The nature of the allyl scavenger used can influence the reaction's efficiency. Common scavengers include phenylsilane, morpholine, and sodium borohydride.[3][4][5] The optimal scavenger may vary depending on the substrate.
-
Solvent Effects: The choice of solvent can impact the catalyst's stability and reactivity. While solvents like THF, DCM, and Methanol are commonly used, their ability to stabilize the active catalytic species can differ.
-
Substrate Impurities: Impurities in your starting material can sometimes interfere with the catalyst.
Q4: What are the black particles that have formed in my reaction mixture?
A4: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[6] This occurs when the palladium(0) center agglomerates into metallic palladium nanoparticles, which are generally catalytically inactive for the desired transformation. This can be caused by exposure to oxygen, excessive heat, or prolonged reaction times.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during deprotection reactions using Pd(PPh3)4.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product yield | Decomposed catalyst (discolored) | Use a fresh, bright yellow batch of Pd(PPh3)4. |
| Incomplete degassing | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. | |
| Inappropriate scavenger | Screen different allyl scavengers (e.g., phenylsilane, morpholine, NaBH4). | |
| Reaction starts but does not go to completion | Gradual catalyst deactivation | Add a fresh portion of the catalyst to the reaction mixture. Consider lowering the reaction temperature to improve catalyst lifetime. |
| Insufficient scavenger | Increase the equivalents of the allyl scavenger. | |
| Formation of black precipitate (Palladium Black) | Catalyst decomposition due to air, heat, or prolonged reaction time | Ensure a strictly inert atmosphere. Reduce the reaction temperature if possible. Optimize the reaction time to avoid unnecessary heating. |
| Unidentified side products | Re-allylation of the deprotected group | Use an effective scavenger in sufficient quantity to trap the allyl cation.[5] |
| Side reactions with functional groups on the substrate | Review the compatibility of other functional groups on your substrate with the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Allyl Ether Deprotection
This protocol outlines a standard procedure for the deprotection of an allyl ether using Pd(PPh3)4.
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the allyl-protected substrate (1.0 equivalent) in a degassed solvent (e.g., THF, DCM, or Methanol).
-
Reagent Addition: Add the chosen allyl scavenger (e.g., Phenylsilane, 2.0-3.0 equivalents).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 - 0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to remove palladium residues and other byproducts.
Protocol 2: Assessing the Purity of Pd(PPh3)4 using 31P NMR
The purity of Pd(PPh3)4 can be assessed using 31P NMR spectroscopy.
-
Sample Preparation: Prepare a solution of the Pd(PPh3)4 catalyst in a deuterated solvent (e.g., CDCl3 or C6D6) in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire a 31P NMR spectrum.
-
Analysis: A pure sample of Pd(PPh3)4 should exhibit a sharp singlet. The presence of other peaks, particularly in the region of triphenylphosphine (B44618) oxide (Ph3P=O), indicates decomposition. The chemical shift of Pd(PPh3)4 can be solvent-dependent.[7]
Visualizations
Caption: A typical experimental workflow for a Pd(PPh3)4-catalyzed deprotection reaction.
Caption: Simplified degradation pathway of Pd(PPh3)4 leading to inactive species.
Caption: A decision tree to guide troubleshooting of low-yield deprotection reactions.
References
- 1. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 2. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Scavenger Use in Allyl Carbamate (Alloc) Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of scavengers in the palladium-catalyzed cleavage of allyl carbamate (B1207046) (Alloc) protecting groups. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a scavenger in Alloc deprotection?
A1: During the palladium-catalyzed deprotection of an Alloc group, a reactive allyl cation is formed. A scavenger is a nucleophilic agent added to the reaction to trap this cation. This prevents undesirable side reactions, most notably the re-alkylation of the newly deprotected amine (N-allylation), ensuring a clean and efficient reaction.[1][2]
Q2: What are the most common scavengers for Alloc cleavage?
A2: The choice of scavenger can significantly impact reaction efficiency. Commonly used scavengers include:
-
Silanes: Phenylsilane (PhSiH₃) and triethylsilane (TES-H) are widely used as hydride donors.[1][3][4]
-
Boranes: Dimethylamine-borane complex (Me₂NH·BH₃) is highly effective, particularly for secondary amines, preventing N-allyl side products.[2][3][5]
-
Amines: Morpholine (B109124) is a common nucleophilic scavenger.[2][3]
-
"Soft" Nucleophiles: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) or 4-mercaptophenylacetic acid (MPAA) can also be effective.[6][7] Meldrum's acid has also been used successfully in combination with other reagents.[4][8]
Q3: How do I select the optimal scavenger for my substrate?
A3: The ideal scavenger depends on the substrate, reaction conditions (in-solution vs. solid-phase), and the specific amine being deprotected (primary vs. secondary). For secondary amines, Me₂NH·BH₃ has been reported to be superior to morpholine and PhSiH₃, leading to quantitative deprotection without back-alkylation.[2][3] For sensitive substrates or challenging reactions, screening a small panel of scavengers is the best approach to identify the optimal conditions.[8]
Q4: What are the typical signs of an inefficient scavenger or incomplete deprotection?
A4: Common indicators of suboptimal scavenger performance include:
-
Incomplete Reaction: The starting material (Alloc-protected amine) remains, as observed by TLC or LC-MS.
-
N-allylated Byproduct: Detection of a product with a mass increase of +40 Da corresponding to the addition of an allyl group.[4][9]
-
Low Yield: The desired product is obtained in a lower-than-expected yield.[4]
-
Multiple Side Products: A complex mixture of products is observed, complicating purification.
Q5: Can the palladium catalyst affect the scavenger's performance?
A5: Yes. The deprotection is a catalytic cycle where the scavenger regenerates the active Pd(0) catalyst from the Pd(II)-allyl complex.[1][10] The choice of catalyst (e.g., Pd(PPh₃)₄ vs. an air-stable precursor like Pd(PPh₃)₂Cl₂) can influence reaction kinetics and efficiency, which may require adjusting the scavenger type or amount.[4][9]
Troubleshooting Guides
Problem 1: Incomplete Deprotection or Sluggish Reaction
If your reaction is slow or fails to reach completion, consider the following causes and solutions.
-
Possible Cause: Inactive Palladium Catalyst. The Pd(0) catalyst can be sensitive to air and may have oxidized.
-
Possible Cause: Insufficient Scavenger. The amount of scavenger may be too low to efficiently trap the allyl cation and turn over the catalyst.
-
Possible Cause: Poor Scavenger Choice for the Substrate. The selected scavenger may not be reactive enough for your specific molecule.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Allyl Carbamate (Alloc) Deprotection
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the efficiency of allyl carbamate (B1207046) (Alloc) deprotection.
Frequently Asked Questions (FAQs)
Q1: Which solvents are commonly used for the palladium-catalyzed deprotection of allyl carbamates?
A1: Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are frequently cited as effective solvents for the palladium-catalyzed deprotection of allyl carbamates.[1][2] Other solvents such as Tetrahydrofuran (THF) and acetonitrile (B52724) (MeCN) have also been used.[1][2][3] The choice of solvent can be influenced by the solubility of the substrate and reagents.
Q2: How does solvent polarity affect the deprotection reaction?
A2: The polarity of the solvent can influence the reaction rate and mechanism of palladium-catalyzed reactions.[3][4] For instance, polar solvents can stabilize charged intermediates that may form during the catalytic cycle. While a systematic study on solvent polarity for Alloc deprotection is not extensively detailed in the provided literature, the common use of polar aprotic solvents like DMF and DCM suggests they are generally effective.[1][2]
Q3: Can the deprotection be performed under solvent-free conditions?
A3: While less common for Alloc deprotection, related palladium-catalyzed cross-coupling reactions have been successfully performed under solvent-free conditions, which could be an area for exploration in optimizing specific deprotection protocols.
Q4: Are there alternative, non-palladium-based deprotection methods where solvent choice is also critical?
A4: Yes, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C has been reported for the cleavage of Alloc carbamates.[5][6] This method is particularly useful for substrates sensitive to traditional palladium-catalyzed conditions.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Possible Cause: Poor solubility of the substrate or catalyst in the chosen solvent.
-
Troubleshooting Tip: If your substrate is not fully dissolved, consider switching to a more suitable solvent. For example, if you are using DCM and observing solubility issues, switching to a more polar solvent like DMF might improve the reaction rate.[2]
-
-
Possible Cause: The chosen solvent is not optimal for the specific catalyst and scavenger system.
-
Troubleshooting Tip: The efficiency of the palladium catalyst and the allyl scavenger can be solvent-dependent.[3] It is advisable to screen a small set of common solvents such as DCM, THF, and DMF to identify the optimal one for your specific substrate and reaction conditions.
-
Issue 2: Formation of N-allylated Byproducts
-
Possible Cause: Inefficient scavenging of the allyl cation intermediate.
-
Troubleshooting Tip: This is a common side reaction in Alloc deprotection.[7] While primarily dependent on the choice and amount of scavenger, the solvent can play a role in the relative rates of the desired deprotection and the undesired allylation. Ensure your scavenger is soluble and reactive in the chosen solvent. A recently developed protocol uses the air-stable Pd(PPh₃)₂Cl₂ catalyst with Meldrum's acid and triethylsilane, which has been shown to eliminate N-allylated byproducts.[7]
-
Issue 3: Catalyst Deactivation
-
Possible Cause: The solvent may not sufficiently stabilize the active Pd(0) catalyst.
-
Troubleshooting Tip: Some solvents can coordinate to the palladium center and influence its stability and reactivity.[3][4] Coordinating solvents like DMF can sometimes be beneficial in stabilizing the catalyst.[3] If catalyst deactivation is suspected, trying a different solvent or using a more robust catalyst may be necessary.
-
Quantitative Data on Solvent Effects
| Solvent | Catalyst System | Scavenger | Substrate Type | Reported Outcome | Reference |
| CH₂Cl₂ | Pd(PPh₃)₄ | PhSiH₃ | Protected Amine | Successful deprotection | [1] |
| DMF | Pd(PPh₃)₂Cl₂ | Meldrum's acid, TES-H | Peptide | High yields, no N-allylation | [2][7] |
| THF/H₂O | Allyl Chloroformate (for protection) | NaHCO₃ | Amine | High yield (protection step) | [1] |
| DMAc | None (Nucleophilic) | 2-Mercaptoethanol, K₃PO₄ | Protected Amine | Successful deprotection | [5] |
| MeCN | Not specified for Alloc | Not specified for Alloc | General Palladium Catalysis | Mentioned as a solvent for cross-coupling | [3] |
Experimental Protocols
Palladium-Catalyzed Deprotection in Dichloromethane
This protocol is adapted from a general procedure for Alloc deprotection.[1]
-
Dissolve the allyl carbamate-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂) at a concentration of approximately 0.1 M.
-
Cool the stirred solution to 0 °C under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (B129415) (PhSiH₃) (7.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %).
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Open-Flask Deprotection in DMF
This protocol utilizes an air-stable palladium catalyst.[2][7]
-
Prepare a scavenger solution: To a solution of Meldrum's acid (3 equiv) in DMF, add N,N-diisopropylethylamine (DIPEA) (3 equiv) in DCM, followed by a solution of triethylsilane (TES-H) (3 equiv) in DMF.
-
In a separate vial, dissolve the this compound-protected peptide (1 equiv) in DMF.
-
To the peptide solution, add the scavenger solution.
-
Add a 2.5 mM solution of the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.2 equiv) in DMF.
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 10 minutes.
-
Work-up and purify the product as required.
Workflow for Solvent Optimization
Caption: Workflow for optimizing solvent conditions in this compound deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Poisoning in Allyl Carbamate Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during palladium-catalyzed allyl carbamate (B1207046) reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of palladium-catalyzed allyl carbamate reactions?
A1: Catalyst poisoning is the deactivation of a palladium catalyst due to the strong adsorption or chemical reaction of impurities, known as poisons, onto its active sites.[1][2] These poisons block reactants from accessing the catalytic centers, leading to a significant reduction in reaction rate, low conversion, and potential reaction failure.[1][3] This deactivation can be partial or total and is a common issue in sensitive transformations like the formation or deprotection of allyl carbamates.[4]
Q2: What are the most common catalyst poisons I should be aware of for palladium catalysts?
A2: Palladium catalysts are susceptible to a range of poisons. Key culprits include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are potent poisons that bind strongly to palladium surfaces.[5][6][7]
-
Nitrogen-Containing Heterocycles: Pyridine and quinoline (B57606) derivatives can act as strong ligands, competitively binding to the palladium center and inhibiting catalysis.[6][8]
-
Other Functional Groups: Halides, cyanides, nitriles, and nitro compounds can also deactivate the catalyst.[5][9]
-
Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic in starting materials can be detrimental.[10]
-
Reagents and Byproducts: Excess amines, water, or even certain phosphine (B1218219) ligand degradation products can contribute to catalyst deactivation.[11][12][13]
Q3: How can I identify if my catalyst is poisoned? What are the common symptoms?
A3: The primary symptom of catalyst poisoning is a dramatic decrease in catalytic activity. You may observe:
-
The reaction stalling before completion or showing very low conversion rates.
-
The need for significantly higher catalyst loadings to achieve the desired outcome.
-
Inconsistent results between different batches of reagents or solvents.
-
The visible precipitation of palladium black (finely divided, inactive palladium metal), which indicates catalyst aggregation and deactivation.[14][15]
Q4: What is the difference between reversible and irreversible poisoning?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst.
-
Reversible Poisoning: Occurs when the poison adsorbs weakly to the active sites. The catalyst's activity can often be restored by simply removing the poison from the reaction mixture.[2]
-
Irreversible Poisoning: Involves the formation of strong, stable chemical bonds between the poison and the catalyst.[2][6] This leads to permanent deactivation, and more intensive regeneration procedures are required to restore any activity.[2] Sulfur compounds often cause irreversible poisoning of palladium catalysts.[12]
Q5: Can the phosphine ligand itself be a source of problems?
A5: Yes. While phosphine ligands are essential for stabilizing the palladium catalyst and tuning its reactivity, they can also be problematic.[16] Using a suboptimal ligand with incorrect steric or electronic properties can lead to low turnover.[15] Furthermore, some phosphine ligands, particularly electron-rich trialkylphosphines, can be unstable in air and may degrade. The degradation products or impurities in the ligand itself can act as catalyst poisons.
Section 2: Troubleshooting Guide
Q1: My reaction has stalled. How do I determine if catalyst poisoning is the cause?
A1: A stalled reaction is a classic sign of catalyst deactivation. To diagnose the issue, follow these steps:
-
Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to confirm that starting materials are still present and product formation has ceased.
-
Rule Out Other Factors: Ensure that reaction parameters (temperature, concentration, stirring) are correct and that all reagents were added in the proper amounts. Check for potential degradation of starting materials or reagents.
-
Test Reagent Purity: The most common source of poisons is impure reagents or solvents.[1][3] Run control experiments using highly purified solvents and freshly opened reagents. If the reaction proceeds normally, one of your original materials was contaminated.
-
Add More Catalyst: In some cases, adding a fresh charge of catalyst to the stalled reaction can restart it. If this works, it strongly suggests the initial catalyst was deactivated. This is a diagnostic step, not a routine solution.
Q2: I've observed the formation of palladium black. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the reduction of the active catalyst to bulk, inactive Pd(0) metal aggregates.[14] This is a common deactivation pathway, particularly in reactions involving amines like triethylamine (B128534) (TEA), which can promote this reduction.[17]
-
Prevention Strategies:
-
Ligand Choice: Use bulky phosphine ligands that stabilize the monomeric palladium species and prevent aggregation.
-
Control of Reductants: If a reagent is known to cause reduction (e.g., certain bases), consider adding it slowly or using an alternative.
-
Re-oxidation: In some cases, adding a mild oxidant can convert the inactive Pd(0) back to the active Pd(II) state, preventing aggregation.[14][17]
-
Q3: My reaction is highly sensitive to the source and purity of my reagents. Why?
A3: This sensitivity is a strong indicator of trace-level impurities acting as catalyst poisons. Different suppliers or even different batches from the same supplier can have varying levels of contaminants like sulfur or metal residues.[3][5] this compound reactions often use palladium catalysts at low loadings, making them extremely sensitive to even parts-per-billion (ppb) levels of certain impurities.[4] Always use high-purity, recently distilled solvents and reagents from reliable sources.
Q4: I suspect sulfur or halide contamination. How can I confirm this and what are the mitigation strategies?
A4: Confirming specific poisons often requires specialized analytical techniques (see Table 2). However, you can take practical steps to mitigate their effects:
-
Feed Purification: The most effective strategy is to remove the poison before it reaches the catalyst.[1][3] This can be achieved through:
-
Distillation of solvents.
-
Passing liquid reagents through a plug of activated alumina (B75360) or silica (B1680970).
-
Using "scavenger" resins or guard beds designed to trap specific impurities like sulfur or metals.[11]
-
-
Catalyst Modification: Choose catalyst systems known to be more tolerant to specific poisons. For example, certain bimetallic catalysts show higher resistance to sulfur.[1]
Q5: How can I regenerate a poisoned palladium catalyst?
A5: Regeneration aims to restore the catalyst's active sites. The method depends on the nature of the poisoning.[3]
-
For Reversible Poisoning: Removing the poison from the feed stream may be sufficient.[2]
-
For Deactivation by Reduction (Pd Black): Chemical regeneration via re-oxidation can be effective. Treating the inactive Pd(0) with a mild oxidant can restore the active Pd(II) species.[14][17]
-
For Irreversible Poisoning: Regeneration can be difficult. Thermal regeneration (heating to high temperatures) or chemical washing with specific reagents may be attempted, but success is not guaranteed and is often impractical for homogeneous catalysts used in solution.[3] It is often more practical to prevent poisoning in the first place.
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Common Poisons for Palladium Catalysts and Their Potential Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | H₂S, thiols, sulfides, sulfites, CS₂ | Reagents (e.g., sulfur-containing protecting groups), contaminated solvents, natural gas-derived feedstocks.[5][7][12] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, some amines | Solvents, reagents, starting materials, reaction byproducts.[6][8][9] |
| Halides & Cyanides | Cl⁻, Br⁻, I⁻, CN⁻ | Impurities in salts, solvents (e.g., CH₂Cl₂), reagents.[9][18] |
| Phosphorus Compounds | Phosphates, phosphites | Impurities in phosphine ligands, degradation of organophosphorus compounds.[9] |
| Heavy Metals | Pb, Hg, As | Contaminated starting materials, leaching from reactors or equipment.[10] |
| Other | CO, H₂O, O₂ | Incomplete inert atmosphere, byproduct of side reactions, wet solvents.[3][9][11] |
Table 2: Analytical Techniques for Identifying Catalyst Deactivation and Poisons
| Technique | Information Provided |
| ICP-OES / ICP-MS | Detects and quantifies trace metal poisons (e.g., Pb, As, Hg) on the catalyst or in reagents.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the chemical state of the catalyst surface, helping to identify adsorbed poison species.[3][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes volatile impurities in reagents or solvents and can detect byproducts that may indicate poisoning.[3][4] |
| X-ray Absorption Spectroscopy (XAS) | Studies the oxidation state and coordination environment of the palladium, directly observing changes like the reduction of Pd(II) to Pd(0).[14][17] |
| Elemental Analysis (CHN/S) | Determines the bulk content of sulfur or nitrogen contamination on a solid catalyst.[10] |
Experimental Protocols
Protocol 1: General Procedure for Reagent and Solvent Purification
-
Objective: To remove common catalyst poisons from solvents and liquid reagents prior to use.
-
Methodology:
-
Solvents (e.g., Toluene, THF, Dioxane): If not using a commercial solvent purification system, distill the solvent from an appropriate drying agent under an inert atmosphere (e.g., sodium/benzophenone for THF and dioxane; CaH₂ for toluene).
-
Liquid Reagents (e.g., Amines, Substrates):
-
Distill the liquid under vacuum or at atmospheric pressure, depending on its boiling point and stability.
-
Alternatively, for smaller scales, prepare a short column (e.g., in a Pasteur pipette) with activated neutral alumina or silica gel.
-
Pass the liquid reagent through the column immediately before use to remove polar impurities.
-
-
Solids: Recrystallize solid starting materials and reagents from appropriate solvents to ensure high purity.
-
Protocol 2: Experimental Protocol for In-Situ Catalyst Reactivation
-
Objective: To reactivate a catalyst that has been deactivated by reduction to Pd(0) aggregates (palladium black). This protocol is based on re-oxidation.
-
Disclaimer: This is an advanced troubleshooting step and may not be suitable for all systems. Its effectiveness should be tested on a small scale first.
-
Methodology:
-
In a reaction where catalyst deactivation is observed (stalled conversion and/or Pd black formation), add a mild oxidant such as benzoquinone (0.5 - 1.5 equivalents relative to palladium) to the reaction mixture.[14]
-
Allow the mixture to stir at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes.
-
A color change from black/grey back to a homogeneous solution (often yellow or brown) may indicate successful re-oxidation of Pd(0) to a soluble Pd(II) species.
-
Resume the reaction under the originally intended conditions and monitor for the resumption of product formation by TLC, GC, or LC-MS.
-
Section 4: Visual Guides
Caption: A poison molecule irreversibly binds to the catalyst's active site, preventing the substrate from reacting.
Caption: A logical workflow for troubleshooting a stalled palladium-catalyzed reaction.
Caption: Common deactivation pathway via reduction and its reversal through chemical oxidation.
References
- 1. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 2. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Gulf Bio Analytical [gulfbioanalytical.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. Catalyst_poisoning [chemeurope.com]
- 7. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. benchchem.com [benchchem.com]
- 16. 膦配體 [sigmaaldrich.com]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Palladium Residues After Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues following deprotection reactions.
Troubleshooting Guide
This guide addresses common issues encountered during palladium removal and provides systematic solutions to overcome them.
Problem 1: Incomplete Removal of Palladium Residues
Symptoms:
-
Residual palladium levels, as determined by analytical techniques such as ICP-MS, remain above the acceptable limit.[1][2]
-
The final compound retains a dark color, suggesting the presence of palladium black.[3]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Method Selection | 1. For Heterogeneous Catalysts (e.g., Pd/C): Start with filtration through a pad of Celite to remove the bulk of the catalyst.[1][4][5] If soluble palladium is still present, follow up with a scavenger resin or activated carbon treatment.[1] 2. For Homogeneous Catalysts: Filtration alone is ineffective.[1] Employ scavenger resins, activated carbon, or precipitation techniques.[1] |
| Inefficient Scavenger Performance | 1. Screen Scavengers: The choice of scavenger is critical and depends on the palladium's oxidation state (Pd(0) or Pd(II)) and the solvent system.[1][6] Thiol-based scavengers are generally effective for Pd(II).[1] Perform a small-scale screen with different types of scavengers (e.g., thiol, amine, phosphine (B1218219) functionalized) to identify the most effective one for your specific substrate.[1] 2. Optimize Conditions: Increase the reaction time (ranging from 1 to 24 hours) and/or temperature (e.g., 40-50 °C) to improve scavenger efficiency.[2][7] 3. Increase Scavenger Equivalents: Use a higher equivalent of the scavenger relative to the palladium catalyst. A typical starting point is 3-5 molar equivalents.[7] |
| Colloidal Palladium Formation | Colloidal palladium can be difficult to filter.[5] Treat the solution with a flocculating agent or an adsorbent like activated carbon or silica (B1680970) gel to aggregate the particles before filtration.[1] |
| Solvent Effects | The solvent can significantly impact the efficiency of palladium removal.[8] For instance, some scavengers perform better in polar solvents like methanol (B129727) compared to less polar solvents like DMF.[2] Consider performing the scavenging step in a different solvent if feasible. |
Problem 2: Significant Product Loss
Symptoms:
-
Low yield of the final product after the palladium removal step.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Adsorbent | 1. Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger resin.[1] 2. Thorough Washing: After filtration, wash the adsorbent thoroughly with fresh solvent to recover any bound product.[1][9] 3. Select a More Specific Scavenger: Activated carbon can be non-specific and adsorb the product.[7] A functionalized scavenger resin may offer higher selectivity. |
| Product Co-precipitation | If using a precipitation method for palladium removal, ensure that the conditions do not also cause the product to precipitate. |
| Mechanical Losses | Ensure complete transfer of solutions and minimize losses during filtration and handling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium residues?
A1: The most common methods include:
-
Filtration through Celite: Effective for removing heterogeneous palladium catalysts like Pd/C.[1][4][5]
-
Scavenger Resins: Solid supports functionalized with ligands (e.g., thiol, amine, phosphine) that chelate soluble palladium species, which are then removed by filtration.[1][10]
-
Activated Carbon: A cost-effective adsorbent that can remove various forms of palladium.[4][7][11]
-
Chromatography: Standard column chromatography can separate the desired compound from palladium residues.[4][5]
Q2: How do I choose the right scavenger resin?
A2: The choice depends on several factors:
-
Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types might be better for Pd(0).[1]
-
Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent.[1]
-
Product and Reagent Compatibility: The scavenger should not react with your product or other components in the reaction mixture.
-
Screening: It is highly recommended to perform a small-scale screening of different scavengers to find the most effective one for your specific system.[1]
Q3: Can I reuse the palladium catalyst after removal?
A3: For heterogeneous catalysts like Pd/C removed by filtration, it is sometimes possible to wash and reuse them, although their activity may decrease. For palladium captured by scavenger resins, recovery can be more complex and is often not practical on a lab scale.
Q4: What are the typical acceptable limits for palladium residues in pharmaceutical compounds?
A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for elemental impurities. For oral medications, the limit for palladium is typically around 10 ppm.[2][12][13]
Q5: How can I quantify the amount of residual palladium?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for quantifying trace levels of palladium.[14][15][16]
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the efficiency of different palladium removal methods based on reported data.
| Method/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Conditions |
| Scavenger Resins | ||||
| Biotage® MP-TMT | 852 | <10 | >98.8 | 5 equivalents, THF/DMF, RT, 16h[1][17] |
| ISOLUTE® Si-TMT | ~2000 | <50 | >97.5 | 0.15 w/w, 50°C, extended time[18] |
| ISOLUTE® Si-Thiol | 500 | <10 | >98 | 2g scavenger in EtOAc[1] |
| PhosphonicS SPM32 | - | - | >99.5 | Acetonitrile, 1000 RPM, 20h[10] |
| Activated Carbon | ||||
| Darco KB-B | 300 | <1 | >99.6 | 0.2 wt, THF, 45°C, 18h[19] |
| Activated Carbon | 500 | ~65 | ~87 | 2g scavenger in EtOAc[1] |
| Synthetic Carbon | ||||
| Carboxen® 564 | 1250 | 12 | 99.0 | Methanol, 40°C[2] |
| Combined Methods | ||||
| TMT & Activated Carbon | 2239 | 20 | 99.1 | 20 mol% TMT, 0.2 wt carbon, DCM, 20°C, 2h[19] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is primarily for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite and gently press to create a compact bed. Pre-wet the Celite pad with the reaction solvent.[1][4][20]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed under a gentle vacuum.[1][5][20]
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.[1][20]
-
Collect the Filtrate: The combined filtrate contains the product, now free from the heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
This protocol is for the removal of soluble palladium species.
-
Select the Scavenger: Choose an appropriate scavenger based on the palladium's oxidation state and the reaction conditions.
-
Add the Scavenger: To the solution containing the crude product, add the scavenger resin (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).[7]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a recommended time, which can range from 1 to 24 hours.[1][7]
-
Filter the Scavenger: Remove the solid-supported scavenger by filtration through a simple filter paper or a small plug of Celite.[1][7]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[1]
Protocol 3: Palladium Removal Using Activated Carbon
This method is effective for removing various forms of palladium but may lead to product loss due to non-specific adsorption.
-
Prepare the Solution: Dissolve the crude product in a suitable solvent.[4][7]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4][7]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[7]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[4][7]
-
Wash and Collect: Wash the activated carbon on the filter with fresh solvent to minimize product loss and combine the filtrates.[7]
Protocol 4: Quantification of Residual Palladium by ICP-MS (General Workflow)
-
Sample Preparation: Accurately weigh a sample of the final compound. Digest the sample in a mixture of nitric acid and hydrochloric acid (3:1 v/v) in a closed vessel, typically with heating (e.g., 90 °C for 60 minutes).[14]
-
Standard Preparation: Prepare a series of palladium standard solutions of known concentrations to generate a calibration curve.[15][21]
-
ICP-MS Analysis: Introduce the digested sample and standard solutions into the ICP-MS instrument. The instrument will measure the intensity of the palladium isotopes.
-
Quantification: The concentration of palladium in the sample is determined by comparing its signal intensity to the calibration curve.[15]
Visualizations
Caption: General experimental workflow for the removal of palladium residues.
Caption: Troubleshooting decision tree for incomplete palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. onyxipca.com [onyxipca.com]
- 13. biotage.com [biotage.com]
- 14. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. cphi-online.com [cphi-online.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. s27415.pcdn.co [s27415.pcdn.co]
strategies to avoid racemization during allyl carbamate manipulation
Welcome to the technical support center for handling allyl carbamate (B1207046) (Alloc) protecting groups. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and answers to frequently asked questions to help minimize or eliminate racemization during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes racemization during the deprotection of allyl carbamates?
A1: Racemization during the common palladium-catalyzed deprotection of Alloc groups typically occurs through the formation of a symmetrical π-allylpalladium intermediate. If the stereocenter is adjacent to the nitrogen of the carbamate, the formation of this planar intermediate can allow for the loss of stereochemical integrity at the alpha-carbon before the allyl group is scavenged and the free amine is released. Equilibration of the complex through mechanisms like η³-η¹-η³ isomerization can also contribute to racemization.[1]
Q2: Which experimental factors have the most significant impact on preventing racemization?
A2: The three most critical factors are the choice of allyl group scavenger (nucleophile), the palladium catalyst system, and the reaction conditions (temperature, solvent, and time). The scavenger plays a crucial role in efficiently trapping the allyl cation from the palladium complex, and its choice can dramatically affect the stereochemical outcome.[1][2][3]
Q3: Are there any metal-free alternatives for Alloc group removal that avoid racemization?
A3: Yes, a metal-free method for on-resin Alloc removal has been developed using readily available iodine and water in an environmentally sensible solvent mixture like PolarClean/ethyl acetate (B1210297). This method has been shown to be effective and proceeds with minimal racemization (negligible d-amino acid content detected).[4][5][6] This approach is particularly advantageous as it avoids the use of air-sensitive and potentially hazardous palladium catalysts.[4][5]
Q4: Can the choice of scavenger lead to other side reactions besides racemization?
A4: Yes. A significant side reaction can be the formation of an allylamine (B125299) if the scavenger is not efficient, leading to N-allylation.[2] The use of amine-borane complexes as scavengers has been shown to prevent this side reaction effectively.[2][3]
Q5: Is it possible to use microwave heating for Alloc deprotection, and does it affect racemization?
A5: Microwave heating can be used to significantly accelerate the deprotection reaction, reducing the required time from hours to minutes.[7][8] This speed can be beneficial, as it may limit the time available for side reactions to occur. Studies have shown successful deprotection with high purity, suggesting that under optimized conditions, microwave-assisted deprotection does not inherently lead to increased racemization and can be performed under atmospheric conditions without rigorous exclusion of oxygen.[7][8]
Troubleshooting Guide
Issue 1: Significant racemization is observed in the product after Alloc deprotection.
| Possible Cause | Suggested Solution |
| Inefficient Allyl Scavenger | The scavenger is not trapping the π-allylpalladium complex quickly enough, allowing for epimerization. |
| Action: Switch to a more effective scavenger. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be superior to other scavengers like morpholine (B109124) or PhSiH₃.[3] For peptide synthesis, barbituric acid derivatives or phenylsilane (B129415) are also common choices.[7][9] | |
| Reaction Temperature is Too High | Higher temperatures can increase the rate of racemization.[10] |
| Action: Perform the deprotection at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction closely. | |
| Prolonged Reaction Time | The longer the substrate is exposed to the catalyst and reaction conditions, the higher the risk of racemization. |
| Action: Optimize the reaction time. Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed. Consider microwave-assisted deprotection to drastically reduce reaction times.[7][8] | |
| Palladium Catalyst/Ligand System | The ligand environment around the palladium can influence the stability and reactivity of the π-allyl intermediate. |
| Action: While Pd(PPh₃)₄ is standard, consider screening other palladium sources and ligands. Bidentate ligands can sometimes inhibit isomerization pathways that lead to racemization.[1] | |
| Alternative Method | The substrate may be inherently prone to racemization under palladium catalysis. |
| Action: Consider switching to a metal-free deprotection method, such as the iodine/water protocol, which is reported to be racemization-free.[4][5] |
Troubleshooting Workflow
Below is a logical workflow for troubleshooting racemization issues during Alloc deprotection.
Data & Protocols
Comparison of Deprotection Strategies
The choice of deprotection method is critical for maintaining stereochemical integrity. The following table summarizes key outcomes from different strategies.
| Strategy | Catalyst / Reagent | Key Feature | Reported Racemization | Citation(s) |
| Standard Pd-Catalyzed | Pd(PPh₃)₄ / Scavenger | Well-established but carries a risk of racemization. | Substrate and condition dependent. | [3][7] |
| Optimized Scavenger | Pd(PPh₃)₄ / Me₂NH·BH₃ | Optimized for secondary amines; prevents N-allylation. | Significantly reduced. | [3] |
| Metal-Free | Iodine (I₂) / Water | Avoids palladium and hazardous solvents; one-pot compatible. | Negligible (0.1% d-AA content reported). | [4][5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Alloc Deprotection using Me₂NH·BH₃
This protocol is optimized for the removal of an Alloc group from a secondary amine on a solid-phase support, a common scenario in the synthesis of complex molecules.[3]
-
Resin Preparation: Swell the Alloc-protected amine substrate on the solid support in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF).
-
Reagent Solution: In a separate flask, prepare a solution of the palladium catalyst, Pd(PPh₃)₄ (0.1 to 0.25 equivalents), in DCM.
-
Scavenger Addition: Add the scavenger, dimethylamine-borane complex (Me₂NH·BH₃), to the reaction vessel containing the resin (use approximately 40 equivalents relative to the substrate).[3]
-
Initiation: Add the palladium catalyst solution to the reaction vessel.
-
Reaction: Gently agitate the mixture at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the product, and analyzing by HPLC or LC-MS. The reaction is typically complete within 40-60 minutes.[3]
-
Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin sequentially with DCM, DMF, and methanol (B129727) to remove the catalyst and scavenger byproducts.
-
Final Steps: Dry the resin under vacuum before proceeding to the next synthetic step.
Protocol 2: Metal-Free On-Resin Alloc Deprotection
This protocol provides a sustainable and racemization-free alternative to palladium-based methods.[4][5]
-
Resin Preparation: Swell the Alloc-protected peptide resin in a mixture of PolarClean (or another suitable polar solvent) and ethyl acetate (EtOAc).
-
Reagent Solution: Prepare a solution of iodine (I₂) and water in the same solvent system.
-
Deprotection: Add the I₂/H₂O solution to the swollen resin and agitate at room temperature.
-
Monitoring: Monitor the deprotection using a standard method (e.g., Kaiser test for primary amines).
-
Washing: After complete deprotection, wash the resin thoroughly with the solvent system to remove excess iodine and byproducts.
-
One-Pot Coupling (Optional): This method is compatible with a subsequent one-pot peptide coupling step without needing to isolate the deprotected intermediate.[4]
Mechanistic Visualizations
Palladium-Catalyzed Deprotection and Racemization Pathway
The diagram below illustrates the catalytic cycle for the deprotection of an Alloc group using a Pd(0) catalyst. The key step where racemization can occur is the formation of the symmetrical π-allylpalladium(II) complex.
Comparison of Deprotection Logic
This diagram outlines the decision-making process and key differences between the traditional palladium-catalyzed approach and the modern metal-free alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. biotage.com [biotage.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Allyl Carbamate (Alloc) Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of allyl carbamates (Alloc). Find troubleshooting tips and frequently asked questions to ensure a successful deprotection strategy.
Troubleshooting Guide
This guide addresses common problems encountered during the removal of the Alloc protecting group.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Deprotection | 1. Inactive Catalyst: The Palladium(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may have degraded. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale. 3. Inefficient Scavenger: The chosen allyl scavenger is not effectively trapping the allyl cation, leading to side reactions or slowing the catalytic cycle. 4. Low Reaction Temperature: The reaction may be too slow at room temperature, especially for sterically hindered substrates. | 1. Use a fresh batch of catalyst or consider using a more air-stable precatalyst like Pd(PPh₃)₂Cl₂.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the catalyst loading in increments (e.g., from 0.1 eq to 0.2 eq).[2] 3. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) is often more effective than phenylsilane (B129415) (PhSiH₃) or morpholine.[3][4] For a novel system, screen different scavengers. 4. Gently warm the reaction mixture (e.g., to 38-40°C). Microwave-assisted deprotection can also significantly shorten reaction times.[5] |
| N-Allylation Side Product Formation | 1. Ineffective Allyl Scavenger: The scavenger is not trapping the generated π-allyl palladium intermediate quickly enough, allowing the deprotected amine to act as a nucleophile and attack the intermediate.[3] 2. Insufficient Scavenger Concentration: The amount of scavenger is too low to compete with the deprotected amine. | 1. Switch to a more efficient scavenger. Me₂NH·BH₃ has been shown to be highly effective in preventing N-allylation of secondary amines.[4] 2. Increase the equivalents of the scavenger. For example, using 40 equivalents of Me₂NH·BH₃ can lead to quantitative deprotection without back-alkylation.[3][4] |
| Reaction Mixture Turns Black | Palladium Black Formation: The Pd(0) catalyst has precipitated out of solution as palladium black, rendering it inactive. This can be caused by impurities or incompatible solvents. | 1. Ensure high-purity reagents and solvents. 2. If the reaction stalls, filter the mixture to remove the palladium black and add a fresh portion of catalyst. |
| Difficulty with Work-up/Purification | Residual Scavenger or Byproducts: The scavenger or its byproducts are difficult to separate from the desired product. | 1. Choose a scavenger that results in volatile or easily separable byproducts. For example, using phenylsilane results in byproducts that can often be removed under vacuum. 2. Optimize the purification method, considering techniques like solid-phase extraction (SPE) or alternative chromatography conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed Alloc deprotection?
A1: The deprotection proceeds via a Tsuji-Trost type allylation mechanism. A Pd(0) catalyst coordinates to the double bond of the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex. This releases the carbamate (B1207046), which then decarboxylates to yield the free amine. An allyl scavenger is required to react with the π-allyl palladium complex, regenerating the Pd(0) catalyst and preventing side reactions.[2]
Q2: Which palladium catalyst should I use?
A2: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common catalyst.[2][6][7] However, it is sensitive to air. For reactions where strict inert conditions are difficult to maintain, an air-stable Pd(0) precursor like dichloro-bis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂, can be used in combination with a suitable scavenger system.[1]
Q3: How do I choose the right allyl scavenger?
A3: The choice of scavenger is critical for a clean and complete reaction.
-
Phenylsilane (PhSiH₃): A common and effective scavenger that acts as a hydride donor.[2][6][7]
-
Dimethylamine-borane complex (Me₂NH·BH₃): Often superior for deprotecting secondary amines, as it effectively prevents the common side reaction of N-allylation.[3][4]
-
Meldrum's acid and Triethylsilane (TES-H): A newer, effective system used with air-stable catalysts that eliminates N-allylated byproducts.[1]
-
Morpholine: Another commonly used nucleophilic scavenger, though sometimes less effective than Me₂NH·BH₃.[3][4]
Q4: Can I monitor the progress of the deprotection reaction?
A4: Yes, monitoring is crucial to avoid over-running the reaction and to ensure completion. For in-solution reactions, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods. For solid-phase peptide synthesis (SPPS), a small amount of resin can be cleaved and analyzed by LC-MS or MALDI-TOF MS to check for the mass of the deprotected product.[6]
Q5: Are there metal-free alternatives for Alloc deprotection?
A5: Yes, new methods are emerging. One such protocol uses iodine and water in an environmentally friendly solvent mixture to achieve Alloc removal through iodocyclization, avoiding the use of palladium.[8]
Data Summary Tables
Table 1: Comparison of Common Allyl Scavengers for Alloc Deprotection
| Scavenger | Typical Equivalents | Catalyst | Typical Reaction Time | Key Advantages | Potential Issues |
| Phenylsilane (PhSiH₃) | 20 - 25 eq.[6][9] | Pd(PPh₃)₄ | 20 min - 2 hrs[2][6] | Effective for many substrates; byproducts are relatively volatile. | Can be less efficient than other scavengers for secondary amines, potentially allowing N-allylation.[3][4] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 eq.[3][4] | Pd(PPh₃)₄ | 40 min[3][4] | Excellent for secondary amines; quantitatively prevents N-allylation.[3][4] | Requires a higher number of equivalents. |
| Morpholine | - | Pd(PPh₃)₄ | - | Commonly used nucleophilic scavenger. | Can be inferior to Me₂NH·BH₃ for preventing side reactions with secondary amines.[3][4] |
| Meldrum's acid / TES-H | 3 eq. each[10] | Pd(PPh₃)₂Cl₂ | 10 min[10] | Uses air-stable catalyst; high yields and no N-allylation.[1] | A multi-component system that may require more optimization. |
Experimental Protocols
Protocol 1: General Procedure for Alloc Deprotection on Solid-Phase (SPPS)
This protocol is adapted for a standard solid-phase peptide synthesis workflow.
-
Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (B109758) (DCM, ~4 mL for a 0.25 mmol synthesis) for 1 minute. Drain the solvent.[2]
-
Reagent Solution Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 equivalents relative to resin loading) in DCM.[2] Then, add the allyl scavenger (e.g., Phenylsilane, 20 equivalents).[2]
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature for 20-60 minutes.[2]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3-5 times).[6]
-
Repeat (Optional but Recommended): To ensure complete deprotection, repeat steps 3 and 4.[6]
-
Final Wash: Perform a final extensive wash with DCM to remove all traces of catalyst and scavenger byproducts. The resin is now ready for the next coupling step.
Protocol 2: In-Solution Alloc Deprotection using an Air-Stable Catalyst
This open-flask protocol is suitable for substrates in solution and uses an air-stable palladium source.
-
Scavenger Solution Preparation: Prepare a stock solution of the scavenger system. For example, a solution containing Meldrum's acid (3 eq.), triethylsilane (TES-H, 3 eq.), and a base like DIPEA (3 eq.).[10]
-
Reaction Setup: In a reaction vial, dissolve the Alloc-protected substrate (1 eq.) in a suitable solvent (e.g., DMF).[10]
-
Initiation: To the stirring solution of the substrate, add the scavenger solution followed by a solution of the catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.2 eq.) in DMF.[10]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor for completion by LC-MS, typically complete within 10-20 minutes.[10]
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Purification: Purify the deprotected amine product using column chromatography or another suitable method.
Visualizations
Caption: Palladium-catalyzed deprotection of allyl carbamate (Alloc).
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
References
- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Allyl Carbamate Stability and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl carbamate (B1207046). The information is presented in a question-and-answer format to directly address potential issues related to temperature during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for allyl carbamate?
A1: The recommended storage temperature for this compound is typically -20°C in a tightly sealed container, often under an inert atmosphere such as argon.
Q2: Is this compound stable at room temperature?
A2: While this compound is generally stable for short periods at room temperature, long-term storage at ambient temperatures is not recommended. For extended storage, maintaining a temperature of -20°C is crucial to prevent potential degradation.
Q3: What is the decomposition temperature of this compound?
Q4: How does temperature affect the reactivity of this compound as a protecting group?
A4: Temperature is a critical parameter in reactions involving this compound (Alloc) as a protecting group. While the protection reaction (e.g., with allyl chloroformate) is often carried out at room temperature, deprotection protocols using palladium catalysts can be performed at a range of temperatures. For instance, some palladium-catalyzed deprotections are effective at room temperature, while other protocols may require elevated temperatures, such as 75°C, when using specific reagents like 2-mercaptoethanol.[2] Higher temperatures can increase the reaction rate but may also lead to the formation of side products or degradation of sensitive substrates.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield at Elevated Temperatures
Q1.1: I am observing unexpected byproducts in my reaction involving this compound when heating. What could be the cause?
A1.1: Elevated temperatures can induce thermal decomposition of this compound. Potential side reactions include:
-
Decarboxylation: Carbamates can decompose to form an amine and carbon dioxide, especially in the presence of a catalyst or upon strong heating.
-
Isocyanate Formation: A common thermal decomposition pathway for carbamates is the elimination of allyl alcohol to form isocyanate.[1]
-
Intramolecular Rearrangement: In some cases, allylic carbamates can undergo intramolecular SN2' elimination during heating (e.g., distillation) to yield an allylic amine and carbon dioxide.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Catalysts: If using a catalyst, screen for alternatives that are more active at lower temperatures.
-
Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the side products. This can provide insight into the decomposition pathway and help in optimizing the reaction conditions to avoid it.
Issue 2: Incomplete Deprotection of this compound
Q2.1: My palladium-catalyzed deprotection of an this compound is sluggish or incomplete. Should I increase the temperature?
A2.1: While increasing the temperature can sometimes improve the rate of a slow reaction, it should be done cautiously with allyl carbamates due to their thermal lability.
Troubleshooting Steps:
-
Optimize Catalyst and Scavenger: Before increasing the temperature, ensure that the palladium catalyst is active and that an efficient allyl scavenger (e.g., phenylsilane, Meldrum's acid) is being used at the correct stoichiometry.[4]
-
Moderate Temperature Increase: If you must increase the temperature, do so incrementally (e.g., in 10°C steps) and monitor the reaction closely for the appearance of degradation products by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Ensure you are using a solvent that is appropriate for the chosen catalyst system and reaction temperature.
Issue 3: Variability in Reaction Outcomes
Q3.1: I am seeing inconsistent results in my reactions with this compound. Could temperature be a factor?
A3.1: Yes, inconsistent temperature control can lead to variable reaction outcomes.
Troubleshooting Steps:
-
Precise Temperature Control: Use a reliable heating mantle with a thermocouple or a temperature-controlled bath to ensure a consistent and accurate reaction temperature.
-
Monitor Internal Temperature: For larger-scale reactions, monitor the internal temperature of the reaction mixture, as it may differ from the temperature of the heating source.
-
Standardize Procedures: Ensure that the heating and cooling phases of your experimental protocol are consistent between batches.
Quantitative Data
Due to the limited availability of specific quantitative data for the thermal decomposition of this compound, the following table provides data for related carbamates to offer a general understanding.
| Compound | Decomposition Temperature Range (°C) | Decomposition Products | Citation |
| Ethyl N-methyl-N-phenylcarbamate | 329 - 380 (Gas Phase) | N-methylaniline, Carbon Dioxide, Ethylene | [1] |
| Methyl N-methylcarbamate | 370 - 422 (Gas Phase) | Methyl Isocyanate, Methanol | [1] |
| 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate | 165 (after 5 hours) | Ethylene Glycol, 5-Methyl-2-oxazolidinone | [5] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of this compound.
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature. The decomposition onset temperature is typically determined from the point of significant mass loss.
-
Protocol 2: Analysis of Thermal Decomposition Products by TGA-MS
This protocol allows for the identification of volatile decomposition products.
-
Objective: To identify the molecules evolved during the thermal decomposition of this compound.
-
Apparatus: A TGA instrument coupled to a Mass Spectrometer (MS).
-
Procedure:
-
Follow the TGA procedure outlined in Protocol 1.
-
The gas evolved from the TGA furnace is transferred to the mass spectrometer for analysis.
-
Correlate the mass spectra of the evolved gases with the temperature and mass loss data from the TGA to identify the decomposition products at different stages.
-
Visualizations
Caption: Potential thermal decomposition pathways of this compound at elevated temperatures.
Caption: Troubleshooting workflow for issues in reactions with this compound at high temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions and reactivity of allylic and benzylic carbamates. [researchspace.ukzn.ac.za]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Allyl Carbamate (Alloc) Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis and deprotection of allyl carbamate (B1207046) (Alloc) protected compounds, with a special focus on managing and removing reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an Alloc deprotection reaction?
A1: The most prevalent and problematic byproduct during the palladium-catalyzed deprotection of an Alloc-protected amine is the N-allylated compound . This occurs when the reactive allyl cation, generated during the reaction, re-alkylates the newly deprotected amine.[1][2][3] Other impurities can include residual palladium catalyst, scavenger-related adducts, and unreacted starting material.
Q2: How do I prevent the formation of the N-allyl byproduct?
A2: The key to preventing N-allylation is to efficiently trap the allyl cation intermediate as it forms. This is achieved by adding a suitable scavenger to the reaction mixture.[2] The choice and amount of scavenger are critical for a clean reaction.
Q3: Which scavenger should I use for Alloc deprotection?
A3: The optimal scavenger can depend on your specific substrate and reaction conditions. Commonly used and effective scavengers include:
-
Dimethylamine-borane complex (Me₂NH·BH₃): Often considered highly effective for secondary amines, providing quantitative Alloc removal without N-allyl back-alkylation.[1][2]
-
Phenylsilane (PhSiH₃): A widely used and effective scavenger.[4]
-
Triethylsilane (TES-H): Used in combination with Meldrum's acid, it has been shown to ensure high yields and eliminate N-allylated byproducts.[3][5]
-
Morpholine: Another common nucleophilic scavenger.[2]
For sensitive substrates, it is advisable to perform a small-scale screen to identify the best scavenger.
Q4: How can I monitor the progress of the deprotection reaction and detect byproducts?
A4: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of the starting material and the formation of the product. The deprotected amine is typically more polar than the Alloc-protected starting material and will have a lower Retention Factor (Rf). The N-allyl byproduct is less polar than the desired amine and will have a higher Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for obtaining accurate conversion data and confirming the identity of the product and byproducts by their mass-to-charge ratio.[6]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and reaction yield.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your target compound.
Problem 1: N-Allyl Byproduct Detected After Reaction
-
Possible Cause 1: Inefficient Scavenging.
-
Solution: Increase the equivalents of the scavenger. If the problem persists, screen other scavengers. For secondary amines, Me₂NH·BH₃ has been reported to be particularly effective.[1][2] A combination of Meldrum's acid and a silane (B1218182) like TES-H is also a powerful option.[3]
-
-
Possible Cause 2: Scavenger Degradation.
-
Solution: Ensure your scavenger is fresh and has been stored correctly. Some reagents, like silanes, can degrade over time.
-
-
Purification Strategy: The N-allyl byproduct is generally less polar than the desired deprotected amine. This difference in polarity can be exploited for separation using silica (B1680970) gel column chromatography . Use a solvent system that provides good separation on a TLC plate (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Problem 2: Product is Contaminated with Palladium Catalyst
-
Possible Cause 1: Heterogeneous Palladium Residues.
-
Possible Cause 2: Soluble Palladium Species.
-
Solution 1: Use a Palladium Scavenger. Solid-supported scavengers (e.g., thiol-based resins) can be added to the reaction mixture, stirred, and then filtered off to remove soluble palladium.[9][10]
-
Solution 2: Treatment with Activated Carbon. Stirring the crude product solution with activated carbon (typically 5-10 wt%) can adsorb residual palladium. The carbon is then removed by filtration through Celite.[10] Note that this can sometimes lead to product loss due to non-specific binding.
-
Solution 3: Recrystallization. If your product is a solid, recrystallization can be an effective method to exclude metallic impurities from the crystal lattice.[10]
-
Problem 3: Difficulty Separating Product from Unreacted Starting Material
-
Possible Cause: Similar Polarity.
-
Solution 1: Optimize Reaction. Drive the reaction to completion by increasing the reaction time or temperature (if the substrate is stable) to consume all starting material.
-
Solution 2: Acid-Base Extraction. If your deprotected product is a basic amine, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt. The less basic Alloc-protected starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.[11]
-
Solution 3: Column Chromatography. Meticulous column chromatography with a shallow solvent gradient can often resolve compounds with similar polarities.
-
Data Presentation
Table 1: Comparison of Scavenger Systems for In-Solution Alloc Deprotection
| Catalyst (0.2 eq) | Scavenger System (3 eq each) | Base (3 eq) | Solvent | Conversion (10 min) | Notes |
| Pd(PPh₃)₂Cl₂ | Meldrum's Acid, TES-H | DIPEA | DMF/DCM | >99% | High conversion, eliminates N-allylation.[3][6] |
| Pd(PPh₃)₄ | PhSiH₃ | - | DCM | Variable | A standard but sometimes less efficient method.[4] |
| Pd(PPh₃)₄ | Me₂NH·BH₃ | - | DCM | >95% | Highly effective, especially for secondary amines.[1] |
| Pd(PPh₃)₄ | Morpholine | - | DCM | Lower | Generally less effective than other options.[2] |
| Data is compiled from multiple sources for comparative purposes.[1][2][3][4][6] Actual results may vary based on the specific substrate. |
Table 2: Typical TLC Profile for Alloc Deprotection
| Compound | Description | Typical Rf Value | Visualization |
| Alloc-Protected Amine | Starting Material | High (e.g., 0.7-0.8) | UV active (if aromatic), stains with PMA |
| N-Allyl Byproduct | Side Product | Medium (e.g., 0.5-0.6) | Stains with permanganate (B83412) (alkene), PMA |
| Deprotected Amine | Desired Product | Low (e.g., 0.2-0.3) | Stains with ninhydrin (B49086) (for primary/secondary amines) |
| Rf values are illustrative for a moderately polar system like 30% Ethyl Acetate/Hexanes. Values will vary based on the specific compounds and eluent system. |
Experimental Protocols
Protocol 1: General Procedure for Alloc Deprotection & Workup
-
Reaction Setup: Dissolve the Alloc-protected compound (1 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).
-
Add Scavenger: Add the chosen scavenger system (e.g., Meldrum's acid (3 equiv.), triethylsilane (TES-H, 3 equiv.), and DIPEA (3 equiv.)).[6]
-
Add Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.2 equiv.)).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 10-60 minutes).
-
Quenching & Filtration: Upon completion, dilute the reaction mixture with a larger volume of an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the Celite pad with additional solvent.[7]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal system should give the desired product an Rf of ~0.2-0.3 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.[12][13]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent if necessary, followed by addition of silica gel and evaporation to create a dry load). Apply the sample carefully to the top of the silica gel bed.[14]
-
Elution: Begin elution with the determined solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find the ideal one.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise until the solid just dissolves.[17]
-
Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Byproduct formation pathway in Alloc deprotection.
Caption: General experimental workflow for purification.
Caption: Decision tree for choosing a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Allyl Carbamate (Alloc) and Boc Protecting Groups for Amine Protection
In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the myriad of protecting groups available for amines, the tert-butyloxycarbonyl (Boc) group has long been a workhorse. However, the allyl carbamate (B1207046) (Alloc) group has emerged as a powerful alternative, offering a distinct set of advantages, primarily centered around its unique deprotection chemistry. This guide provides an objective comparison of the Alloc and Boc protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structure and Stability
The fundamental difference between the Alloc and Boc protecting groups lies in their chemical structure, which dictates their stability and deprotection mechanisms. The Boc group is an acid-labile protecting group, while the Alloc group is cleaved under neutral conditions using a palladium catalyst. This inherent difference in lability is the foundation of their orthogonality, a crucial concept in multi-step synthesis where selective deprotection is required in the presence of other protecting groups.[1]
Table 1: Chemical Structure and General Stability
| Protecting Group | Structure | Stable To | Labile To |
| Allyl carbamate (Alloc) | Acids, Bases[2] | Palladium(0) catalysts[3] | |
| tert-Butoxycarbonyl (Boc) | Bases, Catalytic Hydrogenation[4] | Strong Acids[5] |
Protection of Amines: A Comparative Overview
Both Alloc and Boc groups are typically introduced by reacting the amine with an activated form of the protecting group, such as a chloroformate or a dicarbonate (B1257347), often in the presence of a base. The reaction conditions are generally mild and afford high yields for a wide range of amine substrates.
Quantitative Comparison of Amine Protection
Table 2: Typical Conditions for Amine Protection
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Alloc | Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O) | NaHCO₃, Pyridine (B92270), DMAP, NEt₃ | THF, H₂O, CH₂Cl₂, CH₃CN | Room Temperature | 12 h | 87[6] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaOH, DMAP, NaHCO₃, TEA | H₂O, THF, CH₂Cl₂, ACN | Room Temperature - 40 | 2-12 h | >95[5][7] |
Deprotection of Amines: The Key Distinction
The most significant difference between the Alloc and Boc protecting groups lies in their deprotection conditions. This orthogonality allows for the selective removal of one group while the other remains intact, a critical feature in the synthesis of complex molecules with multiple functional groups.
Quantitative Comparison of Amine Deprotection
Table 3: Typical Conditions for Amine Deprotection
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) | CH₂Cl₂ | 0 | 1 h | High (not specified)[6] |
| Boc | Trifluoroacetic acid (TFA) or HCl | CH₂Cl₂, Dioxane, Ethyl Acetate (B1210297) | Room Temperature | 0.5 - 4 h | High (often quantitative)[5][8] |
Experimental Protocols
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Boc-protected amine.[9]
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]
Alloc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Allyl chloroformate (Alloc-Cl) (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the primary amine in dichloromethane and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add allyl chloroformate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Alloc-protected amine.
Alloc Deprotection using Palladium Catalyst
Materials:
-
Alloc-protected amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Phenylsilane (PhSiH₃) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Alloc-protected amine in dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylsilane to the solution.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, the solvent can be removed in vacuo, and the crude product purified by column chromatography to yield the deprotected amine.[6]
Visualizing the Chemistry: Mechanisms and Orthogonality
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the protection and deprotection mechanisms, as well as the principle of orthogonality.
Conclusion
Both the Alloc and Boc protecting groups are highly effective for the protection of amines in organic synthesis. The choice between them is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule. The Boc group, with its acid lability, is a robust and widely used protecting group. The Alloc group, however, offers a significant advantage with its unique palladium-catalyzed deprotection under neutral conditions. This orthogonality to acid- and base-labile protecting groups makes the Alloc group an invaluable tool for the synthesis of complex molecules, enabling chemists to selectively unmask and modify specific amine functionalities with high precision. Understanding the nuances of each protecting group, as outlined in this guide, is crucial for the rational design and successful execution of sophisticated synthetic routes in modern chemical research and drug development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Protection: Allyl Carbamate (Alloc) vs. Carboxybenzyl (Cbz)
In the intricate field of organic synthesis, particularly in peptide synthesis and drug development, the judicious selection of protecting groups is paramount. The ability to mask the reactivity of a functional group, such as an amine, and then selectively reveal it later is a cornerstone of modern chemical strategy. Among the arsenal (B13267) of amine protecting groups, allyl carbamate (B1207046) (Alloc) and carboxybenzyl (Cbz or Z) are two of the most versatile and widely utilized carbamates.[1][2][3]
This guide provides an objective, data-driven comparison of the Alloc and Cbz protecting groups to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic routes.
At a Glance: Key Differences
| Feature | Allyl Carbamate (Alloc) | Carboxybenzyl (Cbz or Z) |
| Deprotection Method | Palladium(0)-catalyzed allylic cleavage[4] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][6][7] |
| Cleavage Conditions | Mild, neutral pH, room temperature | Neutral (hydrogenolysis) or strong acid (HBr/AcOH) |
| Orthogonality | Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolyzable (Cbz) groups[8][9] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[5][9] |
| Key Reagents | Pd(0) catalyst (e.g., Pd(PPh₃)₄), allyl scavenger (e.g., PhSiH₃, dimedone)[10] | H₂ gas, Pd/C catalyst; or HBr in Acetic Acid[6] |
| Primary Byproducts | Toluene, CO₂, scavenger-allyl adduct | Toluene, CO₂[11] |
| Functional Group Comp. | Tolerates most functional groups, including reducible ones (alkenes, alkynes, nitro groups) | Hydrogenolysis is incompatible with reducible groups[6] |
Chemical Structures and Protection
Both Alloc and Cbz groups are introduced as carbamates, effectively decreasing the nucleophilicity of the amine.[12] The protection reaction typically involves treating the amine with the corresponding chloroformate (allyl chloroformate for Alloc, benzyl (B1604629) chloroformate for Cbz) under basic conditions.[5][10]
Figure 1: Protection of a Primary Amine

General reaction scheme for the protection of a primary amine (R-NH₂) with Alloc-Cl and Cbz-Cl.
Deprotection Mechanisms: The Core of Orthogonality
The fundamental difference between Alloc and Cbz lies in their deprotection chemistry, which is the source of their orthogonality in complex syntheses.[8][13]
This compound (Alloc) Deprotection
The Alloc group is removed under exceptionally mild and neutral conditions via a palladium(0)-catalyzed reaction.[4] The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic "allyl scavenger". This process avoids the use of acids, bases, or harsh reductants, making it highly selective.[8]
Figure 2: Alloc deprotection workflow.
Carboxybenzyl (Cbz) Deprotection
The most common method for Cbz group removal is catalytic hydrogenolysis.[5][6][7] This involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction cleaves the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.[5][11] While effective, this method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[6]
Figure 3: Cbz deprotection via catalytic hydrogenation.
Quantitative Data Comparison
The following tables summarize typical reaction conditions and yields, as well as the chemical stability of each protecting group.
Table 1: Comparison of Protection and Deprotection Conditions
| Step | Parameter | This compound (Alloc) | Carboxybenzyl (Cbz) |
| Protection | Reagent | Allyl Chloroformate (Alloc-Cl) | Benzyl Chloroformate (Cbz-Cl) |
| Base | NaHCO₃ or Na₂CO₃[10] | NaHCO₃ or Na₂CO₃[5] | |
| Solvent | THF/H₂O[10] | THF/H₂O, Dioxane/H₂O[5] | |
| Typical Yield | 85-95%[10] | 90-99%[5][14] | |
| Deprotection | Method | Pd(0)-Catalyzed Cleavage | Catalytic Hydrogenolysis |
| Reagents | Pd(PPh₃)₄ (cat.), Phenylsilane (B129415) (PhSiH₃)[10] | H₂ (1 atm), 10% Pd/C (cat.)[11] | |
| Solvent | CH₂Cl₂ or DMF[10][15] | MeOH, EtOH, or EtOAc[11] | |
| Temperature | 0°C to Room Temperature[10] | Room Temperature to 60°C[5] | |
| Typical Yield | >95%[9] | >95%[9] |
Table 2: Chemical Stability and Orthogonality
| Condition / Reagent | Alloc Stability | Cbz Stability | Orthogonality Insight |
| Strong Acid (e.g., TFA, HBr/AcOH) | Stable | Labile (cleaved by HBr/AcOH)[6] | Cbz can be removed in the presence of Alloc. |
| Strong Base (e.g., Piperidine) | Stable | Stable[16] | Both are stable to conditions used for Fmoc removal. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile (alkene reduction) | Labile (standard deprotection)[16] | Cbz is removed under conditions that also reduce Alloc. They are not orthogonal in this respect. |
| Pd(0) / Allyl Scavenger | Labile (standard deprotection) | Stable[9] | Alloc can be removed selectively in the presence of Cbz, a key advantage.[9] |
| Nucleophiles (e.g., Hydrazine) | Stable (with precautions)[17] | Stable | Both are generally stable to conditions for Dde removal. |
Experimental Protocols
Protocol 1: Amine Protection with Allyl Chloroformate (General Procedure)
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.[10]
-
Add sodium bicarbonate (NaHCO₃, 6.0 equiv).[10]
-
Cool the mixture to room temperature and add allyl chloroformate (3.0 equiv) dropwise.[10]
-
Stir the reaction mixture for 12 hours at room temperature.[10]
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[10]
-
Purify the product by silica (B1680970) gel column chromatography to yield the Alloc-protected amine.[10]
Protocol 2: Amine Protection with Benzyl Chloroformate (General Procedure)
-
Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.[5]
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv) to the stirred solution.[5]
-
Allow the reaction to stir for 2-4 hours while warming to room temperature.[18]
-
Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.[5]
-
Purify the product by silica gel column chromatography to yield the Cbz-protected amine.[5]
Protocol 3: Alloc Group Deprotection (General Procedure)
-
Dissolve the Alloc-protected compound (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.[10]
-
Cool the solution to 0°C.[10]
-
Add phenylsilane (PhSiH₃, 7.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[10]
-
Stir the reaction mixture at 0°C for 1 hour.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the deprotected amine.[10]
Protocol 4: Cbz Group Deprotection by Catalytic Hydrogenolysis (General Procedure)
-
Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent like methanol (B129727) or ethanol.[11]
-
Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20 mol% of palladium relative to the substrate).[11]
-
Seal the reaction vessel and purge the system with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small scale). Repeat this purge/fill cycle 2-3 times.[11]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.[11]
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[11]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.[11]
Decision-Making Workflow
The choice between Alloc and Cbz depends critically on the overall synthetic strategy, particularly the presence of other functional groups and protecting groups in the molecule.
Figure 4: Decision guide for choosing between Alloc and Cbz.
Conclusion
Both Alloc and Cbz are excellent and reliable protecting groups for amines.
Choose the Cbz group when planning a synthesis where catalytic hydrogenolysis is a viable and desirable deprotection step. It is robust, high-yielding, and the deprotection conditions are well-established. Its stability to both acidic and basic conditions makes it a workhorse in many synthetic campaigns.[16]
Choose the Alloc group when maximum orthogonality is required. Its unique removal via palladium(0) catalysis under neutral conditions allows it to be cleaved in the presence of acid-labile (Boc), base-labile (Fmoc), and hydrogenolyzable (Cbz, Bn) protecting groups.[9] This makes Alloc an invaluable tool for the synthesis of complex, multifunctional molecules where other deprotection methods would lead to undesired side reactions.[4][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. fiveable.me [fiveable.me]
- 14. ijacskros.com [ijacskros.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide: Alloc vs. Fmoc in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical determinant of the success and efficiency of synthesizing a target peptide. For decades, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has been the cornerstone of modern SPPS, prized for its mild deprotection conditions and ease of use.[1] However, the synthesis of complex peptides, such as cyclic, branched, or modified peptides, necessitates a more nuanced approach to protecting group strategy. In these advanced applications, the allyloxycarbonyl (Alloc) protecting group emerges as a powerful alternative, offering a key advantage: orthogonality to both base-labile and acid-labile protecting groups.[1][2] This guide provides a comprehensive comparison of the Alloc and Fmoc protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic goals.
Core Principles: Orthogonality as a Key Differentiator
The fundamental advantage of the Alloc group lies in its unique deprotection mechanism, which confers orthogonality to the most common protecting group strategies used in Fmoc-SPPS. While the Fmoc group is removed by a base (typically piperidine), and side-chain protecting groups (like Boc and tBu) are removed by acid (typically TFA), the Alloc group is cleaved under neutral conditions using a palladium(0) catalyst.[1][3] This three-dimensional orthogonality is crucial for complex peptide synthesis, enabling selective deprotection and modification of specific sites on the peptide backbone or side chains while the peptide remains anchored to the solid support.
Fmoc remains the protecting group of choice for routine, linear peptide synthesis due to its well-established protocols, rapid deprotection, and the ability to monitor the reaction progress through the UV absorbance of the dibenzofulvene byproduct.[1] However, when the synthetic strategy demands on-resin cyclization, branching, or the introduction of specific modifications, the orthogonality of the Alloc group becomes an indispensable tool.[2]
Quantitative Performance Comparison
While direct head-to-head comparisons of Alloc and Fmoc for the synthesis of simple linear peptides are not extensively documented, the following table summarizes typical performance characteristics based on available data. It is important to note that yields and purities are highly sequence-dependent and influenced by coupling reagents and protocols.
| Feature | Alloc (Allyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Conditions | Mild, neutral: Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM or DMF.[1] | Mild, basic: 20-50% piperidine (B6355638) in DMF.[1] |
| Orthogonality | Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[1][3] | Orthogonal to acid-labile (Boc, tBu) groups. Not orthogonal to other base-labile groups.[1] |
| Typical Deprotection Time | 15-60 minutes.[4] | 5-20 minutes.[5] |
| Monitoring | HPLC analysis of a cleaved resin sample. | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[5] |
| Purity in Complex Synthesis | High purity achievable for cyclic and branched peptides due to orthogonal deprotection.[2] | High purity for linear peptides; potential for side reactions in complex syntheses. |
| Yield in Complex Synthesis | Can provide higher yields for complex peptides by minimizing unnecessary deprotection steps. | Yield can be compromised in complex syntheses due to lack of full orthogonality. |
| Cost & Complexity | Higher cost due to palladium catalyst and scavenger; requires more extensive washing to remove catalyst residues.[2] | Lower cost and simpler procedure for routine synthesis.[1] |
Experimental Protocols
Protocol 1: On-Resin Alloc Deprotection (Classical Palladium(0)-Catalyzed)
Objective: To selectively remove the Alloc protecting group from a resin-bound peptide.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading)
-
Phenylsilane (B129415) (PhSiH₃) (20 equivalents)
-
Dichloromethane (DCM), anhydrous and peptide synthesis grade
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere for 30 minutes.
-
In a separate flask, under an inert atmosphere, dissolve the required amount of Pd(PPh₃)₄ in anhydrous DCM.
-
Add phenylsilane to the palladium solution.
-
Add the resulting deprotection solution to the swollen resin.
-
Gently agitate the resin suspension at room temperature. The reaction is typically complete in 2 x 20 minutes.
-
To monitor the reaction, a small sample of the resin can be cleaved, and the peptide analyzed by HPLC and mass spectrometry.
-
Once deprotection is complete, drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[1]
Protocol 2: N-terminal Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and agitate for another 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[5]
-
The completion of the deprotection can be monitored by collecting the filtrate and measuring its UV absorbance at approximately 301 nm.[5]
Visualizing Orthogonal Synthesis Strategies
The following diagrams illustrate the logical workflows and relationships in peptide synthesis, highlighting the strategic advantage of the Alloc group's orthogonality.
Caption: Orthogonal deprotection strategy in SPPS.
Caption: Workflow for on-resin cyclic peptide synthesis.
Conclusion
Both Alloc and Fmoc are highly effective Nα-protecting groups, each with a distinct set of advantages that cater to different synthetic challenges. Fmoc remains the undisputed protecting group of choice for routine, linear solid-phase peptide synthesis, owing to its efficiency, cost-effectiveness, and the convenience of reaction monitoring.[1] However, for the synthesis of complex peptides requiring on-resin modifications, cyclization, or branching, the Alloc group's orthogonality to both acid- and base-labile protecting groups provides an unparalleled level of synthetic flexibility.[2] The decision to employ Alloc or Fmoc should therefore be guided by the specific synthetic strategy, the complexity of the target peptide, and the necessity for orthogonal deprotection schemes. A thorough understanding of the chemistry and performance of both protecting groups is essential for researchers and drug development professionals to successfully navigate the intricate landscape of peptide synthesis.
References
Orthogonality of Allyl Carbamate (Alloc) in Amine Protection: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic use of amine protecting groups is fundamental to the successful synthesis of complex molecules such as peptides, oligonucleotides, and pharmaceuticals. The principle of orthogonality—the ability to selectively deprotect one functional group in the presence of others—is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the allyl carbamate (B1207046) (Alloc) protecting group with other commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This comparison is supported by experimental data and detailed protocols to facilitate the rational design of synthetic strategies.
The utility of these protecting groups stems from their distinct deprotection mechanisms, which allows for their selective removal without affecting the others. The Alloc group is cleaved under mild conditions using palladium catalysis, the Boc group is removed with acid, the Cbz group by hydrogenolysis, and the Fmoc group is labile to basic conditions.[1][2][3][4] This inherent orthogonality is critical for multistep syntheses requiring sequential manipulation of different amine functionalities within the same molecule.[1]
Comparative Analysis of Deprotection Strategies
The selection of a protecting group strategy is dictated by the specific requirements of the synthetic target, including the presence of other sensitive functional groups and the overall synthetic route. The following table summarizes the typical deprotection conditions, reaction times, and yields for the Alloc, Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Deprotection Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Orthogonality & Compatibility |
| Alloc | Pd(PPh₃)₄ (catalyst), Phenylsilane (B129415) (scavenger), in DCM | 20 - 40 minutes | >95 | Stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions. Orthogonal to Boc, Cbz, and Fmoc.[5] |
| Boc | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 30 minutes - 4 hours | High to quantitative | Stable to basic conditions (Fmoc deprotection) and hydrogenolysis (Cbz deprotection). Orthogonal to Fmoc and Cbz.[3][6] |
| Cbz | H₂, 10% Pd/C in Methanol (B129727) | 1 - 16 hours | High | Stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions. Orthogonal to Boc and Fmoc.[7] |
| Fmoc | 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF) | 10 - 20 minutes | High to quantitative | Stable to acidic conditions (Boc deprotection) and hydrogenolysis (Cbz deprotection). Orthogonal to Boc and Cbz.[3][8] |
Experimental Protocols
Detailed methodologies for the deprotection of Alloc, Boc, Cbz, and Fmoc groups are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Alloc Group Deprotection
This protocol describes the removal of the Alloc group from a secondary amine on a solid support.
Materials:
-
Alloc-protected substrate (on resin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.
-
Add phenylsilane (10-20 equivalents) to the catalyst solution.
-
Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-40 minutes.[9]
-
To ensure complete deprotection, the reaction is often repeated.[9]
-
Drain the deprotection solution and wash the resin thoroughly with DCM.
Boc Group Deprotection
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[6]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[6]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected amine.
Cbz Group Deprotection
This protocol outlines the removal of the Cbz group via catalytic hydrogenolysis.[10]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until completion (typically 1-16 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Group Deprotection
This protocol describes the standard procedure for Fmoc removal in solid-phase peptide synthesis.[8]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the solvent and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualization of Orthogonal Strategies
The orthogonality of these protecting groups can be visualized as a set of independent deprotection pathways, allowing for selective cleavage.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
The following diagram illustrates a logical workflow for selecting a protecting group based on the required stability and desired deprotection conditions.
Caption: Decision workflow for selecting an orthogonal amine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming Allyl Carbamate Structure
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For molecules containing the allyl carbamate (B1207046) moiety, a combination of spectroscopic techniques is essential for unambiguous characterization. This guide provides an objective comparison of the primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid researchers in selecting the most effective techniques for their needs.
At a Glance: Performance Comparison of Analytical Methods
The selection of an analytical method for confirming the structure of an allyl carbamate derivative is dependent on the specific information required. NMR spectroscopy provides the most detailed structural information, while FTIR is excellent for identifying key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity and stereochemistry | 5-10 mg in deuterated solvent | Low | Unambiguous structure elucidation, identification of isomers | Requires relatively pure sample, lower sensitivity |
| FTIR Spectroscopy | Presence of functional groups | 1-2 mg (neat or in solvent) | High | Fast, simple, non-destructive | Provides limited structural connectivity information |
| Mass Spectrometry | Molecular weight and fragmentation pattern | <1 mg | High | High sensitivity, confirms molecular formula | Isomers may not be distinguishable, fragmentation can be complex |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including allyl carbamates. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can piece together the molecular framework with high confidence.
Expected ¹H and ¹³C NMR Chemical Shifts for a Representative this compound
The following table summarizes the typical chemical shift (δ) ranges for the key protons and carbons in an this compound structure. These values are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule.
| ¹H NMR | Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| =CH- | 5.80 - 6.00 | ddt (doublet of doublets of triplets) | J_trans ≈ 17, J_cis ≈ 10, J_allylic ≈ 5 | |
| =CH₂ (trans) | 5.20 - 5.35 | dq (doublet of quartets) | J_trans ≈ 17, J_geminal ≈ 1.5 | |
| =CH₂ (cis) | 5.10 - 5.25 | dq (doublet of quartets) | J_cis ≈ 10, J_geminal ≈ 1.5 | |
| -O-CH₂- | 4.50 - 4.70 | dt (doublet of triplets) | J_allylic ≈ 5, J_vicinal ≈ 1.5 | |
| N-H | 4.50 - 5.50 (variable) | br s (broad singlet) | - |
| ¹³C NMR | Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C=O (carbamate) | 155 - 158 | |
| =CH- | 132 - 135 | |
| =CH₂ | 116 - 118 | |
| -O-CH₂- | 65 - 67 |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the carbamate nitrogen.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed and standardized protocol is essential for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a zgpg30 pulse program) is standard to produce a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Reference the spectrum to the internal standard.
-
Workflow for NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups within the this compound structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Characteristic FTIR Absorption Bands for this compound
The presence of strong and characteristic absorption bands in the FTIR spectrum provides compelling evidence for the successful synthesis of an this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (carbamate) | Stretching | 3400 - 3200 | Medium, often broad |
| C-H (sp² alkene) | Stretching | 3100 - 3000 | Medium |
| C-H (sp³ alkane) | Stretching | 3000 - 2850 | Medium |
| C=O (carbamate) | Stretching | 1740 - 1680 | Strong, sharp |
| C=C (alkene) | Stretching | 1680 - 1640 | Medium to weak |
| N-H (carbamate) | Bending | 1640 - 1550 | Medium |
| C-O (carbamate) | Stretching | 1250 - 1200 | Strong |
| =C-H (alkene) | Out-of-plane bending | 1000 - 900 | Strong |
Experimental Protocol: FTIR Spectroscopy
FTIR analysis can be performed on neat liquids, solutions, or solid samples.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
This is the most common and convenient method for liquid and solid samples.
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid this compound or a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Processing and Interpretation:
-
The software automatically subtracts the background spectrum.
-
Identify the key absorption bands and compare their wavenumbers to the expected values for an this compound.
-
Workflow for FTIR Analysis
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the this compound and offers structural clues through its fragmentation pattern. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.
Expected Mass Spectrum Data for this compound
In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion can then fragment into smaller, characteristic ions.
| Ion | m/z (for this compound, C₄H₇NO₂) | Description |
| [M]⁺ | 101.05 | Molecular Ion |
| [M - NH₂]⁺ | 85.06 | Loss of the amino group |
| [M - C₃H₅]⁺ | 60.03 | Loss of the allyl group |
| [C₃H₅]⁺ | 41.04 | Allyl cation |
Note: The observed fragmentation pattern can vary significantly depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.
-
The solvent should be compatible with the chosen LC column and MS ionization source.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is performed on a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).
-
A C18 reversed-phase column is commonly used for the separation of small organic molecules.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to aid ionization, is typical.
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.
-
Data can be acquired in full scan mode to detect all ions within a certain m/z range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for higher sensitivity and specificity.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion to confirm the molecular weight of the this compound.
-
Analyze the fragmentation pattern in the mass spectrum to identify characteristic fragment ions, which provides further structural confirmation.
-
Workflow for Mass Spectrometry Analysis
Conclusion
The structural confirmation of an this compound is most robustly achieved through the complementary use of NMR, FTIR, and Mass Spectrometry. While NMR provides the most detailed structural map, FTIR offers a rapid confirmation of essential functional groups, and MS verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. By employing these techniques in a logical workflow, researchers can ensure the identity and purity of their synthesized allyl carbamates, a critical step in advancing scientific discovery and drug development.
A Comparative Guide to the HPLC Analysis of Allyl Carbamate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl carbamate (B1207046) is a fundamental reaction in organic chemistry, with applications in the development of protecting groups, polymers, and pharmaceuticals. Accurate and efficient monitoring of these reaction mixtures is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable quantitative analysis. However, a comprehensive understanding of its performance in comparison to other analytical methods is essential for selecting the optimal technique for a given research and development need.
This guide provides an objective comparison of HPLC with alternative analytical methods—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of allyl carbamate reaction mixtures. The comparison is supported by a summary of experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for monitoring this compound reactions is a trade-off between various performance parameters. The following tables summarize the key quantitative metrics for HPLC and its alternatives.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | HPLC-UV | UPLC-UV | GC-FID |
| Principle | Separation in a liquid phase, detection by UV absorbance. | Separation in a liquid phase under high pressure, detection by UV absorbance. | Separation of volatile compounds in the gas phase, detection by flame ionization. |
| Typical Limit of Detection (LOD) | Low µg/mL to ng/mL range. | Low ng/mL to pg/mL range. | Low µg/mL to ng/mL range.[1] |
| Typical Limit of Quantification (LOQ) | ~3x LOD. | ~3x LOD. | Approximately 3 times the LOD.[1] |
| **Linearity (R²) ** | >0.999. | >0.999. | Excellent linearity over a wide concentration range.[1] |
| Precision (%RSD) | < 2%. | < 1%. | Typically below 5%.[1] |
| Accuracy (% Recovery) | 98-102%. | 98-102%. | Typically between 98.0% and 107.2% for related compounds.[1] |
| Analysis Time | 10-30 minutes. | 1-10 minutes. | 5-20 minutes. |
| Suitability for this compound | Well-suited due to its non-volatile and thermally labile nature. | Excellent, offering faster analysis and higher resolution than HPLC. | Possible with derivatization, but thermal degradation is a concern. |
Table 2: Performance Comparison of Spectroscopic and Planar Chromatography Methods
| Parameter | ¹H NMR Spectroscopy | Quantitative TLC-Densitometry |
| Principle | Measures the nuclear magnetic resonance of protons to identify and quantify molecular structures. | Separation on a planar surface, quantification by measuring the absorbance or fluorescence of the separated spots. |
| Typical Limit of Detection (LOD) | Sub-millimolar to micromolar range (µg/mL to ng/mL). | ng to µg per spot. |
| Typical Limit of Quantification (LOQ) | ~3x LOD. | Typically in the µ g/spot range.[2] |
| **Linearity (R²) ** | Good for a defined concentration range. | Good (typically >0.99) over a limited range.[2] |
| Precision (%RSD) | 1-5%. | 5-15%. |
| Accuracy (% Recovery) | 90-110%. | 90-110%. |
| Analysis Time | 2-15 minutes per sample. | 20-60 minutes per plate (multiple samples). |
| Suitability for this compound | Excellent for structural confirmation and quantification of major components. Less sensitive for trace impurities. | Good for rapid, qualitative monitoring and semi-quantitative analysis. Less precise than chromatographic methods. |
Experimental Protocols
A detailed and robust experimental protocol is critical for reproducible and accurate results. The following is a representative HPLC method for the analysis of an this compound reaction mixture.
HPLC Method for the Analysis of this compound Reaction Mixture
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For this compound, an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be effective.[3] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the reaction samples (e.g., 0.01 - 0.5 mg/mL).
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 100 µL). Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared reaction samples.
-
Identify the peaks of the starting materials (e.g., allyl alcohol, isocyanate) and the this compound product based on their retention times compared to standards.
-
Quantify the concentration of each component in the samples using the calibration curve.
Mandatory Visualization
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound reaction mixtures.
Caption: Logical relationships of analytical methods for this compound reaction analysis.
Conclusion
For the routine quantitative analysis of this compound reaction mixtures, HPLC stands out as a robust, reliable, and well-understood technique. It provides excellent precision and accuracy, making it suitable for reaction optimization, yield determination, and purity assessment.
UPLC offers a significant advantage in terms of speed and resolution, making it the preferred method for high-throughput screening and the analysis of complex reaction mixtures where baseline separation of impurities is critical.
GC is generally less suitable for the direct analysis of this compound due to the thermal lability of carbamates. However, with appropriate derivatization, it can be a powerful tool for analyzing volatile starting materials or byproducts.
TLC serves as an invaluable tool for rapid, qualitative, and semi-quantitative monitoring of reaction progress. Its simplicity and low cost make it ideal for quick checks and optimizing reaction conditions before committing to more time-consuming quantitative methods.
NMR spectroscopy provides unparalleled structural information, confirming the identity of the product and intermediates. While it can be used for quantification, its sensitivity is lower than chromatographic methods, making it more suitable for analyzing major components of the reaction mixture.
Ultimately, the choice of analytical method will depend on the specific goals of the analysis, the available instrumentation, and the required level of accuracy and throughput. For comprehensive characterization of this compound reactions, a combination of these techniques is often employed, with TLC for rapid screening, HPLC or UPLC for accurate quantification, and NMR for structural verification.
References
Navigating the Complex Landscape of Peptide Analysis: A Comparative Guide to the Mass Spectrometry of Allyl Carbamate (Alloc) Protected Peptides
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. While the base-labile fluorenylmethyloxycarbonyl (Fmoc) group has long been a workhorse in solid-phase peptide synthesis (SPPS), the orthogonally protected allyl carbamate (B1207046) (Alloc) group offers unique advantages, particularly in the synthesis of complex, cyclic, or modified peptides. This guide provides an in-depth comparison of the mass spectrometric behavior of Alloc-protected peptides against other common protecting groups, supported by experimental data and detailed protocols to inform analytical strategies.
The allyl carbamate (Alloc) protecting group is distinguished by its unique deprotection chemistry, which relies on palladium catalysis under neutral conditions. This orthogonality to both acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups makes it an invaluable tool for sophisticated peptide synthesis.[1][2] However, the performance of Alloc-protected peptides in the crucial analytical phase of mass spectrometry (MS) is a key consideration for researchers.
Performance in Mass Spectrometry: A Comparative Overview
While comprehensive, direct quantitative comparisons of the mass spectrometric performance of Alloc-protected peptides versus Fmoc- or Boc-protected peptides are not extensively documented in publicly available literature, we can infer performance characteristics based on their chemical nature and existing data on related compounds. The primary factors influencing MS performance include ionization efficiency, fragmentation patterns, and the potential for side reactions in the mass spectrometer.
Table 1: Comparison of N-terminal Protecting Groups in Peptide Mass Spectrometry
| Characteristic | Alloc (Allyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Deprotection Chemistry | Palladium(0)-catalyzed, mild, neutral conditions[1] | Mild, basic conditions (e.g., piperidine)[2] | Acidic conditions (e.g., TFA) |
| Orthogonality | Orthogonal to acid- and base-labile groups[1][2] | Orthogonal to acid-labile groups[2] | Not orthogonal to other acid-labile groups |
| MS Fragmentation | Primarily peptide backbone fragmentation (b and y ions). Potential for allyl group-specific fragmentation. | Primarily peptide backbone fragmentation. Characteristic loss of the Fmoc group is also observed. | Primarily peptide backbone fragmentation. |
| Potential MS Side Reactions | In-source fragmentation or rearrangement of the allyl group.[1][3] | In-source fragmentation. | In-source fragmentation. |
| Key Advantage in Synthesis | Enables on-resin cyclization and synthesis of complex peptides.[2] | Well-established for routine linear peptide synthesis; UV-active for monitoring.[] | Historically significant in peptide synthesis. |
Fragmentation Behavior in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for peptide sequencing and characterization. The fragmentation patterns of protected peptides are crucial for obtaining complete sequence information.
Alloc-Protected Peptides: In the gas phase, the fragmentation of Alloc-protected peptides is expected to be dominated by cleavage of the peptide backbone, yielding the characteristic b and y ion series that are used for sequencing. However, the allyl group itself can undergo specific fragmentation pathways. Studies on related allyl-containing compounds suggest that α-cleavage and rearrangements are possible fragmentation routes.[3] The presence of the allyl group may also influence the charge distribution on the peptide, potentially affecting fragmentation efficiencies.
Fmoc-Protected Peptides: The fragmentation of Fmoc-protected peptides is also characterized by the formation of b and y ions. A notable feature is the frequent observation of a neutral loss corresponding to the Fmoc group, which can be a useful diagnostic ion.
It is important to consider the possibility of in-source fragmentation , where peptides fragment in the ion source of the mass spectrometer before mass analysis. This can lead to the observation of deprotected or partially fragmented peptides in the MS1 spectrum, which can complicate data interpretation.[5][6]
Experimental Protocols
Accurate and reproducible mass spectrometric analysis of protected peptides relies on well-defined experimental protocols. Below are generalized methodologies for the LC-MS/MS analysis of protected peptides.
Protocol 1: General LC-MS/MS Analysis of Protected Peptides
This protocol is suitable for the routine analysis of protected peptide samples to confirm identity and assess purity.
1. Sample Preparation:
- Dissolve the protected peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 10-100 µM.
2. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a good starting point and can be optimized based on the hydrophobicity of the peptide.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan Range: m/z 300-2000.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
- Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the MS1 scan are selected for MS/MS fragmentation.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful analysis.
Logical Relationships in Protecting Group Strategy
The choice of an N-terminal protecting group dictates the entire synthetic and analytical strategy, highlighting the importance of understanding their orthogonal relationships.
Conclusion
The this compound (Alloc) protecting group is a powerful tool for the synthesis of complex peptides, offering true orthogonality to both acid- and base-labile protecting groups. While its behavior in mass spectrometry is primarily governed by the underlying peptide structure, a thorough understanding of its potential fragmentation pathways and the implementation of robust LC-MS/MS protocols are essential for accurate characterization. This guide provides a framework for researchers to develop and optimize their analytical strategies for Alloc-protected peptides, ultimately facilitating the advancement of peptide-based therapeutics and research.
References
- 1. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-source fragmentation and the sources of partially tryptic peptides in shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative stability of different carbamate protecting groups
A Comparative Guide to the Stability of Carbamate (B1207046) Protecting Groups
In the realm of organic synthesis, particularly within peptide synthesis and the development of complex molecular architectures, the judicious selection of protecting groups for amine functionalities is of paramount importance. Carbamate protecting groups are a cornerstone of modern synthetic strategy, offering a diverse array of stabilities that can be tailored to intricate synthetic pathways. This guide presents an objective comparison of the stability of commonly employed carbamate protecting groups, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
The principle of orthogonal protection is central to the application of these groups, enabling the selective removal of one protecting group in the presence of others by employing non-interfering reaction conditions (e.g., acidic, basic, or hydrogenolysis).[1] The most prominent carbamate protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—are the focus of this comparative analysis.
Comparative Stability and Cleavage Conditions
The choice of a carbamate protecting group is dictated by its stability profile towards various reagents and reaction conditions. The following table summarizes the stability of the most common carbamate protecting groups under acidic, basic, and hydrogenolytic conditions.
| Protecting Group | Structure | Stable To | Labile To (Cleavage Conditions) | Orthogonal To |
| Boc (tert-butyloxycarbonyl) | R-NH-CO-O-tBu | Bases, Nucleophiles, Catalytic Hydrogenation[2] | Strong Acids (e.g., TFA, HCl)[2] | Fmoc, Cbz[3] |
| Cbz (benzyloxycarbonyl) | R-NH-CO-O-CH₂-Ph | Bases, Most Aqueous Acids[4] | Catalytic Hydrogenolysis (e.g., H₂/Pd/C), Strong Acids (e.g., HBr/AcOH)[3][4] | Boc, Fmoc[3] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | R-NH-CO-O-CH₂-Fluorenyl | Acids | Bases (e.g., Piperidine (B6355638), DBU) | Boc, Cbz[3] |
| Alloc (allyloxycarbonyl) | R-NH-CO-O-CH₂-CH=CH₂ | Acids, Bases | Transition Metal Catalysis (e.g., Pd(PPh₃)₄) | Boc, Cbz, Fmoc |
| pNZ (p-nitrobenzyloxycarbonyl) | R-NH-CO-O-CH₂-Ph-NO₂ | Acids, Bases | Reduction (e.g., Zn/AcOH) | Boc, Fmoc, Alloc |
Quantitative Comparison of Deprotection Kinetics
While qualitative stability is a useful guide, quantitative kinetic data provides a more precise measure of the lability of these protecting groups under specific deprotection conditions.
Boc Group Deprotection Kinetics
The cleavage of the Boc group is an acid-catalyzed process. The rate of deprotection is dependent on the acid strength and its concentration.
| Acid (5 molar equiv.) | Solvent | Temperature (°C) | 10³ kobs (M⁻² s⁻¹) |
| HCl | 57% v/v Toluene/IPA | 50 | 1.8 |
| H₂SO₄ | 57% v/v Toluene/IPA | 50 | 2.5 |
| CH₃SO₃H | 57% v/v Toluene/IPA | 50 | 1.9 |
| Data adapted from Ashworth, I. W., et al. (2010). J. Org. Chem., 75(23), 8117-8125. |
Fmoc Group Deprotection Kinetics
The deprotection of the Fmoc group is base-mediated, with piperidine being a commonly used reagent. The rate of cleavage is influenced by the concentration of the base. Kinetic studies on the deprotection of Fmoc-protected amino acids have shown that the reaction is generally rapid. For instance, the half-life (t₁/₂) for the deprotection of an Fmoc group with 5% piperazine (B1678402) and 1% DBU in DMF is approximately 7 seconds, which is comparable to the rate observed with 20% piperidine.[5] Increasing the concentration of piperazine to 5% reduces the half-life to 50 seconds.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.[1]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
5% Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM. Use approximately 10 mL of solution per gram of resin.[6]
-
Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Washing: Drain the TFA solution and wash the resin three times with DCM.
-
Neutralization: Wash the resin three times with a 5% solution of DIPEA in DCM to neutralize the resulting ammonium (B1175870) salt.[1]
-
Final Wash: Wash the resin three times with DCM to remove excess DIPEA.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Protocol 2: Fmoc Deprotection using Piperidine
This protocol describes the standard procedure for the removal of the N-terminal Fmoc group in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.
-
Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 20-30 minutes at room temperature. For some sequences, a two-step deprotection (e.g., 5 minutes followed by a second 15-minute treatment) is employed.[7]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (typically 5-6 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[8]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a balloon filled with hydrogen is often sufficient. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[6]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.[8]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.
Visualizing Cleavage Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental cleavage mechanisms of the Boc, Fmoc, and Cbz protecting groups.
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Caption: Base-mediated cleavage of an Fmoc-protected amine.
References
A Comparative Guide to the Kinetics of Allyl Carbamate Deprotection
For researchers, scientists, and drug development professionals, understanding the kinetics of protecting group removal is paramount for reaction optimization, impurity control, and overall process efficiency. This guide provides a comparative analysis of the kinetic studies of allyl carbamate (B1207046) (Alloc) deprotection, a critical transformation in modern organic synthesis, particularly in peptide and natural product chemistry.
The Alloc group is prized for its stability under a wide range of conditions and its selective removal using palladium catalysis. This orthogonality allows for its use in complex synthetic sequences where other protecting groups might be labile. However, the efficiency of Alloc deprotection is highly dependent on the catalytic system and the reaction conditions employed. This guide delves into the kinetics of various deprotection protocols, offering a side-by-side comparison of their performance based on available experimental data.
Palladium-Catalyzed Deprotection: A Mechanistic Overview
The deprotection of allyl carbamates is most commonly achieved through a palladium(0)-catalyzed process. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-oxygen bond of the allyl group, forming a π-allyl palladium(II) complex.
-
Decarboxylation: The resulting carbamate anion readily undergoes decarboxylation to release the free amine and carbon dioxide.
-
Allyl Scavenging and Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl palladium(II) complex, transferring the allyl group and regenerating the active Pd(0) catalyst.
The choice of palladium catalyst and, crucially, the allyl scavenger, significantly influences the overall reaction rate and efficiency.
Comparative Kinetic Data
While comprehensive kinetic studies detailing rate constants and reaction orders for a wide range of Alloc deprotection systems are not extensively documented in single publications, a comparison of reaction times and yields under various conditions provides valuable insights into their relative efficiencies.
| Catalyst System | Allyl Scavenger | Substrate Type | Reaction Time | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Morpholine (B109124) | N/A | N/A | N/A | A commonly used scavenger, but can be less effective than others.[1][2] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | N/A | N/A | N/A | Another common scavenger, but can be inferior to borane (B79455) complexes.[1][2] |
| Pd(PPh₃)₄ | Dimethylamine-borane (Me₂NH·BH₃) | Secondary Amine (Solid-Phase) | 40 min | Quantitative | Significantly more effective than morpholine or PhSiH₃ for secondary amines on solid support. [1][2] |
| Pd(PPh₃)₂Cl₂ | Triethylsilane (TES-H) & Meldrum's Acid | Peptide (In-solution and On-resin) | N/A | High | An air-stable catalyst system that avoids N-allylated byproducts.[3] |
| N/A | 2-Mercaptoethanol (B42355) & K₃PO₄ | Various Carbamates (including Alloc) | 24 h | N/A | A nucleophilic, palladium-free method suitable for substrates sensitive to metal catalysis.[4][5] |
Note: "N/A" indicates that specific quantitative data was not available in the cited sources. The comparison is based on qualitative descriptions and reported efficiencies.
This data highlights that for palladium-catalyzed deprotection of secondary amines, particularly in solid-phase peptide synthesis, the combination of Pd(PPh₃)₄ and dimethylamine-borane is highly effective, leading to quantitative removal in a short timeframe.[1][2] For broader applications, the air-stable Pd(PPh₃)₂Cl₂ system offers a practical alternative, mitigating common side reactions.[3] The 2-mercaptoethanol protocol provides a valuable metal-free option, albeit with a significantly longer reaction time.[4][5]
Experimental Protocols
General Procedure for Palladium-Catalyzed Alloc Deprotection on Solid Phase
This protocol is adapted from studies highlighting the efficiency of dimethylamine-borane as a scavenger.[1][2]
-
Resin Swelling: The Alloc-protected amine anchored to the solid support is swelled in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Preparation: A solution of the palladium catalyst (e.g., Pd(PPh₃)₄, catalytic amount) and the allyl scavenger (e.g., Me₂NH·BH₃, 40 equivalents) in the reaction solvent is prepared.
-
Deprotection Reaction: The reagent solution is added to the swollen resin, and the mixture is agitated at room temperature.
-
Monitoring: The progress of the reaction can be monitored by standard analytical techniques such as HPLC-MS analysis of a cleaved sample or by a colorimetric test (e.g., Kaiser test) on the resin.
-
Washing: Upon completion, the resin is thoroughly washed with the reaction solvent, followed by other solvents (e.g., DMF, DCM, and methanol) to remove excess reagents and byproducts.
General Procedure for Nucleophilic Alloc Deprotection
This protocol is based on the method developed by Scattolin, Gharbaoui, and Chen.[5]
-
Reaction Setup: A suspension of the Alloc-protected amine (1 equivalent) and potassium phosphate (B84403) tribasic (4 equivalents) in N,N-dimethylacetamide (DMAc, 0.25 M) is prepared in a reaction vessel.
-
Inert Atmosphere: The vessel is purged with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: 2-Mercaptoethanol (2 equivalents) is added to the suspension.
-
Reaction Conditions: The reaction mixture is stirred at 75 °C for 24 hours.
-
Workup: The mixture is cooled to room temperature and poured into water. The aqueous phase is extracted with a suitable organic solvent (e.g., DCM). The combined organic phases are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or reverse-phase HPLC to yield the unprotected amine.
Visualizing the Deprotection Landscape
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: The catalytic cycle of palladium-mediated allyl carbamate deprotection.
Caption: A generalized workflow for conducting kinetic studies of a chemical reaction.
Conclusion
The selection of an appropriate deprotection strategy for allyl carbamates requires careful consideration of the substrate, the desired reaction time, and the compatibility with other functional groups. For rapid and efficient deprotection, particularly in the context of solid-phase peptide synthesis, palladium catalysis with dimethylamine-borane as the scavenger stands out.[1][2] The development of air-stable palladium catalysts offers a more user-friendly approach for broader synthetic applications.[3] Furthermore, the availability of a metal-free, nucleophilic deprotection method provides a valuable alternative for sensitive substrates that may be incompatible with palladium catalysis.[4][5] Further detailed kinetic studies, including the determination of rate constants and activation energies for these varied systems, would provide an even deeper understanding and allow for more precise optimization of this critical synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
A Comparative Cost-Benefit Analysis of Allyl Carbamate (Alloc) in Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the selection of an appropriate protecting group is a critical decision that profoundly impacts overall efficiency, yield, and cost. This guide provides an objective comparison of the allyl carbamate (B1207046) (Alloc) protecting group against three other commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By examining experimental data, cost structures, and procedural workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
The primary advantage of the Alloc group lies in its unique deprotection conditions, which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis, where selective deprotection is required.
Comparative Data: Alloc vs. Boc, Cbz, and Fmoc
The selection of a protecting group is often a trade-off between the cost of reagents, the efficiency of the protection and deprotection steps, and the compatibility with other functional groups in the molecule. The following tables provide a quantitative comparison of these key parameters.
Table 1: Cost Comparison of Reagents for Amine Protection and Deprotection
| Protecting Group | Protection Reagent | Price (per gram, small scale) | Price (per kg, bulk) | Deprotection Reagent(s) | Price of Deprotection Reagents |
| Alloc | Allyl chloroformate (Alloc-Cl) | ~$11.84/g | ~$400/kg | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) | Pd(PPh₃)₄: ~
|
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | ~$5.02/g | ~$88/kg | Trifluoroacetic acid (TFA) | ~$0.29/mL |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~$0.49/g | ~$1000/kg | 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂) | 10% Pd/C: ~$31.50/g; H₂: Varies |
| Fmoc | Fmoc-OSu | ~$4.96/g | ~$2750/kg | Piperidine (B6355638) | ~$0.11/mL |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. Small-scale prices are based on gram quantities, while bulk prices are based on kilogram quantities where available.
Table 2: Performance Comparison of Protecting Groups
| Protecting Group | Typical Protection Yield | Typical Protection Time | Typical Deprotection Yield | Typical Deprotection Time | Key Advantages | Key Disadvantages |
| Alloc | >90% | 1-12 hours | >95% | 20-60 minutes | Orthogonal to Boc and Fmoc; Mild deprotection | High cost of palladium catalyst; Potential for palladium contamination |
| Boc | >95% | 1-4 hours | >95% | 30-60 minutes | Robust; Lower reagent cost | Harsh acidic deprotection; Can generate reactive carbocations |
| Cbz | >90% | 2-24 hours | >95% | 1-16 hours | Stable; Low-cost protection reagent | Requires specialized hydrogenation equipment; Catalyst poisoning is possible |
| Fmoc | >95% | 2-16 hours | >95% | 5-20 minutes | Mild basic deprotection; Amenable to automation | Higher cost of protecting group reagent; Potential for side reactions with base |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are crucial for reproducibility and for assessing the practical aspects of their use.
Allyloxycarbonyl (Alloc) Protection and Deprotection
Alloc Protection of an Amine:
-
Materials: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Prepare a mixture of the amine and NaHCO₃ in a 1:1 mixture of THF and water.
-
Treat the mixture with allyl chloroformate at room temperature.
-
Stir the reaction for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Alloc Deprotection on Solid Support:
-
Materials: Alloc-protected peptide-resin, Dichloromethane (B109758) (DCM), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃).
-
Procedure:
-
Wash the Alloc-protected peptide-resin thoroughly with dichloromethane (DCM).[2]
-
Prepare a solution of the palladium catalyst (e.g., 0.1 equivalents of Pd(PPh₃)₄) and the scavenger (e.g., 20 equivalents of phenylsilane) in DCM.[2]
-
Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-40 minutes. The reaction is often repeated to ensure complete deprotection.[2]
-
Drain the reaction mixture and wash the resin extensively with DCM, followed by DMF. A wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.[2]
-
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Boc Protection of an Amine:
-
Materials: Amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the amine in THF and add TEA.
-
Add Boc₂O to the stirring solution.
-
Stir the reaction mixture at room temperature, monitoring progress by TLC (typically 1-4 hours).
-
Concentrate the reaction mixture and redissolve in an organic solvent.
-
Wash with weak acid, water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to yield the N-Boc protected amine.
-
Boc Deprotection:
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under reduced pressure.
-
Carboxybenzyl (Cbz) Protection and Deprotection
Cbz Protection of an Amine:
-
Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve the amine in a mixture of dioxane and water.
-
Add NaHCO₃ to the solution.
-
Add Cbz-Cl and stir the mixture at room temperature.
-
After the reaction is complete, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Cbz Deprotection by Hydrogenolysis:
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction vigorously at room temperature until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Fmoc Protection of an Amino Acid (using Fmoc-OSu):
-
Materials: Amino acid, Fmoc-OSu, Sodium carbonate, Dioxane, Water.
-
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Slowly add a solution of Fmoc-OSu in dioxane with vigorous stirring at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up by washing with diethyl ether, acidifying the aqueous layer, and extracting the product.
-
Fmoc Deprotection:
-
Materials: Fmoc-protected amine, 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected amine (often on a solid support) with a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5-20 minutes at room temperature.[2]
-
Drain the deprotection solution and wash thoroughly with DMF.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Validation of Allyl Carbamate Removal: NMR Spectroscopy vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The allyl carbamate (B1207046) (Alloc) group is a valuable amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its selective removal under mild, neutral conditions. The efficient and complete removal of the Alloc group is critical to the success of a synthetic route. Therefore, robust analytical methods are required to validate its cleavage. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the validation of allyl carbamate removal, supported by experimental data and detailed protocols.
Quantitative Comparison of Validation Methods
While direct head-to-head quantitative data in a single study is limited, the following table summarizes representative quantitative performance metrics for NMR, HPLC, and LC-MS in the context of monitoring deprotection reactions, based on data reported across various studies.
| Parameter | ¹H NMR Spectroscopy | HPLC | LC-MS |
| Quantitation Principle | Absolute or relative quantification based on signal integration against an internal standard or starting material.[1] | Quantification based on peak area relative to a standard curve. | Quantification based on peak area (from UV or other detectors) or selected ion chromatogram (SIC) peak area. |
| Reported Conversion/Purity | Capable of high accuracy, often used to confirm quantitative (>99%) conversion. | Routinely used to demonstrate high purity (>95-99%) of the final product. | Often used to show high reaction conversion, with reported values typically exceeding 95%.[2][3] |
| Limit of Detection (LOD) | Generally higher (μg-mg range) compared to chromatographic methods.[4] | Typically in the low ng to μg range, depending on the detector. | Highly sensitive, with detection limits in the pg to ng range.[5] |
| Analysis Time per Sample | 5-15 minutes for a standard ¹H NMR spectrum. | 10-30 minutes per sample, including column equilibration.[2] | 5-20 minutes per sample, often with faster gradients than HPLC.[2] |
| Sample Preparation | Simple dissolution in a deuterated solvent.[1] | Requires filtration and dilution in the mobile phase. | Similar to HPLC, requires filtration and dilution. |
Methodologies and Experimental Protocols
Validation by ¹H NMR Spectroscopy
NMR spectroscopy offers a direct and quantitative method to monitor the disappearance of the this compound group and the appearance of the free amine.[6] The progress of the reaction can be followed by observing the change in the integrals of characteristic proton signals.
Characteristic ¹H NMR Chemical Shifts:
-
This compound Protons:
-
-CH₂-O-: ~4.5-4.6 ppm (doublet)
-
-CH=CH₂: ~5.9-6.0 ppm (multiplet)
-
-CH=CH ₂: ~5.2-5.4 ppm (multiplet)
-
-
Deprotected Amine: The chemical shift of the protons on the carbon adjacent to the newly formed amine will typically shift upfield upon deprotection.
Experimental Protocol for ¹H NMR Monitoring:
-
Sample Preparation:
-
At desired time points, quench a small aliquot of the reaction mixture.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.
-
A 90° pulse angle.
-
An appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate the characteristic signals of the allyl group of the starting material and a signal corresponding to the product.
-
Calculate the percentage conversion by comparing the integral of the starting material to the integral of the product or the internal standard.
-
Alternative Validation: HPLC and LC-MS
HPLC and LC-MS are powerful separation techniques that are widely used to monitor reaction progress and assess the purity of the final product.[2][7]
Experimental Protocol for HPLC/LC-MS Analysis:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at specific time points.
-
Dilute the aliquot with the mobile phase or a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm) for HPLC. For LC-MS, an electrospray ionization (ESI) source in positive ion mode is commonly used to monitor the masses of the starting material and the product.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Calculate the percentage conversion based on the relative peak areas. Purity is assessed by the percentage of the main product peak area relative to the total peak area.
-
Workflow and Pathway Diagrams
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brainly.com [brainly.com]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. rsc.org [rsc.org]
A Comparative Guide to Assessing the Purity of Allyl Carbamate (Alloc) Protected Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is paramount. The allyloxycarbonyl (Alloc) protecting group is a valuable tool in organic synthesis, particularly in peptide and medicinal chemistry, due to its unique deprotection conditions which are orthogonal to many other common protecting groups.[1] This guide provides an objective comparison of analytical techniques for assessing the purity of Alloc-protected compounds, with a focus on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We will also compare the purity assessment of Alloc-protected compounds with alternatives such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and carboxybenzyl (Cbz) protected compounds, supported by experimental data and detailed protocols.
Comparison of Amine Protecting Groups
The choice of an amine protecting group is a critical decision in the design of a synthetic route, influencing not only the reaction conditions but also the purification and final purity of the target molecule. The Alloc group offers the advantage of being removable under neutral conditions using a palladium catalyst, which makes it compatible with sensitive substrates where acidic or basic conditions required for Boc or Fmoc removal, respectively, would be detrimental.[1][2]
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)[1] | Orthogonal to acid- and base-labile groups; mild, neutral deprotection.[1] |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid, TFA)[2] | Stable to a wide range of nucleophiles and catalytic hydrogenation. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Base-lability allows for orthogonality with acid-labile groups. |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic conditions and some nucleophiles. |
Analytical Techniques for Purity Assessment
A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment of Alloc-protected compounds.[3] HPLC, qNMR, and MS each provide unique and complementary information regarding the purity and impurity profile of a sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main compound from its impurities.[4] For Alloc-protected compounds, which are generally more hydrophobic than their unprotected counterparts, Reverse-Phase HPLC (RP-HPLC) is the most common method.
Key Performance Characteristics of HPLC:
| Parameter | Description | Typical Values/Notes for Alloc-compounds |
| Purity Determination | Based on the relative peak area of the main compound. | Can achieve >99% purity determination. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Typically in the mid-to-high ng/mL range. |
| Resolution | The ability to separate the main peak from impurity peaks. | High resolution can be achieved with optimized methods. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Key Performance Characteristics of qNMR:
| Parameter | Description | Typical Values/Notes for Alloc-compounds |
| Absolute Purity | Determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[6] | Can provide highly accurate purity values (e.g., 99.5% ± 0.2%). |
| Precision | The closeness of repeated measurements. | Relative Standard Deviations (RSDs) of <1% are achievable.[7] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | High, as it provides structural information. |
| Sample Requirement | The amount of sample needed for analysis. | Typically in the milligram range (e.g., 5-20 mg).[5] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[8][9] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both separation and mass information, making it invaluable for impurity profiling.[10][11]
Key Performance Characteristics of MS:
| Parameter | Description | Typical Values/Notes for Alloc-compounds |
| Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) of the compound. | High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few ppm. |
| Impurity Identification | Fragmentation patterns (MS/MS) can be used to elucidate the structure of unknown impurities.[8][12] | Enables the identification of process-related impurities and degradation products.[10] |
| Sensitivity | The ability to detect small amounts of a substance. | Very high, capable of detecting impurities at trace levels. |
| Quantitative Analysis | Can be used for quantification, especially when coupled with LC and using appropriate standards. | Generally less precise for absolute quantification than qNMR. |
Common Impurities in Alloc-Protected Compounds
Impurities in Alloc-protected compounds can arise from the synthesis, purification, or degradation of the material. Common impurities may include:
-
Starting materials: Unreacted amine and allyl chloroformate or diallyl dicarbonate.[1]
-
By-products of protection: Di-protected amines or other side products from the protection reaction.
-
Incomplete deprotection: Residual Alloc-protected compound after the deprotection step.
-
Side-products of deprotection: N-allylated byproducts can form during palladium-catalyzed deprotection if the scavenger is not efficient.[13]
-
Degradation products: Hydrolysis of the carbamate (B1207046) or other degradation pathways.
-
Isomeric impurities: Diastereomers or enantiomers if chiral centers are present.[14][15][16][17][18]
Experimental Protocols
HPLC Purity Analysis of an Alloc-Protected Amino Acid
This protocol provides a general method for the purity assessment of an Alloc-protected amino acid by RP-HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample diluent: 50:50 mixture of Mobile Phase A and B
Procedure:
-
Sample Preparation: Dissolve the Alloc-protected amino acid in the sample diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
qNMR Purity Assessment of an Alloc-Protected Compound
This protocol outlines the determination of the absolute purity of an Alloc-protected compound using an internal standard.[5][19][20][21]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
Analytical balance (readable to at least 0.01 mg)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that dissolves both the analyte and the internal standard.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the Alloc-protected compound into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard (typically 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.
-
-
Data Processing and Analysis:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the Alloc-protected compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
subscripts "analyte" and "std" refer to the analyte and the internal standard, respectively.
-
-
LC-MS Impurity Identification of an Alloc-Protected Compound
This protocol describes a general approach for identifying impurities in an Alloc-protected compound using LC-MS/MS.[8][11]
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of the Alloc-protected compound at approximately 0.1 mg/mL in a mixture of mobile phases.
-
LC Separation: Perform a chromatographic separation using a C18 column and a suitable gradient, similar to the HPLC method described above.
-
MS and MS/MS Data Acquisition:
-
Acquire full scan MS data to determine the m/z of the main compound and any impurities.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation for the detected impurity ions.
-
-
Data Analysis:
-
Determine the accurate mass of the impurity ions and propose possible elemental compositions.
-
Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structure of the impurities. This can help identify the location of modifications or the nature of degradation products.[8]
-
Visualizing Workflows and Relationships
Caption: General workflow for the comprehensive purity assessment of Alloc-protected compounds.
Caption: Logical relationship of orthogonal analytical techniques for purity assessment.
Conclusion
The purity assessment of allyl carbamate (Alloc) protected compounds is a critical step in ensuring the quality and reliability of synthetic products. A comprehensive approach that leverages the strengths of multiple orthogonal analytical techniques is highly recommended. High-Performance Liquid Chromatography (HPLC) serves as an excellent tool for routine purity checks and for quantifying known impurities. Quantitative Nuclear Magnetic Resonance (qNMR) provides an accurate, absolute measure of purity and is invaluable for the characterization of reference standards. Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is indispensable for the identification and structural elucidation of unknown impurities. By employing a combination of these methods, researchers can gain a thorough understanding of their compound's purity profile, leading to more reliable and reproducible scientific outcomes.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. news-medical.net [news-medical.net]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. almacgroup.com [almacgroup.com]
- 12. enovatia.com [enovatia.com]
- 13. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cat-online.com [cat-online.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chiraltech.com [chiraltech.com]
- 19. emerypharma.com [emerypharma.com]
- 20. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 21. support.mestrelab.com [support.mestrelab.com]
A Comparative Review of Palladium Catalysts for Alloc Deprotection
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Palladium Catalyst for Allyloxycarbonyl (Alloc) Deprotection
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in the construction of complex molecules such as peptides and natural products. Its stability to a wide range of reaction conditions and its selective removal under mild, palladium-catalyzed conditions make it an attractive orthogonal protecting group. The choice of the palladium catalyst is crucial for the efficiency and success of the deprotection step, influencing reaction kinetics, yield, and substrate compatibility. This guide provides a comparative overview of common palladium catalysts used for Alloc deprotection, supported by experimental data to aid in catalyst selection.
Catalytic Performance: A Comparative Overview
The deprotection of the Alloc group is most commonly achieved using a palladium(0) catalyst in the presence of a scavenger. The catalyst facilitates the cleavage of the allyl group, which is then trapped by the scavenger, preventing side reactions. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has traditionally been the catalyst of choice, its air sensitivity has prompted the exploration of more stable alternatives.
| Catalyst | Catalyst Loading (mol%) | Scavenger | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Pd(PPh₃)₄ | 0.1 - 5 | Phenylsilane (B129415) (PhSiH₃), N,N'-Dimethylbarbituric acid (DMBA), Morpholine, Bu₃SnH | 15 min - 2 h | >95% | High reactivity, well-established protocols | Air and moisture sensitive, requires inert atmosphere |
| Pd(PPh₃)₂Cl₂ | 1 - 5 | Triethylsilane (TES), Meldrum's acid | 1 - 3 h | High | Air-stable, easy to handle | May require higher catalyst loading or longer reaction times than Pd(PPh₃)₄ |
| Pd₂(dba)₃ | 1 - 2.5 | Phosphine (B1218219) ligand (e.g., PPh₃) + Scavenger | Variable | Variable | Readily available Pd(0) source | Requires addition of a ligand, performance can be variable for Alloc deprotection |
| Pd(OAc)₂ | 1 - 5 | Phosphine ligand (e.g., PPh₃) + Scavenger | Variable | Variable | Air-stable Pd(II) precursor | Requires in situ reduction to Pd(0), which can complicate the reaction |
Note: Reaction conditions such as solvent, temperature, and substrate can significantly influence the reaction time and yield. The data presented is a summary from various sources and should be used as a general guideline.
In-Depth Catalyst Comparison
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse
Pd(PPh₃)₄ is a highly effective and widely used catalyst for Alloc deprotection.[1][2] Its high reactivity allows for low catalyst loadings and rapid deprotection under mild conditions. However, its primary drawback is its sensitivity to oxygen, which can lead to catalyst deactivation and inconsistent results.[3] Therefore, stringent inert atmosphere techniques are often required for its successful use.[3] Despite this, studies have shown that for single deprotection events, Pd(PPh₃)₄ can be tolerant to atmospheric exposure to some extent.[3]
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]: The Air-Stable Alternative
As an air-stable Pd(II) complex, Pd(PPh₃)₂Cl₂ offers a significant practical advantage over its Pd(0) counterpart.[4] It is easier to handle and store, making it a more convenient option for routine laboratory use. In the presence of a scavenger that can also act as a reductant, such as a silane, Pd(PPh₃)₂Cl₂ is reduced in situ to the active Pd(0) species. While it may require slightly higher catalyst loadings or longer reaction times compared to Pd(PPh₃)₄, its stability and ease of use make it an excellent alternative.
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: The Ligand-Free Precursor
Pd₂(dba)₃ is another common Pd(0) source. It is relatively stable in air for short periods but is typically stored under an inert atmosphere. For Alloc deprotection, it is used in combination with a phosphine ligand, such as triphenylphosphine (B44618) (PPh₃), to generate the active catalytic species in situ. The performance of the Pd₂(dba)₃/ligand system can be highly dependent on the choice of ligand and the reaction conditions.
Palladium(II) Acetate (B1210297) [Pd(OAc)₂]: The Versatile Precursor
Palladium(II) acetate is an air-stable and inexpensive Pd(II) salt that is often used as a precatalyst in various cross-coupling reactions. Similar to Pd₂(dba)₃, it requires the addition of a ligand and in situ reduction to generate the active Pd(0) catalyst. While versatile, optimizing the ligand and reaction conditions for efficient Alloc deprotection can be more complex compared to using pre-formed Pd(0) complexes.
Experimental Protocols
General Protocol for Alloc Deprotection using Pd(PPh₃)₄
This protocol is a general guideline for the deprotection of an Alloc-protected amine on a solid support.
Materials:
-
Alloc-protected substrate on resin
-
Dichloromethane (DCM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas supply
Procedure:
-
Swell the resin-bound substrate in anhydrous DCM in a reaction vessel equipped with a frit.
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the substrate) in anhydrous DCM.
-
To the palladium solution, add phenylsilane (10-20 equivalents relative to the substrate).
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture gently under an inert atmosphere at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC-MS of a cleaved sample).
-
Drain the reaction mixture and wash the resin extensively with DCM (3-5 times).
-
To ensure complete deprotection, the deprotection step (steps 4-6) can be repeated.
-
After the final wash, the resin is dried under vacuum.
Protocol for Alloc Deprotection using Air-Stable Pd(PPh₃)₂Cl₂
This protocol provides a guideline for using the air-stable Pd(PPh₃)₂Cl₂ catalyst.
Materials:
-
Alloc-protected substrate
-
Dichloromethane (DCM)
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
-
Triethylsilane (TES)
-
Meldrum's acid
Procedure:
-
Dissolve the Alloc-protected substrate in DCM.
-
Add Meldrum's acid ( scavenger) and triethylsilane (reductant and scavenger).
-
Add Pd(PPh₃)₂Cl₂ (catalyst).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by standard procedures to isolate the deprotected product.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of palladium in Alloc deprotection and a typical experimental workflow.
Caption: Catalytic cycle of palladium in Alloc deprotection.
Caption: General experimental workflow for Alloc deprotection.
Conclusion
The selection of a palladium catalyst for Alloc deprotection requires a balance between reactivity, stability, and practicality. For high-stakes syntheses where maximizing yield and minimizing reaction time is critical, the highly reactive Pd(PPh₃)₄ remains a top choice, provided the necessary precautions for handling an air-sensitive reagent are taken. For routine applications and increased operational simplicity, the air-stable Pd(PPh₃)₂Cl₂ presents a compelling alternative. Other palladium sources like Pd₂(dba)₃ and Pd(OAc)₂ offer versatility but may require more extensive optimization of ligands and reaction conditions. Ultimately, the optimal catalyst will depend on the specific substrate, the scale of the reaction, and the available laboratory infrastructure.
References
A Tale of Two Syntheses: A Comparative Guide to Protecting Group Strategies in the Total Synthesis of Taxol
The total synthesis of complex natural products like Taxol, a potent anti-cancer agent, represents a monumental challenge in organic chemistry. The intricate molecular architecture of Taxol, with its numerous stereocenters and sensitive functional groups, necessitates a carefully orchestrated symphony of chemical reactions. Central to the success of these endeavors is the judicious use of protecting groups, temporary modifications that shield reactive sites from unwanted transformations. This guide provides a comparative analysis of the protecting group strategies employed in two landmark total syntheses of Taxol: the convergent approach by K.C. Nicolaou and his group, and the equally celebrated synthesis by Samuel J. Danishefsky's team.
Quantitative Comparison of the Nicolaou and Danishefsky Syntheses
A quantitative overview of the two syntheses reveals fundamental differences in their efficiency and overall approach. While both are remarkable achievements, the metrics below highlight the trade-offs inherent in each strategy.
| Metric | Nicolaou Synthesis (1994) | Danishefsky Synthesis (1996) |
| Overall Yield | 0.0078%[1] | ~0.02% |
| Longest Linear Sequence | 28 steps | 37 steps |
| Total Number of Steps | ~90 steps | 52 steps[2] |
| Number of Protecting Group Manipulations (Introductions & Removals) | ~25 | ~20 |
| Key Protecting Groups | TBS, TBDPS, Bn, Ac, TES, Carbonate | TBS, TES, Bn, Ac, Carbonate, Acetal |
The Nicolaou Approach: A Convergent Strategy with a Diverse Protecting Group Arsenal
Nicolaou's synthesis is a classic example of a convergent strategy, where the complex target is assembled from smaller, independently synthesized fragments.[3] This approach, in theory, allows for a more efficient overall process. However, the complexity of the fragments and the need for their eventual coupling demanded a sophisticated and orthogonal protecting group scheme.
A variety of silyl (B83357) ethers, including tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS), were extensively used to protect hydroxyl groups of varying steric environments. Benzyl (B1604629) (Bn) ethers were employed for their stability under a range of conditions and their susceptibility to hydrogenolysis. Acetyl (Ac) groups and a cyclic carbonate served to protect other hydroxyl functionalities.[3]
Diagram of Nicolaou's Protecting Group Strategy:
Caption: Logical flow of key protecting group manipulations in Nicolaou's Taxol synthesis.
The Danishefsky Approach: A Linear Strategy with Strategic Protecting Group Exchanges
In contrast to Nicolaou's convergent route, Danishefsky's synthesis is more linear, building the Taxol core in a step-wise fashion from a readily available starting material, the Wieland-Miescher ketone.[4][5] This strategy necessitated a careful selection of protecting groups that could endure numerous transformations and be selectively removed at opportune moments.
Similar to the Nicolaou synthesis, silyl ethers (TBS and triethylsilyl - TES) and benzyl ethers played a crucial role. A notable feature of the Danishefsky strategy is the tactical exchange of protecting groups. For instance, a TBS group was replaced by a more labile TES group late in the synthesis to facilitate the final deprotection steps.[4] Cyclic carbonates and acetals were also employed to mask diol and carbonyl functionalities, respectively.[4][5]
Diagram of Danishefsky's Protecting Group Strategy:
Caption: Key protecting group stages in the Danishefsky total synthesis of Taxol.
Experimental Protocols for Key Protecting Group Manipulations
The following are representative experimental protocols for the introduction and removal of key protecting groups in both syntheses, adapted from the original publications.
Nicolaou Synthesis:
Protection of a Secondary Hydroxyl as a TBS Ether: To a solution of the alcohol in dichloromethane (B109758) at 0 °C is added 2,6-lutidine followed by tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf). The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[6]
Removal of a Benzyl Ether: A solution of the benzyl-protected compound in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) is treated with a catalytic amount of palladium on activated carbon (10% Pd/C). The reaction vessel is then purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated in vacuo to afford the deprotected alcohol.
Danishefsky Synthesis:
Protection of a Hydroxyl Group as a TES Ether: To a solution of the alcohol in dichloromethane is added triethylamine, followed by triethylsilyl chloride (TESCl). The reaction is stirred at room temperature until complete conversion is observed. The reaction mixture is then diluted with an organic solvent and washed successively with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by chromatography to yield the desired TES ether.
Global Deprotection of Silyl Ethers: A solution of the silyl-protected intermediate in a mixture of acetonitrile (B52724) and pyridine (B92270) is treated with hydrogen fluoride-pyridine complex at 0 °C. The reaction is allowed to warm to room temperature and stirred until all silyl groups are cleaved. The reaction mixture is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is then purified by crystallization or chromatography.[4][5]
Conclusion
Both the Nicolaou and Danishefsky syntheses of Taxol are masterpieces of chemical synthesis that showcase the power and elegance of protecting group chemistry. The Nicolaou synthesis, with its convergent design, required a larger and more diverse set of protecting groups to manage the complexity of its advanced intermediates. In contrast, the more linear Danishefsky approach relied on a highly strategic and sequential application of a slightly smaller set of protecting groups, including a key protecting group exchange late in the synthesis. The choice between these strategies often depends on the specific target molecule, the availability of starting materials, and the overall goals of the synthetic campaign, whether it be the first-time synthesis of a natural product or the development of a practical route for large-scale production. These two seminal works continue to provide valuable lessons in the art and science of total synthesis.
References
- 1. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 5. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
evaluation of green chemistry metrics for allyl carbamate synthesis
For researchers, scientists, and drug development professionals, the synthesis of allyl carbamates is a fundamental process. However, the growing emphasis on sustainable chemistry necessitates a critical evaluation of traditional synthetic routes and an embrace of greener alternatives. This guide provides an objective comparison of various methods for allyl carbamate (B1207046) synthesis, with a focus on green chemistry metrics and supporting experimental data.
This document delves into the traditional phosgene-based synthesis and compares it with more environmentally benign methods, including those utilizing carbon dioxide (CO₂), urea (B33335), and advanced catalytic systems. By examining key green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we offer a quantitative assessment of the environmental impact of each route.
Comparison of Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using several key metrics. A higher Atom Economy and lower E-Factor and PMI values are indicative of a more environmentally friendly process.[1]
| Synthesis Route | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Traditional Route | |||
| From Allyl Alcohol and a Phosgene Derivative (Triphosgene) | ~46% | >10 | >11 |
| Greener Alternatives | |||
| From Allyl Alcohol, Amine, and CO₂ (Iridium-catalyzed) | ~85% | ~5-10 | ~6-11 |
| From Allyl Alcohol and Urea (Palladium-catalyzed) | ~68% | ~2-5 | ~3-6 |
| Enzymatic Synthesis from Allyl Alcohol and a Carbamate Donor | Potentially >90% | <5 | <6 |
Note: The values presented above are estimations based on typical reaction conditions and may vary depending on the specific substrate, catalyst, and purification methods employed. The enzymatic route shows high potential for greenness, though scalable processes are still under development.
Reaction Pathways and Evaluation Workflow
The choice of a synthetic pathway has significant implications for waste generation and overall process efficiency. The following diagrams illustrate the fundamental differences between the traditional and greener approaches to allyl carbamate synthesis.
The evaluation of these synthetic routes from a green chemistry perspective follows a structured workflow.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.
Traditional Synthesis from Allyl Alcohol and Triphosgene (B27547)
This method involves the in-situ formation of a chloroformate followed by reaction with an amine. Triphosgene is a safer solid alternative to gaseous phosgene.[2]
Materials:
-
Allyl alcohol
-
Triphosgene
-
Amine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of allyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM is cooled to 0 °C under a nitrogen atmosphere.
-
A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The amine (1.0 eq) is added to the reaction mixture, and it is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Iridium-Catalyzed Synthesis from Allyl Alcohol, Amine, and CO₂
This greener approach utilizes carbon dioxide as a C1 source in a catalytic cycle.[3][4][5]
Materials:
-
Allyl alcohol
-
Amine
-
[Ir(COD)Cl]₂ (catalyst precursor)
-
Phosphoramidite (B1245037) ligand
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon dioxide (balloon or pressurized vessel)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(COD)Cl]₂ (e.g., 1 mol%) and the phosphoramidite ligand (e.g., 2 mol%).
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
Allyl alcohol (1.0 eq), the amine (1.2 eq), and DBU (1.2 eq) are added sequentially.
-
The vessel is sealed, removed from the glovebox, and the atmosphere is replaced with CO₂ (1 atm, balloon).
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Palladium-Catalyzed Synthesis from Allyl Alcohol and Urea
This method uses urea as a safe and inexpensive source of the carbamoyl (B1232498) group.[6][7][8]
Materials:
-
Allyl alcohol
-
Urea
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (catalyst)
-
1,3-Bis(diphenylphosphino)propane (dppp) (ligand)
-
Triethylamine (B128534) (base)
-
Anhydrous Toluene (B28343)
-
Silica gel for column chromatography
Procedure:
-
A mixture of urea (1.5 eq), Pd(OAc)₂ (e.g., 2 mol%), and dppp (B1165662) (e.g., 4 mol%) in anhydrous toluene is prepared in a reaction vessel.
-
Allyl alcohol (1.0 eq) and triethylamine (2.0 eq) are added to the mixture.
-
The vessel is sealed, and the reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Enzymatic Synthesis from a Carbonate Donor
Biocatalysis offers a highly sustainable route for carbamate synthesis, often proceeding in aqueous media under mild conditions.[9]
Materials:
-
Amine
-
Diallyl carbonate (carbamoyl donor)
-
Esterase from Pyrobaculum calidifontis (PestE) or other suitable hydrolase
-
Phosphate (B84403) buffer (e.g., pH 8.0)
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
-
Ethyl acetate for extraction
Procedure:
-
The amine (1.0 eq) is dissolved or suspended in the phosphate buffer. A minimal amount of a water-miscible co-solvent may be added if necessary.
-
The esterase enzyme is added to the mixture.
-
Diallyl carbonate (1.5 to 2.0 eq) is added, and the reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the this compound. Purification may be performed by chromatography if necessary.
Conclusion
The evaluation of green chemistry metrics clearly demonstrates the environmental advantages of modern synthetic methods for this compound production over traditional phosgene-based routes. The utilization of CO₂ and urea as C1 sources, facilitated by efficient catalytic systems, significantly improves atom economy and reduces waste generation. While the enzymatic synthesis of allyl carbamates is still an emerging field, it holds immense promise for future sustainable manufacturing due to its mild reaction conditions and potential for high selectivity and efficiency. For researchers and professionals in the pharmaceutical and chemical industries, the adoption of these greener synthetic strategies is not only an environmental imperative but also a pathway toward more efficient and cost-effective chemical production.
References
- 1. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed regio- and stereoselective access to allyl ureas/carbamates: facile synthesis of imidazolidinones and oxazepinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]
- 9. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Allyl Carbamate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Allyl carbamate (B1207046), including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Assessment and Personal Protective Equipment (PPE)
Allyl carbamate is an irritant, and contact with skin and eyes may cause irritation and burns.[1] Proper PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[2][3] | To prevent skin contact. |
| Body Protection | A flame-resistant laboratory coat or impervious clothing.[2] | To protect skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved full-face respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or irritation is experienced.[2] | To protect against inhalation of vapors or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Operational Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoidance: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2][4]
-
Post-Handling: Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4][5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4] |
Spill Response:
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] Personnel involved in the cleanup must wear appropriate PPE. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.
Below is a workflow for handling an this compound spill:
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[4] All chemical waste should be disposed of in accordance with local, regional, and national regulations.[6] It is recommended that carbamate pesticide wastes undergo hydrolysis in a strongly alkaline medium before disposal, as this can lead to rapid decomposition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
